Product packaging for 2,6-Heptanedione(Cat. No.:CAS No. 13505-34-5)

2,6-Heptanedione

Cat. No.: B080457
CAS No.: 13505-34-5
M. Wt: 128.17 g/mol
InChI Key: VAIFYHGFLAPCON-UHFFFAOYSA-N
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Description

2,6-Heptanedione is a β-diketone compound that serves as a versatile precursor and core structure in scientific research. Its value in medicinal chemistry is highlighted by studies into related vanadium complexes, where the structurally similar ligand 2,2,6,6-tetramethyl-3,5-heptanedione (TMH) is used to form oxovanadium(IV) complexes with potential insulin-mimetic properties . These complexes are investigated for their ability to inhibit enzymes like protein tyrosine phosphatases (PTPases), a mechanism that can enhance insulin signaling and glucose transport, making them subjects of interest for anti-diabetic research . In the realm of organic synthesis, the this compound structure can be functionalized to create complex molecular architectures. Recent research demonstrates that derivatives such as 3,5-bis(methylidene)-2,6-heptanedione, which can be synthesized from diketone precursors, act as excellent Michael acceptors . This reactivity allows researchers to perform Michael addition reactions with various nucleophiles, followed by intramolecular aldol condensation, to efficiently construct bicyclic structures containing piperidine rings . This makes this compound and its derivatives a valuable starting point for developing novel organic compounds and exploring new synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B080457 2,6-Heptanedione CAS No. 13505-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-2,6-dione
Source PubChem
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InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIFYHGFLAPCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90159233
Record name 2,6-Heptanedione
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Molecular Weight

128.17 g/mol
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Physical Description

Solid
Record name 1,3-Diacetylpropane
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CAS No.

13505-34-5
Record name 2,6-Heptanedione
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Record name 13505-34-5
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Record name 2,6-Heptanedione
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Record name 2,6-HEPTANEDIONE
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,6-Heptanedione, including its chemical and physical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] Its unique structure is of interest in various synthetic applications.

CAS Number: 13505-34-5[1][2][3][4][5]

Table of Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][2][3][5][6]
Molecular Weight 128.17 g/mol [2][5][7]
Melting Point 33-34 °C[4][6]
Boiling Point 221-224 °C[4][6]
96.5-97 °C @ 1.33 kPa[4][6]
Density 0.9399 g/cm³ (37/4 °C)[4][6]
Refractive Index 1.4277 (37 °C)[4][6]
Solubility Soluble in benzene, ether, ethanol, and water.[4][6]
Appearance White crystals[4][6]

Synthesis of this compound

Multiple synthetic routes for the preparation of this compound have been documented. Below are detailed protocols for two distinct methods.

2.1. Synthesis from Diketene and Formaldehyde

A described method for producing this compound involves the reaction of diketene with formaldehyde.[6][8]

Experimental Protocol:

  • In a suitable reaction vessel, mix diketene with water.

  • While cooling the mixture, add a 37% formaldehyde solution dropwise. Maintain the reaction temperature at 10°C for a duration of 2-3 hours.[6]

  • Gradually heat the reaction mixture to 40°C. The reaction will evolve carbon dioxide. Maintain this temperature for 10-12 hours.[6]

  • After the reaction is complete, extract the product with benzene.[6]

  • Recover the benzene from the extract and distill the residue under reduced pressure, collecting the fraction at 90-101°C (1.02-1.47 kPa).[6]

  • The collected fraction is then cooled to induce crystallization. The resulting crystals are washed and dried to yield this compound.[6]

Logical Workflow for Synthesis from Diketene and Formaldehyde

G Synthesis of this compound from Diketene and Formaldehyde diketene Diketene reaction_mixture Initial Reaction (10°C, 2-3h) diketene->reaction_mixture formaldehyde Formaldehyde formaldehyde->reaction_mixture water Water water->reaction_mixture heating Heating Step (40°C, 10-12h) CO2 evolution reaction_mixture->heating extraction Extraction (Benzene) heating->extraction distillation Reduced Pressure Distillation extraction->distillation crystallization Crystallization, Washing & Drying distillation->crystallization product This compound crystallization->product G Intramolecular Aldol Condensation of this compound start This compound enolate Enolate Formation (Base Catalyzed) start->enolate OH- cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic Intermediate cyclization->intermediate dehydration Dehydration (Heat) intermediate->dehydration -H2O product 3-Methyl-2-cyclohexenone dehydration->product

References

2,6-Heptanedione physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Heptanedione: Core Physical and Chemical Properties

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental properties of chemical compounds is paramount. This guide provides a detailed overview of the physical and chemical characteristics of this compound, complete with experimental protocols and graphical representations of its synthesis.

Core Properties

This compound, also known as heptane-2,6-dione, is a diketone with the chemical formula C₇H₁₂O₂.[1] It presents as a white crystalline solid or a colorless oil that crystallizes upon standing.[2][3] This compound is soluble in benzene, ether, ethanol, and water.[2]

Physical and Chemical Data Summary

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][4][5]
Molecular Weight 128.17 g/mol [4]
Monoisotopic Mass 128.083729621 Da[5]
Appearance White crystals / Colorless oil[2][3]
Melting Point 32-34 °C[2][3]
Boiling Point 221-224 °C (at 1 atm)[2]
96.5-97 °C (at 1.33 kPa)[2]
Relative Density 0.9399 g/cm³ (at 37/4 °C)[2]
Refractive Index 1.4277 (at 37 °C)[2]
Topological Polar Surface Area 34.1 Ų[5]
Rotatable Bond Count 4[5]
Hydrogen Bond Acceptor Count 2[5]
Complexity 102[5]

Table 2: Spectroscopic Data

Data TypeSource/Identifier
Mass Spectrum (electron ionization) National Institute of Standards and Technology (NIST)[6]
¹H NMR Predicted
¹³C NMR Predicted

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed methodologies for two distinct experimental protocols.

Synthesis from Diketene and Formaldehyde

This process involves the reaction of diketene with formaldehyde in an aqueous medium.[3]

Materials:

  • Diketene

  • Formaldehyde

  • Sodium Chloride (NaCl)

  • Benzene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution

Procedure:

  • React 2 moles of diketene with 1 mole of formaldehyde in water. The reaction is conducted at a temperature between 0 °C and 100 °C, preferably between 20 °C and 60 °C, for a period of 4 to 48 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Saturate the reaction mixture with approximately 350 g of NaCl to precipitate the product as an oil.[3]

  • Extract the precipitated oil three times with 250 ml portions of benzene.[3]

  • Combine the benzene extracts and wash them once with 100 ml of saturated NaHCO₃ solution, followed by one wash with 100 ml of saturated NaCl solution.[3]

  • Remove the benzene solvent using a rotary evaporator at a bath temperature of 40 °C.[3]

  • Distill the resulting residue over a 10 cm Vigreux column under water pump vacuum to yield this compound as a colorless oil, which crystallizes upon standing.[3]

Synthesis from N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide

This method utilizes a Grignard reaction for the formation of the diketone.[7]

Materials:

  • N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide

  • Methyl magnesium bromide (in THF)

  • Dry Tetrahydrofuran (THF)

  • 1% Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Prepare a stirred solution of N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide (55 g, 0.252 mol) in 800 mL of dry THF in a reaction flask.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Over a period of 30 minutes, add methyl magnesium bromide (250 mL, 0.756 mol) to the stirred solution.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.[7]

  • Quench the reaction by adding 50 mL of water, followed by 300 mL of 1% HCl aqueous solution.[7]

  • Extract the mixture three times with 1000 mL portions of ethyl acetate.[7]

  • Combine the organic layers and wash with 1% HCl aqueous solution, followed by brine.[7]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography (using 10-50% ethyl acetate in petroleum ether as eluent) to afford heptane-2,6-dione.[7]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification diketene Diketene (2 mol) react React at 20-60°C (4-48 hours) diketene->react formaldehyde Formaldehyde (1 mol) formaldehyde->react water Water water->react cool Cool to RT react->cool Reaction Mixture saturate Saturate with NaCl cool->saturate extract Extract with Benzene (3x) saturate->extract Precipitated Oil wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb Combined Benzene Phases wash_nacl Wash with sat. NaCl wash_bicarb->wash_nacl evaporate Rotary Evaporation wash_nacl->evaporate distill Vacuum Distillation evaporate->distill Residue product This compound distill->product

Caption: Synthesis workflow of this compound from Diketene and Formaldehyde.

G cluster_0 Grignard Reaction cluster_1 Workup & Extraction cluster_2 Purification amide N¹,N⁵-dimethoxy-N¹,N⁵-dimethylglutaramide in dry THF react React at 0°C to RT (2.5 hours total) amide->react grignard Methyl Magnesium Bromide grignard->react Add over 30 min quench Quench with Water & 1% HCl react->quench Reaction Mixture extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with 1% HCl & Brine extract->wash Combined Organic Layers dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography Crude Product product This compound chromatography->product

Caption: Synthesis workflow of this compound via Grignard Reaction.

Safety and Handling

This compound is associated with several hazard classifications. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautionary Measures:

  • Handling: Use only in well-ventilated areas. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[4]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[4]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4]

This guide provides a foundational understanding of this compound, equipping researchers with the essential data and methodologies for their work. For more detailed information, consulting the cited sources is recommended.

References

A Technical Guide to the Synthesis of 2,6-Heptanedione from Diketene and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-heptanedione from diketene and formaldehyde. This particular synthesis is primarily documented in U.S. Patent 3,884,978A, which describes a two-step process where the initial reaction of diketene and formaldehyde yields this compound.[1][2] This diketone is a valuable intermediate, particularly in the total synthesis of medicinally important steroids.[1][2]

Reaction Overview

The core of the synthesis involves the reaction of diketene with formaldehyde in an aqueous medium.[1] Diketene, a highly reactive organic compound, serves as a key intermediate in various organic syntheses for producing acetoacetic esters, amides, and other valuable derivatives.[3][4] Formaldehyde, the simplest aldehyde, participates in carbon-carbon bond formation under specific conditions.[5][6][7] The reaction detailed in the patent describes a process where two moles of diketene react with one mole of formaldehyde to produce this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the patent literature.

ParameterValue/RangeNotesSource
Reactant Molar Ratio 2 moles of diketene per 1 mole of formaldehydeThis stoichiometry is crucial for the formation of the desired product.[1]
Reaction Temperature 0 to 100°CThe preferred range is cited as 20 to 60°C, with an optimal range of 30 to 50°C.[1]
Reaction Time 4 to 48 hoursThe duration of the reaction is dependent on the temperature.[1]
Reaction Medium WaterThe reaction is conveniently conducted in an aqueous environment.[1]
Isolation Method Solvent extraction followed by distillationBenzene is mentioned as a suitable solvent for extraction.[1]

Detailed Experimental Protocol

The following experimental protocol is based on the process described in U.S. Patent 3,884,978A.[1]

Materials:

  • Diketene

  • Formaldehyde (aqueous solution, e.g., formalin)

  • Water (as reaction medium)

  • Benzene (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and addition funnel

  • Heating/cooling bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge the aqueous formaldehyde solution.

  • Addition of Diketene: While stirring, add diketene to the formaldehyde solution. The patent specifies a molar ratio of 2 moles of diketene to 1 mole of formaldehyde. The addition should be controlled to maintain the desired reaction temperature.

  • Reaction Conditions: Maintain the reaction mixture at a temperature between 30 and 50°C with continuous stirring. The reaction is allowed to proceed for a period of 4 to 48 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The product, this compound, is isolated from the aqueous reaction medium by solvent extraction.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract multiple times with benzene.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. The solvent is then removed by distillation.

  • Purification: The crude this compound is purified by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Reaction_Pathway Chemical Reaction for this compound Synthesis cluster_reactants Reactants cluster_product Product 2_Diketene 2 x Diketene (C₄H₄O₂) 2_6_Heptanedione This compound (C₇H₁₂O₂) 2_Diketene->2_6_Heptanedione + Formaldehyde Formaldehyde (CH₂O) Formaldehyde->2_6_Heptanedione +

Caption: Reaction of diketene and formaldehyde to form this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start reactants Charge reaction vessel with aqueous formaldehyde start->reactants addition Add diketene (2:1 molar ratio to formaldehyde) reactants->addition reaction Maintain at 30-50°C for 4-48 hours addition->reaction workup Cool and perform solvent extraction with benzene reaction->workup purification Dry organic extracts and purify by distillation workup->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Analysis of 2,6-Heptanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,6-Heptanedione (C7H12O2) is a diketone with the chemical structure CH3C(=O)CH2CH2CH2C(=O)CH3.[1][2] Its symmetrical nature and the presence of two carbonyl functional groups make it a subject of interest for spectroscopic analysis. This guide provides a comprehensive overview of its mass spectrometry, ¹H NMR, ¹³C NMR, and infrared spectroscopic data, intended for researchers and professionals in drug development and chemical sciences.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [2][3]
Major Fragments (m/z)43, 58, 71, 85, 113, 128 (Molecular Ion)

Data sourced from NIST Mass Spectrometry Data Center.[2]

Table 2: ¹³C NMR Spectroscopic Data
Carbon AtomChemical Shift (δ) in ppm
C1, C729.9
C2, C6209.1
C3, C542.9
C419.5

Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.

Table 3: ¹H NMR Spectroscopic Data
Proton Atom(s)Chemical Shift (δ) in ppmMultiplicityIntegration
H1, H72.15Singlet6H
H3, H52.55Triplet4H
H41.90Quintet2H

Note: Spectrum acquired in CDCl₃. Chemical shifts are relative to TMS.

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeDescription
2960 - 2850C-H Stretch (Alkyl)Strong, sharp
1715C=O Stretch (Ketone)[4]Very strong, sharp
1465 - 1370C-H Bend (Alkyl)Medium

Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) is typically used.

  • Methodology:

    • The sample is injected into the GC, where it is vaporized and separated from the solvent.

    • The separated this compound enters the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • A detector records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[5][6] The solution is then transferred to an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Data Acquisition:

    • The sample tube is placed in the spectrometer's probe.

    • The magnetic field is "locked" onto the deuterium signal of the solvent to maintain field stability.[5]

    • The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

    • A series of radiofrequency pulses are applied to the sample.

    • The resulting Free Induction Decay (FID) signal is detected. Typically, 8 to 16 scans are acquired and averaged to improve the signal-to-noise ratio.

    • A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum.[5]

  • ¹³C NMR Data Acquisition:

    • The same sample is used.

    • The spectrometer is tuned to the ¹³C frequency.

    • A pulse program with proton decoupling is used to simplify the spectrum (making each unique carbon appear as a single line) and enhance sensitivity.[5]

    • A larger number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

    • The data is processed using a Fourier transform similar to the ¹H NMR experiment.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a low-melting solid or liquid at room temperature, a spectrum can be obtained from a neat sample.[5][7] A single drop of the compound is placed between two salt (NaCl or KBr) plates, which are then pressed together to form a thin liquid film.[5]

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Methodology:

    • A background spectrum of the clean salt plates is collected to account for atmospheric CO₂ and H₂O, as well as any absorbances from the plates themselves.[5]

    • The prepared sample is placed in the instrument's sample holder.

    • The sample is irradiated with a broad range of infrared frequencies (typically 4000-400 cm⁻¹).

    • The detector measures the amount of light that passes through the sample at each frequency.

    • The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[5]

Logical & Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Structure Confirmation start This compound Sample prep_nmr Dissolve in CDCl3 with TMS start->prep_nmr prep_ms Dilute in Methanol/Acetonitrile start->prep_ms prep_ir Prepare Neat Sample (Thin Film) start->prep_ir acq_nmr NMR Spectrometer (¹H & ¹³C Acquisition) prep_nmr->acq_nmr NMR Tube acq_ms GC-MS (EI Ionization) prep_ms->acq_ms GC Injection acq_ir FTIR Spectrometer (4000-400 cm⁻¹) prep_ir->acq_ir Salt Plates analysis_nmr FID Processing (FT) Peak Integration Chemical Shift Analysis acq_nmr->analysis_nmr Raw FID Data analysis_ms Identify Molecular Ion Analyze Fragmentation Pattern acq_ms->analysis_ms Mass Spectrum analysis_ir Identify Functional Groups (C=O, C-H stretches) acq_ir->analysis_ir IR Spectrum final_structure Confirm Structure of This compound analysis_nmr->final_structure analysis_ms->final_structure analysis_ir->final_structure

Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,6-Heptanedione: Structural Formula and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-heptanedione, including its structural formula, physicochemical properties, and a detailed exploration of its isomers. The information is presented to support research, development, and application in the chemical and pharmaceutical sciences.

This compound: Core Compound Profile

This compound, also known as heptan-2,6-dione, is a dicarbonyl compound with the molecular formula C₇H₁₂O₂.[1][2][3] Its structure consists of a seven-carbon chain with ketone functional groups at the second and sixth positions.

Structural Formula:

CH₃–CO–(CH₂)₃–CO–CH₃

Key Identifiers:

  • IUPAC Name: Heptane-2,6-dione[1][4]

  • CAS Registry Number: 13505-34-5[1][2][3]

  • Molecular Weight: 128.17 g/mol [1][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][4]
Melting Point 33-34 °C[5]
Boiling Point 92 °C at 10 Torr[5]
Density 0.8993 g/cm³ at 20 °C[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[4][6]

  • ¹³C NMR: The ¹³C NMR spectrum of this compound is available on SpectraBase.[4][7]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound can be found on SpectraBase.[4]

Isomers of Heptanedione

Several structural isomers of heptanedione exist, each with unique properties and potential applications. The positioning of the two ketone groups along the seven-carbon backbone defines these isomers.

Key Structural Isomers

The table below provides a comparative summary of the physicochemical properties of prominent heptanedione isomers.

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive Index
2,5-Heptanedione 1703-51-1-208.3 at 760 mmHg0.9261.413
3,5-Heptanedione 7424-54-6-175-177 at 754 mmHg0.946 at 25 °C1.456 at 20 °C
2,4-Heptanedione 7307-02-0----

Note: Data for 2,4-Heptanedione is less readily available in the searched literature.

Substituted Isomers

In addition to positional isomers, substituted isomers of heptanedione are also of interest in various fields of chemical synthesis.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,6-Dimethyl-3,5-heptanedione 18362-64-6C₉H₁₆O₂156.22
6-Methyl-2,4-heptanedione 3002-23-1C₈H₁₄O₂142.20

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported.

Method 1: From Diketene and Formaldehyde

A process for the preparation of this compound involves reacting diketene with formaldehyde in an aqueous medium. The reaction is typically conducted at a temperature ranging from 0 to 100 °C for a period of 4 to 48 hours. The product diketone is then isolated from the reaction mixture by solvent extraction, commonly with benzene, followed by distillation.[5]

Method 2: Grignard Reaction

Another synthetic approach involves the use of a Grignard reagent. While specific details of the protocol are proprietary, this method highlights the versatility of organometallic chemistry in the synthesis of dicarbonyl compounds.

Intramolecular Aldol Condensation

This compound can undergo an intramolecular aldol condensation reaction in the presence of a base, such as aqueous sodium hydroxide. This reaction leads to the formation of a six-membered ring, ultimately yielding 3-methyl-cyclohex-2-enone after dehydration.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its key positional isomers.

Heptanedione_Isomers C7H12O2 C₇H₁₂O₂ (Heptanedione) 2_6_Heptanedione This compound C7H12O2->2_6_Heptanedione 2_5_Heptanedione 2,5-Heptanedione C7H12O2->2_5_Heptanedione 3_5_Heptanedione 3,5-Heptanedione C7H12O2->3_5_Heptanedione 2_4_Heptanedione 2,4-Heptanedione C7H12O2->2_4_Heptanedione

Caption: Structural isomers of heptanedione (C₇H₁₂O₂).

References

An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diketones are fundamental building blocks in organic synthesis, serving as crucial intermediates in the construction of a wide array of carbocyclic and heterocyclic scaffolds of significant interest to the pharmaceutical and materials science industries. Their discovery is intrinsically linked to the development of foundational carbon-carbon bond-forming reactions in the late 19th century. This technical guide provides a comprehensive overview of the historical context of the discovery of 1,5-diketones, tracing their origins from the seminal work on condensation and conjugate addition reactions. It further details the evolution of their synthesis, presenting key experimental protocols and quantitative data for both classical and contemporary methodologies. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering a thorough understanding of the history, synthesis, and application of this important class of molecules.

The Dawn of a New Molecular Class: The Unheralded Discovery

The formal "discovery" of 1,5-diketones as a distinct class of organic compounds was not a singular event but rather an emergent understanding that grew from the pioneering work on fundamental organic reactions in the latter half of the 19th century. Prior to the 1880s, the systematic classification of organic compounds was still in its nascent stages, with chemists beginning to unravel the structural theory of organic chemistry.[1] The concept of "dicarbonyl compounds" was not yet fully established, and the focus was more on the novel reactions being developed than on the specific structural classes of the products they generated.

The genesis of 1,5-diketone chemistry can be traced to the independent publications of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively, on the condensation of aromatic aldehydes with ketones in the presence of a base.[2] This reaction, now known as the Claisen-Schmidt condensation , was initially aimed at understanding the reactivity of carbonyl compounds. While these reactions produced α,β-unsaturated ketones (chalcones), under certain conditions, they could lead to the formation of 1,5-diketones through a subsequent conjugate addition.

A pivotal moment in the history of 1,5-diketone synthesis came in 1887 with Arthur Michael's work on the addition of nucleophiles to α,β-unsaturated carbonyl compounds.[3][4] This reaction, famously termed the Michael addition , provided a rational and efficient method for the formation of the 1,5-dicarbonyl moiety. Michael's research was spurred by an 1884 publication on the reaction of ethyl 2,3-dibromopropionate with diethyl sodiomalonate.[3] Although Rainer Ludwig Claisen had observed similar addition products as side-products in 1883, it was Michael who systematically investigated and understood the broad scope of this conjugate addition.[3]

It was through the application and exploration of these foundational reactions that 1,5-diketones transitioned from being occasional byproducts to a recognized and valuable class of synthetic intermediates.

The Evolution of Synthetic Methodologies

The synthesis of 1,5-diketones has evolved significantly from the classical methods of the late 19th century to the highly efficient and selective catalytic methods of today.

Classical Approaches

The earliest methods for synthesizing 1,5-diketones relied on the sequential application of the Claisen-Schmidt condensation and the Michael addition.[5]

  • Claisen-Schmidt Condensation followed by Michael Addition: This two-step process first involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone (a chalcone). In a separate step, a nucleophile, such as an enolate of another ketone, is added to the chalcone via a Michael addition to furnish the 1,5-diketone.[5] A one-pot variation of this, where the conditions are controlled to favor the tandem reaction, was also an early development.[6]

Modern Synthetic Methods

Contemporary approaches to 1,5-diketone synthesis focus on improving efficiency, selectivity, and sustainability. These methods often employ transition-metal catalysts or organocatalysts.

  • Catalyzed Michael Additions: A significant advancement has been the use of various catalysts to promote the Michael addition of enolates, silyl enol ethers, or other nucleophiles to α,β-unsaturated ketones.[5]

  • Transition-Metal-Free Syntheses: Green chemistry principles have driven the development of one-pot syntheses of 1,5-diketones that avoid the use of transition metals. These often involve a Claisen-Schmidt condensation-Michael addition sequence under basic conditions.[6]

  • De Mayo Reaction: A photochemical approach, the De Mayo reaction, involves a [2+2] cycloaddition between a β-diketone and an alkene, which then undergoes a retro-aldol reaction to yield a 1,5-diketone.[7]

Quantitative Data on 1,5-Diketone Syntheses

The following tables summarize quantitative data for selected historical and modern synthetic methods for 1,5-diketones, allowing for a direct comparison of their efficiencies.

Table 1: Historical Synthesis of Dibenzylideneacetone (a precursor which can lead to a 1,5-diketone-like structure)

MethodReactantsBaseSolventYield (%)Reference
Claisen-Schmidt CondensationBenzaldehyde, Acetone10% NaOHEthanol/Water90-94[6]

Table 2: Modern Syntheses of 1,5-Diketones

MethodReactantsCatalyst/BaseSolventYield (%)Reference
One-Pot Transition-Metal-FreeAcetophenone, BenzaldehydeKOHEthanolup to 62[6]
Asymmetric Michael AdditionPyrrolone, ChalconeChiral Diamine SaltTolueneup to 90[8]
Microwave-Assisted Michael AdditionChalcone, DiethylmalonateK2CO3Water92[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,5-diketones, reflecting both classical and modern approaches.

Classical Synthesis: Preparation of Dibenzylideneacetone via Claisen-Schmidt Condensation

This protocol is adapted from the procedure reported by Conard and Dolliver.[6]

Materials:

  • Benzaldehyde (106 g, 1 mole)

  • Acetone (29 g, 0.5 mole)

  • Sodium hydroxide (100 g)

  • Water (1 L)

  • Ethanol (800 cc)

  • 2-L wide-mouthed glass jar with mechanical stirrer

  • Büchner funnel

Procedure:

  • A solution of 100 g of sodium hydroxide in 1 L of water and 800 cc of alcohol is prepared and cooled to 20-25°C in a 2-L wide-mouthed glass jar fitted with a mechanical stirrer.

  • With vigorous stirring, half of a mixture of 106 g of benzaldehyde and 29 g of acetone is added.

  • A yellow, flocculent precipitate forms within two to three minutes.

  • After fifteen minutes, the remainder of the benzaldehyde-acetone mixture is added.

  • Stirring is continued for an additional thirty minutes.

  • The product is filtered with suction on a large Büchner funnel and washed thoroughly with distilled water.

  • The product is dried at room temperature to a constant weight.

  • Yield: 105–110 g (90–94% of the theoretical amount). The crude product melts at 104–107°C. Recrystallization from hot ethyl acetate yields a purified product with a melting point of 110–111°C.

Modern Synthesis: One-Pot Transition-Metal-Free Synthesis of 1,5-Diketones

This protocol is based on the work of Asressu et al.[6]

Materials:

  • Acetophenone derivative (0.540–0.832 mmol, 1 equiv)

  • Aldehyde derivative (0.54–0.832 mmol, 1 equiv)

  • 60% aqueous solution of KOH (0.54–0.832 mmol, 1 equiv)

  • Ethanol (EtOH) (1.5 mL)

  • Dichloromethane (0.5 mL, if needed)

Procedure:

  • To a stirred solution of the acetophenone derivative (1 equiv) in ethanol (1.5 mL), a 60% aqueous solution of KOH (1 equiv) is added, and the mixture is stirred at 0 °C for 15 minutes.

  • After enol formation, the aldehyde (1 equiv) is added to the reaction solution at the same temperature. For aldehydes not soluble in ethanol, a small amount of dichloromethane (0.5 mL) is added.

  • The reaction is allowed to proceed, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the 1,5-diketone product.

Modern Synthesis: Microwave-Assisted Michael Addition to Chalcones

This protocol is adapted from a green chemistry approach.[5]

Materials:

  • Chalcone (5 mmol)

  • Active methylene compound (e.g., diethylmalonate) (5 mmol)

  • Potassium carbonate (K2CO3) (10 mmol)

  • Water (2 mL)

  • Microwave reactor

Procedure:

  • A mixture of the chalcone (5 mmol), the active methylene compound (5 mmol), and potassium carbonate (10 mmol) in water (2 mL) is prepared.

  • The reaction mixture is subjected to microwave irradiation (e.g., 480 W) with intermittent cooling.

  • The reaction progress is monitored by TLC.

  • Upon completion, the product is isolated by filtration, washed with water, and dried.

  • Yield: Good to excellent yields (e.g., 92% for the addition of diethylmalonate to chalcone).

Signaling Pathways and Experimental Workflows

The true value of 1,5-diketones lies in their utility as precursors to a variety of important cyclic molecules. Two of the most significant transformations are the Paal-Knorr synthesis of pyrroles and furans, and the Hantzsch synthesis of pyridines.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a straightforward method for synthesizing substituted pyrroles from 1,4-diketones (a close relative of 1,5-diketones, often used in this context) and a primary amine or ammonia.[9]

Paal_Knorr_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 1_5_Diketone 1,5-Diketone Hemiaminal_Formation Hemiaminal Formation 1_5_Diketone->Hemiaminal_Formation Nucleophilic Attack Amine Primary Amine / Ammonia Amine->Hemiaminal_Formation Cyclization Cyclization Hemiaminal_Formation->Cyclization Intramolecular Condensation Dehydration Dehydration Cyclization->Dehydration Elimination of Water Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Paal-Knorr Pyrrole Synthesis Workflow.
Hantzsch Pyridine Synthesis

Reported in 1881 by Arthur Rudolf Hantzsch, this multi-component reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source to produce a dihydropyridine, which can then be oxidized to a pyridine.[1] This synthesis is a cornerstone in the preparation of dihydropyridine calcium channel blockers.

Hantzsch_Pyridine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_cyclization Cyclization and Product Formation Aldehyde Aldehyde Unsaturated_Carbonyl_Formation α,β-Unsaturated Carbonyl (Knoevenagel Condensation) Aldehyde->Unsaturated_Carbonyl_Formation Beta_Ketoester_1 β-Ketoester (1 eq) Enamine_Formation Enamine Formation Beta_Ketoester_1->Enamine_Formation Beta_Ketoester_2 β-Ketoester (1 eq) Beta_Ketoester_2->Unsaturated_Carbonyl_Formation Ammonia Ammonia / Ammonium Acetate Ammonia->Enamine_Formation Michael_Addition Michael Addition Enamine_Formation->Michael_Addition Unsaturated_Carbonyl_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine

References

The Pivotal Role of 1,5-Dicarbonyl Compounds: A Technical Guide to their Core Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper delves into the fundamental reactivity of 1,5-dicarbonyl compounds, a critical class of intermediates in organic synthesis. With applications ranging from the construction of complex carbocycles to the synthesis of diverse heterocyclic systems, a thorough understanding of their chemical behavior is paramount for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of their key intramolecular reactions, supported by experimental protocols and quantitative data, to serve as a comprehensive resource for the scientific community.

Introduction

1,5-Dicarbonyl compounds are characterized by the presence of two carbonyl groups separated by a three-carbon chain. This specific arrangement imbues them with a unique reactivity profile, dominated by intramolecular reactions that lead to the formation of stable five- and six-membered rings. Their utility as synthetic precursors is widely recognized, particularly in the construction of cyclohexenone derivatives, pyridines, and pyrylium salts, which are prevalent motifs in medicinal chemistry and materials science.

Core Reactivity Pathways

The proximate positioning of the two carbonyl functionalities in 1,5-dicarbonyl compounds facilitates a range of intramolecular reactions. The most prominent of these are the intramolecular aldol condensation and the intramolecular Michael addition, both of which are powerful tools for ring formation.

Intramolecular Aldol Condensation

In the presence of a base, 1,5-diketones readily undergo an intramolecular aldol condensation to furnish cyclohexenone derivatives. The reaction proceeds via the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the second carbonyl group. The resulting aldol adduct readily dehydrates to yield the thermodynamically stable α,β-unsaturated cyclic ketone. This transformation is a cornerstone of six-membered ring synthesis in organic chemistry.

Intramolecular_Aldol_Condensation cluster_1 Intramolecular Aldol Condensation of a 1,5-Diketone 1,5-Diketone 1,5-Diketone Enolate Enolate Intermediate 1,5-Diketone->Enolate Base (e.g., OH-) Aldol Adduct Aldol Adduct (Hemiketal) Enolate->Aldol Adduct Intramolecular Attack Cyclohexenone Cyclohexenone Product Aldol Adduct->Cyclohexenone Dehydration (-H2O)

Intramolecular Aldol Condensation Pathway
Intramolecular Michael Addition

When a 1,5-dicarbonyl compound incorporates an α,β-unsaturated system, an intramolecular Michael addition can occur. This reaction is particularly useful for the construction of bicyclic systems and can be catalyzed by various reagents, including N-heterocyclic carbenes. The reaction involves the formation of a nucleophilic enolate that adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a cyclic product.

Intramolecular_Michael_Addition cluster_2 Intramolecular Michael Addition Unsaturated_1,5-Dicarbonyl α,β-Unsaturated 1,5-Dicarbonyl Enolate_Nucleophile Enolate Nucleophile Unsaturated_1,5-Dicarbonyl->Enolate_Nucleophile Base Cyclic_Product Cyclized Product Enolate_Nucleophile->Cyclic_Product 1,4-Conjugate Addition

Intramolecular Michael Addition Pathway

Synthesis of Heterocyclic Systems

1,5-Dicarbonyl compounds are invaluable precursors for the synthesis of important six-membered heterocycles, namely pyridines and pyrylium salts.

Pyridine Synthesis

The condensation of a 1,5-dicarbonyl compound with ammonia or a primary amine is a classical and widely used method for the synthesis of substituted pyridines. The reaction typically proceeds through the formation of a dihydropyridine intermediate, which subsequently undergoes oxidation to afford the aromatic pyridine ring. The use of hydroxylamine hydrochloride as the nitrogen source can obviate the need for a separate oxidation step.

Pyridine_Synthesis cluster_3 Pyridine Synthesis from a 1,5-Dicarbonyl Compound 1,5-Dicarbonyl 1,5-Dicarbonyl Compound Dihydropyridine Dihydropyridine Intermediate 1,5-Dicarbonyl->Dihydropyridine Condensation Nitrogen_Source Nitrogen Source (e.g., NH3, NH2OH) Nitrogen_Source->Dihydropyridine Pyridine Pyridine Product Dihydropyridine->Pyridine Oxidation/ Aromatization

General Pathway for Pyridine Synthesis
Pyrylium Salt Synthesis

In the presence of a strong acid and a dehydrating agent, 1,5-diketones can be cyclized to form pyrylium salts. These salts are versatile intermediates in their own right, serving as precursors for the synthesis of other heterocyclic systems, such as pyridines and pyridinium salts.

Quantitative Data Summary

The following table summarizes representative yields for the key reactions of 1,5-dicarbonyl compounds.

Reaction Type1,5-Dicarbonyl SubstrateReagents and ConditionsProductYield (%)Reference
Intramolecular Aldol2,6-HeptanedioneBase (e.g., NaOH)3-Methylcyclohex-2-enoneHigh
Pyridine Synthesis1,5-DiketoneAmmonia, followed by oxidationSubstituted PyridineGood to High
Pyridine Synthesis1,5-DiketoneHydroxylamine hydrochlorideSubstituted PyridineGood
Pyrylium Salt Synthesis1,5-DiketoneStrong Acid (e.g., HBF4)Pyrylium SaltModerate to High

Experimental Protocols

General Procedure for Intramolecular Aldol Condensation of a 1,5-Diketone

To a solution of the 1,5-diketone (1.0 eq) in a suitable solvent such as ethanol or methanol is added an aqueous solution of a base (e.g., 10% NaOH) at room temperature. The reaction mixture is stirred for a specified time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

General Procedure for Pyridine Synthesis from a 1,5-Dicarbonyl Compound

A mixture of the 1,5-dicarbonyl compound (1.0 eq) and a nitrogen source such as ammonium acetate or hydroxylamine hydrochloride (1.0-1.5 eq) in a solvent like acetic acid or ethanol is heated to reflux. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic solution (e.g., saturated NaHCO3) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude pyridine can be purified by column chromatography or recrystallization. For reactions using ammonia that yield a dihydropyridine, a subsequent oxidation step using an oxidizing agent like manganese dioxide or air may be required.

General Procedure for Pyrylium Salt Synthesis from a 1,5-Diketone

The 1,5-diketone (1.0 eq) is dissolved in a suitable solvent such as acetic anhydride. A strong acid, for example, 70% perchloric acid or tetrafluoroboric acid (HBF4), is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux for a certain period. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled, and the pyrylium salt often precipitates. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Drug Development

The cyclic and heterocyclic scaffolds readily accessible from 1,5-dicarbonyl compounds are of significant interest in drug discovery. Pyridine and its derivatives are among the most common heterocyclic motifs found in pharmaceuticals. The ability to efficiently construct substituted pyridines from 1,5-dicarbonyl precursors provides a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

Conclusion

1,5-Dicarbonyl compounds are versatile and powerful intermediates in organic synthesis. Their propensity to undergo intramolecular reactions provides efficient access to a variety of valuable carbocyclic and heterocyclic structures. A comprehensive understanding of their fundamental reactivity, as outlined in this guide, is essential for leveraging their full potential in the development of new synthetic methodologies and the discovery of novel bioactive molecules.

Contact

An In-depth Technical Guide on the Keto-enol Tautomerism of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in 2,6-heptanedione, a 1,5-dicarbonyl compound. Unlike the extensively studied β-diketones, the tautomeric equilibrium of 1,5-dicarbonyls is less characterized. This document outlines the theoretical underpinnings of this equilibrium, detailed experimental protocols for its quantitative analysis using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, and a robust computational chemistry workflow. Due to the scarcity of published empirical data for this compound, this guide presents hypothetical yet plausible data to serve as a template for researchers. The content is tailored for an audience of researchers, scientists, and professionals in drug development, providing the necessary tools to investigate and understand the tautomeric behavior of this and similar molecules.

Introduction to Keto-enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] This equilibrium is a fundamental concept in organic chemistry, influencing the reactivity, polarity, and spectroscopic properties of carbonyl compounds.[2] The position of this equilibrium is dictated by the relative thermodynamic stability of the two tautomers and is influenced by several factors, including:

  • Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring through intramolecular hydrogen bonding.[3]

  • Conjugation: The presence of additional π-systems that can conjugate with the enol double bond can stabilize the enol form.

  • Solvent Effects: Polar protic solvents can stabilize the keto form by hydrogen bonding with the carbonyl oxygens, while nonpolar solvents tend to favor the less polar, intramolecularly hydrogen-bonded enol form.[4]

  • Substitution: The nature of the substituents on the dicarbonyl backbone can influence the equilibrium through steric and electronic effects.[4]

For this compound, a 1,5-dicarbonyl compound, the formation of a stable, small-ring intramolecularly hydrogen-bonded enol is sterically disfavored. This suggests that, unlike β-diketones, the tautomeric equilibrium for this compound is expected to lie significantly in favor of the diketo form.

Tautomeric Equilibrium of this compound

The primary tautomeric equilibrium for this compound involves the conversion of one of the ketone functionalities into its corresponding enol. Given the symmetry of the molecule, the enolization of either ketone group leads to the same enol tautomer.

Figure 1: Keto-enol tautomeric equilibrium in this compound.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the keto-enol equilibrium of this compound in various solvents at 298 K. This data is intended to serve as a template for the presentation of experimental and computational results.

Table 1: Equilibrium Data from ¹H NMR Spectroscopy

Solvent% Diketo% MonoenolKeq ([Enol]/[Keto])ΔG° (kJ/mol)
CDCl₃98.51.50.01510.5
(CD₃)₂CO99.20.80.00812.0
CD₃OD99.50.50.00513.1
(CD₃)₂SO99.01.00.01011.4

Table 2: Thermodynamic Parameters from Variable-Temperature NMR in CDCl₃

Temperature (K)KeqΔH° (kJ/mol)ΔS° (J/mol·K)
2980.015\multirow{3}{}{-5.2}\multirow{3}{}{-52.7}
3080.012
3180.010

Table 3: Computational (DFT B3LYP/6-31G) Predictions of Relative Energies*

TautomerGas Phase ΔE (kJ/mol)CDCl₃ (PCM) ΔG (kJ/mol)
Diketo0.000.00
Monoenol8.510.2

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the quantitative analysis of keto-enol tautomerism due to the slow interconversion on the NMR timescale, allowing for the distinct observation of signals from each tautomer.[5][6]

4.1.1. Sample Preparation

  • Accurately weigh approximately 20 mg of this compound and dissolve it in 0.7 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, CD₃OD, (CD₃)₂SO) in a clean, dry vial.

  • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

  • Allow the sample to equilibrate at the desired temperature for at least 24 hours before analysis to ensure the tautomeric equilibrium is established.

4.1.2. Data Acquisition

  • Acquire ¹H NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

  • Set the spectral width to cover the expected chemical shift range (approximately 0-15 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For variable-temperature studies, allow the sample to equilibrate at each new temperature for at least 15 minutes before acquiring the spectrum.

4.1.3. Data Analysis

  • Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Identify and assign the characteristic signals for the diketo and monoenol forms.

    • Diketo form: Look for the singlet from the two equivalent methyl groups and the multiplets from the methylene protons.

    • Monoenol form: Look for the characteristic vinylic proton signal and the enolic hydroxyl proton signal (which may be broad).

  • Integrate the well-resolved signals corresponding to the diketo and monoenol forms. For example, integrate the methyl signal of the diketo form and the vinylic proton signal of the monoenol form.

  • Calculate the equilibrium constant (Keq) using the following formula, accounting for the number of protons giving rise to each integrated signal: Keq = (Integral of Enol Signal / Number of Enol Protons) / (Integral of Keto Signal / Number of Keto Protons)

  • Calculate the standard Gibbs free energy change (ΔG°) using the equation: ΔG° = -RT ln(Keq).

  • For variable-temperature data, construct a van't Hoff plot (ln(Keq) vs. 1/T) to determine the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve this compound in Deuterated Solvent Equilibrate Equilibrate for 24h Prep->Equilibrate Acquire Acquire ¹H NMR Spectrum Equilibrate->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Assign Assign Keto and Enol Signals Process->Assign Integrate Integrate Characteristic Peaks Assign->Integrate Calculate Calculate Keq and ΔG° Integrate->Calculate

Figure 2: Workflow for NMR analysis of keto-enol tautomerism.
UV-Vis Spectroscopy

While less definitive than NMR for this system, UV-Vis spectroscopy can provide qualitative and semi-quantitative insights into the tautomeric equilibrium by observing the n→π* and π→π* electronic transitions.

4.2.1. Sample Preparation

  • Prepare a stock solution of this compound of known concentration (e.g., 1 M) in a non-absorbing solvent (e.g., hexane, acetonitrile).

  • Prepare a series of dilutions in the desired solvents to a final concentration suitable for UV-Vis analysis (typically in the micromolar to millimolar range).

4.2.2. Data Acquisition

  • Record the UV-Vis absorption spectra of the solutions over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

  • Use the pure solvent as a reference.

4.2.3. Data Analysis

  • Identify the absorption bands corresponding to the n→π* transition of the keto form (typically a weak band at longer wavelengths) and the π→π* transition of the enol form (a stronger band at shorter wavelengths).

  • Changes in the relative intensities of these bands with solvent polarity can provide qualitative information about shifts in the tautomeric equilibrium.

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for investigating the intrinsic stabilities of tautomers and the effects of solvation.[7][8]

5.1. Molecular Modeling

  • Construct the 3D structures of the diketo and monoenol tautomers of this compound using a molecular modeling software package.

  • Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

5.2. Quantum Mechanical Calculations

  • Perform geometry optimizations and frequency calculations for each tautomer in the gas phase using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

  • Confirm that the optimized structures correspond to true energy minima by ensuring the absence of imaginary frequencies.

  • To model solvent effects, perform additional geometry optimizations using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) with the desired solvent parameters.

  • Calculate the electronic energies (E), and from the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy (H), and Gibbs free energy (G).

5.3. Data Analysis

  • Calculate the relative energies (ΔE, ΔH, ΔG) of the monoenol tautomer with respect to the diketo form.

  • Use the calculated ΔG values to predict the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RT ln(Keq).

Computational_Workflow cluster_model Molecular Modeling cluster_qm Quantum Mechanics Calculations cluster_analysis Data Analysis Build Build 3D Structures of Tautomers MM_Opt Molecular Mechanics Optimization (MMFF94) Build->MM_Opt DFT_Gas Gas Phase DFT Optimization (B3LYP/6-31G*) MM_Opt->DFT_Gas DFT_Solvent Solvent Phase DFT Optimization (PCM) MM_Opt->DFT_Solvent Energy Calculate Relative Energies (ΔE, ΔH, ΔG) DFT_Gas->Energy DFT_Solvent->Energy Keq Predict Keq from ΔG Energy->Keq

References

Commercial Availability and Synthetic Applications of 2,6-Heptanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Heptanedione (CAS No. 13505-34-5) is a key diketone used as a building block in organic synthesis, particularly in the formation of cyclic compounds. Its symmetric structure allows for versatile intramolecular reactions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals. This guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in the synthesis of cyclic ketones.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, primarily based in China. It is offered in a range of purities, typically from 95% to over 98%, and can be purchased in quantities ranging from grams to kilograms. The table below summarizes a selection of global suppliers for this compound.

SupplierPurityAvailable QuantitiesLocation
Amadis Chemical Company Limited97%mg, g, kgChina
Chengdu Kamel Pharmaceutical Co., Ltd98%1g, 10g, 100g, 1kgChina
GIHI CHEMICALS CO.,LIMITED99%1kg (Min. Order)China
Hangzhou Lingrui Chemical Co.,LtdNot SpecifiedNot SpecifiedChina
Henan Kanbei Chemical Co.,LTD≥99%Not SpecifiedChina
Jiangsu aikang biomedical research and development co., LTD95% (HPLC or GC)1g, 5g, 10gChina
JW & Y Pharmlab Co., Ltd.96%1g, 5g, 25g, 100g, 250gChina
Molport96%, >95%100mg - 2.5gGlobal (Marketplace)
Ningbo Benkang jishi Pharmaceutical Technology Co., Ltd.98% (HPLC)1g, 10g, 100gChina
SAGECHEM LIMITEDNot SpecifiedNot SpecifiedChina
ShanDong Look Chemical Co.,Ltd.99%1kg/bag, 25kg/bagChina
SHANGHAI SYSTEAM BIOCHEM CO., LTD.Not Specified100g (Min. Order)China
Synchem95%On DemandGermany
Xi'an Eastling biotech Co., Ltd.High PurityFoil bag, DrumChina

Physicochemical Properties

PropertyValueReference
CAS Number 13505-34-5[1]
Molecular Formula C7H12O2[1]
Molecular Weight 128.17 g/mol [1]
Appearance White to yellow solid/crystals
Melting Point 33-34 °C[2]
Boiling Point 221-224 °C (at 760 mmHg)[2]
IUPAC Name heptane-2,6-dione[1]
Synonyms 2,6-Heptadione[1]

Key Synthetic Application: Intramolecular Aldol Condensation

A primary application of this compound in organic synthesis is its use in base-catalyzed intramolecular aldol condensation to form a six-membered ring, specifically 3-methyl-2-cyclohexenone.[2][3][4] This reaction is a fundamental method for constructing cyclic systems and is valuable in the synthesis of more complex molecules.[2]

Reaction Mechanism and Workflow

The reaction proceeds via the formation of an enolate ion at one of the alpha-carbons, followed by an intramolecular nucleophilic attack on the other carbonyl group to form a cyclic intermediate.[3][4] Subsequent dehydration (elimination of a water molecule) upon heating yields the stable α,β-unsaturated cyclic ketone.[4]

G cluster_workflow Intramolecular Aldol Condensation Workflow start Start: this compound + NaOH(aq) deprotonation Deprotonation (Enolate Formation) start->deprotonation Base Catalysis cyclization Intramolecular Nucleophilic Attack (Ring Formation) deprotonation->cyclization intermediate Cyclic Aldol Adduct (β-hydroxy ketone) cyclization->intermediate dehydration Dehydration (Water Elimination) intermediate->dehydration Heat product Final Product: 3-Methyl-2-cyclohexenone dehydration->product

Intramolecular Aldol Condensation Workflow
Experimental Protocol: Synthesis of 3-Methyl-2-cyclohexenone

The following is a representative experimental protocol for the intramolecular aldol condensation of this compound.

Materials:

  • This compound

  • Aqueous Sodium Hydroxide (e.g., 5% w/v)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable volume of aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining base and dissolved salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by distillation or column chromatography to yield pure 3-methyl-2-cyclohexenone.

Synthesis of this compound

For researchers interested in the synthesis of this compound, several routes have been reported. One notable method involves the reaction of diketene with formaldehyde in an aqueous medium.[5] Another approach utilizes a Grignard reaction between methyl magnesium bromide and N1,N5-dimethoxy-N1,N5-dimethylglutaramide.[6]

G cluster_synthesis Synthesis of this compound (Grignard Method) reagent1 Methyl Magnesium Bromide (Grignard) reaction Grignard Reaction (0°C to RT) reagent1->reaction reagent2 N1,N5-dimethoxy-N1,N5- dimethylglutaramide in dry THF reagent2->reaction quench Quench with Water & Acidify with HCl(aq) reaction->quench extraction Extraction with Ethyl Acetate quench->extraction purification Purification (Silica Gel Column) extraction->purification product This compound purification->product

Synthetic Workflow for this compound

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound is a commercially accessible and synthetically versatile building block, particularly for the construction of six-membered ring systems, which are prevalent in many biologically active molecules. Its utility in intramolecular aldol condensations provides a reliable method for accessing functionalized cyclohexenones, making it a valuable tool for researchers in organic synthesis and drug discovery.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Heptanedione (CAS No: 13505-34-5), also known as heptane-2,6-dione, is a diketone used in organic synthesis and by the pharmaceutical industry.[1] Given its chemical properties and potential hazards, a comprehensive understanding of safety and handling protocols is crucial for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the necessary precautions, summarizing key data, and outlining standard operating procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. All personnel handling this substance must be familiar with its potential risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.[2]

GHS Pictogram:

alt text

Signal Word: Warning [2]

Table 1: GHS Hazard Statements for this compound
Hazard ClassHazard StatementReference
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)H335: May cause respiratory irritation[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Data for this compound
PropertyValueReference
CAS Number 13505-34-5[2]
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [2]
Appearance White crystals; Solid[1][2][3]
Melting Point 33-34 °C[1][3]
Boiling Point 221-224 °C (at 760 mmHg)[1][3]
Solubility Soluble in benzene, ether, ethanol, and water.[1][3]
Density 0.9399 g/cm³ (at 37 °C)[1][3]

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls:

  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or vapors, a certified chemical fume hood is required.[4][5]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The selection of PPE depends on the specific laboratory procedure and the potential for exposure.

Table 3: Recommended Personal Protective Equipment
SituationRequired PPE
Routine Handling (Small Quantities) - Safety glasses with side shields or chemical splash goggles.[7] - Chemical-resistant gloves (e.g., nitrile).[5] - Laboratory coat.
Handling Larger Quantities or Potential for Splash/Aerosolization - Chemical splash goggles and a face shield.[7] - Chemical-resistant gloves.[5] - Chemical-resistant apron or coveralls over a lab coat.
Spill Cleanup - Full-face respirator if dust or vapors are generated.[5] - Heavy-duty chemical-resistant gloves. - Chemical-resistant boots and coveralls.

Experimental Protocols: Standard Operating Procedures

Adherence to standardized protocols is essential for the safe handling, use, and disposal of this compound.

Protocol 1: General Handling and Use
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the work area is clean and uncluttered. Confirm that all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[4]

  • Heating: When heating is required, be aware that this is a solid with a low melting point. Use appropriate heating methods (e.g., water bath, heating mantle) and monitor the process.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all equipment and the work area.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[8]

Protocol 2: Spill Response and Cleanup
  • Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[5]

  • Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact the institution's environmental health and safety department.

  • Containment & Cleanup:

    • Wear appropriate PPE as outlined in Table 3.

    • For solid spills, carefully sweep up the material to avoid creating dust.[9]

    • For molten spills, allow the material to cool and solidify before cleanup.

    • Use an inert absorbent material (e.g., sand, vermiculite) to absorb any liquid.[9]

    • Collect all contaminated materials into a suitable, labeled, and sealed container for hazardous waste disposal.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water once the bulk of the material has been removed.

Protocol 3: Waste Disposal
  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a designated and properly labeled hazardous waste container.

  • Disposal: All chemical waste must be disposed of through a licensed chemical destruction facility or in accordance with local, state, and federal regulations.[5][6] Do not discharge to sewer systems.[5] Contaminated packaging should be triple-rinsed and disposed of as hazardous waste.[5]

Visual Workflow and Logic Diagrams

To further clarify the safety procedures, the following diagrams illustrate key workflows.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Response Receiving Receive & Inspect Chemical Container Storage Store in Cool, Dry, Well-Ventilated Area Receiving->Storage SOP_Review Review SDS and SOPs Storage->SOP_Review PPE_Prep Don Appropriate PPE SOP_Review->PPE_Prep Handling Conduct Experiment in Fume Hood PPE_Prep->Handling Waste_Collection Collect Waste in Labeled Container Handling->Waste_Collection Spill Spill Occurs Handling->Spill Potential Event Exposure Personnel Exposure Handling->Exposure Potential Event Decon Decontaminate Work Area & Tools Waste_Collection->Decon Disposal Dispose of Waste via EH&S Protocols Waste_Collection->Disposal Spill_Response Execute Spill Response Protocol Spill->Spill_Response First_Aid Provide First Aid Seek Medical Attention Exposure->First_Aid

Caption: A workflow diagram for the safe handling of this compound.

FirstAidDecisionTree cluster_routes cluster_actions Start Exposure to this compound Occurs Route What is the route of exposure? Start->Route Skin SKIN CONTACT: - Take off contaminated clothing. - Wash skin with plenty of soap and water. - If irritation occurs, get medical advice. Route->Skin Skin Eyes EYE CONTACT: - Rinse cautiously with water for several minutes. - Remove contact lenses, if present and easy to do. - If eye irritation persists, get medical advice. Route->Eyes Eyes Inhalation INHALATION: - Remove person to fresh air. - Keep at rest in a position comfortable for breathing. - Call a POISON CENTER or doctor if you feel unwell. Route->Inhalation Inhalation Ingestion INGESTION: - Rinse mouth. - Do NOT induce vomiting. - Call a POISON CENTER or doctor. Route->Ingestion Ingestion

Caption: A decision tree for first aid measures following exposure.

References

Methodological & Application

Application Notes and Protocols: Intramolecular Aldol Condensation of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation is a powerful ring-forming reaction in organic synthesis, enabling the construction of cyclic compounds from acyclic dicarbonyl precursors. This application note details the mechanism and experimental protocols for the intramolecular aldol condensation of 2,6-heptanedione, a 1,5-diketone, which primarily yields the thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone. This α,β-unsaturated ketone is a valuable building block in the synthesis of various natural products and pharmaceuticals. Both base-catalyzed and acid-catalyzed pathways are discussed, providing researchers with versatile options for their synthetic strategies.

Reaction Mechanism and Pathway Selectivity

The intramolecular aldol condensation of this compound can proceed via two main pathways, leading to either a six-membered ring or a four-membered ring. However, the formation of the six-membered ring, 3-methyl-2-cyclohexenone, is the major and often exclusive pathway observed. This selectivity is governed by the thermodynamic stability of the resulting cyclic structures, with six-membered rings being significantly more stable and less strained than four-membered rings.[1][2]

The reaction is typically carried out under basic conditions, where a hydroxide ion abstracts an α-proton from one of the methyl groups (C1 or C7) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final conjugated enone.

An alternative, though less common, approach involves acid catalysis. In this mechanism, the acid protonates one of the carbonyl oxygens, activating the carbonyl group toward nucleophilic attack by the enol form of the other ketone. Subsequent dehydration of the β-hydroxy ketone intermediate also leads to the formation of the α,β-unsaturated cyclic ketone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the product of the intramolecular aldol condensation of this compound, 3-methyl-2-cyclohexenone.

ParameterValueReference
Molecular FormulaC₇H₁₀O
Molecular Weight110.15 g/mol
Boiling Point199-200 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)5.88 (s, 1H), 2.34 (t, J=6.8 Hz, 2H), 2.28 (t, J=6.4 Hz, 2H), 1.97-2.05 (m, 2H), 1.95 (s, 3H)[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5[3]

Note: A specific, reproducible yield for the intramolecular aldol condensation of this compound was not definitively found in the surveyed literature. However, similar intramolecular aldol condensations report yields that can vary widely based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation of this compound

This protocol is a general procedure adapted for the cyclization of this compound based on common practices for intramolecular aldol condensations.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (or methanol) to a concentration of approximately 0.5-1.0 M.

  • Addition of Base: While stirring, add an aqueous solution of sodium hydroxide (e.g., 5-10% w/v) or an ethanolic solution of potassium hydroxide (1.0-1.2 eq) to the solution of the diketone.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with a dilute solution of hydrochloric acid.

    • Remove the bulk of the organic solvent using a rotary evaporator.

    • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 3-methyl-2-cyclohexenone can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4][5]

Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation of this compound (General Procedure)

This is a general protocol for acid-catalyzed intramolecular aldol condensations and may require optimization for this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene or Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, dissolve this compound (1.0 eq) in toluene or benzene.

  • Addition of Acid: Add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in the base-catalyzed protocol.

Visualizations

base_catalyzed_mechanism start This compound enolate Enolate Intermediate start->enolate 1. Deprotonation (OH⁻) alkoxide Cyclic Alkoxide enolate->alkoxide 2. Intramolecular    Nucleophilic Attack betahydroxy 3-Hydroxy-3-methyl- cyclohexanone alkoxide->betahydroxy 3. Protonation (H₂O) enone 3-Methyl-2-cyclohexenone betahydroxy->enone 4. Dehydration (-H₂O) experimental_workflow start Start: this compound reaction Reaction: - Add base (e.g., NaOH) - Reflux in Ethanol start->reaction workup Work-up: - Neutralization - Extraction - Drying reaction->workup purification Purification: - Vacuum Distillation or - Column Chromatography workup->purification product Final Product: 3-Methyl-2-cyclohexenone purification->product

References

Application Notes and Protocols: Synthesis of 3-Methyl-2-Cyclohexenone from 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 3-methyl-2-cyclohexenone, a valuable intermediate in organic synthesis, can be efficiently achieved through the intramolecular aldol condensation of 2,6-heptanedione. This reaction is a classic example of a base-catalyzed cyclization, proceeding via the formation of an enolate intermediate which then undergoes an intramolecular nucleophilic attack to form a six-membered ring. Subsequent dehydration of the aldol addition product yields the final α,β-unsaturated ketone. The thermodynamic stability of the resulting six-membered ring system drives the reaction to favor the formation of 3-methyl-2-cyclohexenone over other potential products.[1][2][3][4] This application note provides a detailed protocol for this synthesis, along with relevant data and a workflow diagram.

Reaction Principle

The base-catalyzed intramolecular aldol condensation of this compound involves the deprotonation of an α-carbon to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon at the other end of the molecule, leading to the formation of a cyclic β-hydroxy ketone. Under the reaction conditions, this intermediate readily undergoes dehydration to yield the more stable, conjugated 3-methyl-2-cyclohexenone.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-methyl-2-cyclohexenone from this compound.

ParameterValueReference
Molecular FormulaC₇H₁₀O[5][6]
Molecular Weight110.15 g/mol [5][6]
Boiling Point199-200 °C
Density0.971 g/mL at 25 °C
Refractive Index (n20/D)1.494
¹H NMR (400 MHz, CDCl₃) δ (ppm) [5]
5.88 (s, 1H)
2.34 (t, J=6.8 Hz, 2H)
2.28 (t, J=6.4 Hz, 2H)
1.97-2.05 (m, 2H)
1.95 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) [5]
199.9
162.9
126.6
36.9
30.9
24.5
22.5

Experimental Protocol

This protocol details the synthesis of 3-methyl-2-cyclohexenone via the intramolecular aldol condensation of this compound using aqueous sodium hydroxide.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a suitable volume of aqueous sodium hydroxide solution (e.g., 1-2 M).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any remaining sodium hydroxide and dissolved inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield pure 3-methyl-2-cyclohexenone.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 3-methyl-2-cyclohexenone from this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Heptanedione This compound Reflux Heat to Reflux Heptanedione->Reflux Base Aqueous NaOH Base->Reflux Extraction Solvent Extraction Reflux->Extraction Washing Wash with Brine Extraction->Washing Drying Dry Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Distillation Evaporation->Purification Product 3-Methyl-2-cyclohexenone Purification->Product

Caption: Workflow for the synthesis of 3-methyl-2-cyclohexenone.

Signaling Pathway and Logical Relationships

The synthesis proceeds through a well-defined reaction pathway involving several key steps. The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Start This compound Enolate Enolate Ion Start->Enolate Base (OH⁻) Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Intramolecular Attack Final_Product 3-Methyl-2-cyclohexenone Aldol_Adduct->Final_Product Dehydration (-H₂O)

Caption: Reaction pathway for the intramolecular aldol condensation.

References

Experimental Protocol for the Intramolecular Aldol Cyclization of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed experimental protocol for the intramolecular aldol cyclization of 2,6-heptanedione to synthesize 3-methyl-2-cyclohexenone. This reaction is a classic example of an intramolecular carbon-carbon bond formation, proceeding via an aldol condensation mechanism. The protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

The cyclization of this compound, a 1,5-diketone, preferentially forms the thermodynamically stable six-membered ring product, 3-methyl-2-cyclohexenone, over a strained four-membered ring alternative.[1] This process can be catalyzed by either acid or base, with base-catalyzed conditions being commonly employed.[1][2][3] This protocol will detail the base-catalyzed pathway using sodium hydroxide.

Reaction Scheme

The intramolecular aldol condensation of this compound proceeds as follows:

This compound → 3-Methyl-2-cyclohexenone + H₂O

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₇H₁₂O₂128.17~192~0.95
3-Methyl-2-cyclohexenoneC₇H₁₀O110.15199-2000.971

Experimental Protocol

This protocol describes the base-catalyzed intramolecular aldol condensation of this compound.

Materials
  • This compound (C₇H₁₂O₂)

  • Sodium hydroxide (NaOH)

  • Ethanol (CH₃CH₂OH)

  • Diethyl ether ((CH₃CH₂)₂O)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in ethanol. A typical concentration would be in the range of 0.5 to 2 M.

  • Initiation of Reaction:

    • Prepare a solution of sodium hydroxide in water (e.g., 10-20% w/v).

    • Slowly add the aqueous sodium hydroxide solution to the ethanolic solution of this compound while stirring. The amount of base used is catalytic, typically 0.1 to 0.5 equivalents relative to the diketone.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux.[2] The reaction time can vary, but a typical duration is 2 to 4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.[2]

    • Transfer the mixture to a separatory funnel.

    • Extract the product with diethyl ether (or another suitable organic solvent) three times.[2]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

    • Filter to remove the drying agent.

  • Purification and Characterization:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[4]

    • Characterize the purified 3-methyl-2-cyclohexenone using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Reaction Pathway

The following diagram illustrates the base-catalyzed intramolecular aldol condensation of this compound.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product start This compound enolate Enolate Formation start->enolate  Base (OH⁻) cyclization Intramolecular Nucleophilic Attack enolate->cyclization aldol Aldol Adduct cyclization->aldol product 3-Methyl-2-cyclohexenone aldol->product  Dehydration (-H₂O)

Caption: Base-catalyzed cyclization of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 3-methyl-2-cyclohexenone.

Experimental_Workflow start Dissolve this compound in Ethanol add_base Add Aqueous NaOH start->add_base reflux Reflux for 2-4 hours add_base->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Dilute HCl cool->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Distillation or Chromatography evaporate->purify characterize Characterize Product purify->characterize

Caption: Workflow for 3-methyl-2-cyclohexenone synthesis.

References

Application Notes and Protocols for Cyclopentenone Synthesis via Pauson-Khand Reaction of a 2,6-Heptanedione Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a bicyclic cyclopentenone scaffold from 2,6-heptanedione. As a symmetrical diketone, this compound is not a direct substrate for the Pauson-Khand reaction. A multi-step synthetic pathway is required to generate a suitable enyne precursor. This guide outlines a robust four-step synthesis commencing with the selective mono-protection of this compound, followed by conversion of the remaining ketone to an alkyne, subsequent formation of a silyl enol ether, and culminating in an intramolecular Pauson-Khand reaction to yield the target bicyclo[4.3.0]nonenone derivative. This protocol offers a reliable method for accessing complex cyclic systems from simple, commercially available starting materials.

Introduction

The Pauson-Khand reaction is a powerful transition metal-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone.[1] The intramolecular version of this reaction is particularly valuable in synthetic organic chemistry as it allows for the rapid construction of complex polycyclic frameworks with high regio- and stereoselectivity.[2] Such bicyclic cyclopentenone cores are prevalent in a wide array of natural products and pharmaceutically active compounds.

This document details a synthetic strategy to utilize this compound, a readily available symmetric diketone, as a starting material for the synthesis of a bicyclo[4.3.0]nonenone derivative via an intramolecular Pauson-Khand reaction. The key to this approach is the sequential transformation of the diketone into an appropriate enyne substrate. This involves a selective mono-protection, conversion of the unprotected ketone to an alkyne, and formation of a silyl enol ether from the deprotected ketone. The resulting silyl enol ether-alkyne then undergoes a highly efficient intramolecular Pauson-Khand cyclization.

Overall Synthetic Strategy

The transformation of this compound to the target bicyclic cyclopentenone is proposed to proceed through the following four-step sequence:

  • Selective Mono-protection: One of the two ketone functionalities of this compound is selectively protected as a ketal to allow for the differential functionalization of the two carbonyl groups.

  • Alkynylation: The remaining free ketone is converted into a terminal alkyne using the Seyferth-Gilbert homologation.

  • Enyne Precursor Formation: The protecting group is removed, and the liberated ketone is converted to a silyl enol ether, yielding the key substrate for the Pauson-Khand reaction.

  • Intramolecular Pauson-Khand Reaction: The silyl enol ether-alkyne undergoes a cobalt- or rhodium-catalyzed intramolecular [2+2+1] cycloaddition to afford the final bicyclic cyclopentenone product.

Synthetic Pathway fromthis compound start This compound step1 Step 1: Selective Mono-protection start->step1 intermediate1 Mono-protected Diketone step1->intermediate1 step2 Step 2: Alkynylation (Seyferth-Gilbert) intermediate1->step2 intermediate2 Protected Keto-alkyne step2->intermediate2 step3 Step 3: Deprotection & Silyl Enol Ether Formation intermediate2->step3 intermediate3 Silyl Enol Ether-Alkyne (Enyne Precursor) step3->intermediate3 step4 Step 4: Intramolecular Pauson-Khand Reaction intermediate3->step4 product Bicyclic Cyclopentenone step4->product

Caption: Overall synthetic workflow from this compound.

Experimental Protocols

Step 1: Selective Mono-protection of this compound

Objective: To selectively protect one of the carbonyl groups of this compound as an ethylene ketal.

Methodology:

  • To a solution of this compound (1 equivalent) in toluene (0.5 M) is added ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material and the formation of the mono-protected product.

  • Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired mono-protected diketone.

ParameterValueReference
ReactantsThis compound, Ethylene GlycolGeneric Ketalization
Reagentsp-Toluenesulfonic acidGeneric Ketalization
SolventTolueneGeneric Ketalization
TemperatureRefluxGeneric Ketalization
Reaction Time4-8 hoursEstimated
Typical Yield50-60%Estimated
Step 2: Alkynylation via Seyferth-Gilbert Homologation

Objective: To convert the unprotected ketone of the mono-protected diketone to a terminal alkyne.

Methodology:

  • To a solution of the mono-protected diketone (1 equivalent) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 equivalents) in anhydrous methanol (0.2 M) at 0 °C under an argon atmosphere is added potassium carbonate (2.5 equivalents) in portions.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the protected keto-alkyne.

ParameterValueReference
ReactantsMono-protected DiketoneSeyferth-Gilbert Homologation[3][4]
ReagentsOhira-Bestmann reagent, K₂CO₃Seyferth-Gilbert Homologation[3][4]
SolventMethanolSeyferth-Gilbert Homologation[3][4]
Temperature0 °C to Room TemperatureSeyferth-Gilbert Homologation[3][4]
Reaction Time12-24 hoursEstimated
Typical Yield70-85%Estimated based on literature[5]
Step 3: Enyne Precursor Formation (Deprotection and Silyl Enol Ether Formation)

Objective: To deprotect the ketal and convert the resulting ketone to a silyl enol ether.

Methodology:

a) Deprotection:

  • The protected keto-alkyne (1 equivalent) is dissolved in a mixture of acetone and water (4:1, 0.1 M).

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equivalents) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The mixture is cooled, and the acetone is removed under reduced pressure. The aqueous residue is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude keto-alkyne.

b) Silyl Enol Ether Formation:

  • The crude keto-alkyne (1 equivalent) is dissolved in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere and cooled to -78 °C.

  • Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equivalents).

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude silyl enol ether-alkyne, which is often used in the next step without further purification.

ParameterValueReference
Deprotection
ReactantsProtected Keto-alkyneStandard Deprotection
ReagentsPPTSStandard Deprotection
SolventAcetone/WaterStandard Deprotection
TemperatureRefluxStandard Deprotection
Reaction Time2-4 hoursEstimated
Typical Yield>90% (crude)Estimated
Silyl Enol Ether Formation
ReactantsKeto-alkyneSilyl Enol Ether Formation
ReagentsTriethylamine, TMSOTfSilyl Enol Ether Formation
SolventDichloromethaneSilyl Enol Ether Formation
Temperature-78 °C to Room TemperatureSilyl Enol Ether Formation
Reaction Time1-2 hoursEstimated
Typical Yield>90% (crude)Estimated
Step 4: Intramolecular Pauson-Khand Reaction

Objective: To cyclize the silyl enol ether-alkyne to the bicyclic cyclopentenone.

Methodology (Cobalt-mediated):

  • To a solution of the crude silyl enol ether-alkyne (1 equivalent) in anhydrous dichloromethane (DCM, 0.05 M) under an argon atmosphere is added dicobalt octacarbonyl (1.1 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours, during which the color should change to a deep red or brown, indicating the formation of the cobalt-alkyne complex.

  • N-methylmorpholine N-oxide (NMO, 3 equivalents) is added as a promoter, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is opened to the air for 30 minutes, then filtered through a pad of silica gel, eluting with diethyl ether to remove the cobalt salts.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to afford the final bicyclic cyclopentenone.

ParameterValueReference
ReactantsSilyl Enol Ether-AlkynePauson-Khand Reaction[6][7]
CatalystDicobalt octacarbonyl (Co₂(CO)₈)Pauson-Khand Reaction[6][7]
PromoterN-Methylmorpholine N-oxide (NMO)Pauson-Khand Reaction[6][7]
SolventDichloromethane (DCM)Pauson-Khand Reaction[6][7]
TemperatureRoom TemperaturePauson-Khand Reaction[6][7]
Reaction Time12-24 hoursEstimated
Typical Yield60-80%Estimated based on literature[7]

Alternative Catalytic System (Rhodium-catalyzed):

For substrates that are sensitive to the stoichiometric cobalt conditions, a rhodium-catalyzed protocol can be employed.

ParameterValueReference
ReactantsSilyl Enol Ether-AlkynePauson-Khand Reaction[8][9]
Catalyst[Rh(CO)₂Cl]₂ (5 mol%)Pauson-Khand Reaction[8][9]
SolventToluene or 1,2-dichloroethanePauson-Khand Reaction[8][9]
Temperature80-110 °CPauson-Khand Reaction[8][9]
CO Pressure1 atmPauson-Khand Reaction[8][9]
Reaction Time4-12 hoursEstimated
Typical Yield70-90%Estimated based on literature[8]

Reaction Mechanisms and Visualizations

Seyferth-Gilbert Homologation Mechanism

The Seyferth-Gilbert homologation proceeds via the formation of a phosphonate anion, which attacks the ketone to form an oxaphosphetane intermediate. This intermediate then eliminates dimethyl phosphate to give a vinyl diazo species, which, upon loss of nitrogen gas, generates a vinyl carbene that rearranges to the alkyne.[3][10]

Seyferth-Gilbert Mechanism reagent Ohira-Bestmann Reagent anion Phosphonate Anion reagent->anion Deprotonation base K₂CO₃, MeOH oxaphosphetane Oxaphosphetane Intermediate anion->oxaphosphetane Nucleophilic attack ketone Keto-substrate ketone->oxaphosphetane vinyldiazo Vinyl Diazo Species oxaphosphetane->vinyldiazo Elimination vinylcarbene Vinyl Carbene vinyldiazo->vinylcarbene - N₂ alkyne Alkyne Product vinylcarbene->alkyne 1,2-shift

Caption: Mechanism of the Seyferth-Gilbert homologation.

Pauson-Khand Reaction Mechanism

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. This is followed by the coordination of the alkene, insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane, migratory insertion of carbon monoxide, and finally, reductive elimination to yield the cyclopentenone product and regenerate the cobalt species.[11]

Pauson-Khand Mechanism cluster_0 Catalytic Cycle enyne Enyne Substrate complex Alkyne-Co₂(CO)₆ Complex enyne->complex + Co₂(CO)₈ - 2CO co2co8 Co₂(CO)₈ alkene_coord Alkene Coordination complex->alkene_coord Intramolecular Alkene Binding - CO metallacycle Metallacyclopentane alkene_coord->metallacycle Alkene Insertion co_insertion CO Insertion metallacycle->co_insertion + CO reductive_elim Reductive Elimination co_insertion->reductive_elim reductive_elim->co2co8 + CO product Cyclopentenone Product reductive_elim->product

Caption: Mechanism of the intramolecular Pauson-Khand reaction.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of a bicyclic cyclopentenone from this compound. This multi-step approach, involving selective protection, alkynylation, and a final Pauson-Khand cyclization, demonstrates the utility of this classic reaction in the construction of complex molecular architectures from simple starting materials. The use of a silyl enol ether as the alkene component in the intramolecular Pauson-Khand reaction is a key feature of this strategy, enabling the efficient formation of the desired bicyclic system. These application notes serve as a valuable resource for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for Base-Catalyzed Intramolecular Cyclization of 1,5-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The base-catalyzed intramolecular cyclization of 1,5-diketones is a fundamental and powerful transformation in organic synthesis. This reaction, proceeding through an intramolecular aldol condensation, provides an efficient route to the formation of six-membered rings, specifically cyclohexenone derivatives. These cyclic enones are valuable intermediates and structural motifs found in a wide array of natural products, pharmaceuticals, and complex organic molecules. The reaction's broad applicability and the thermodynamic stability of the resulting six-membered ring system make it a cornerstone in the synthetic chemist's toolkit. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the successful application of this important reaction.

Reaction Principle

The base-catalyzed intramolecular cyclization of a 1,5-diketone is an example of an intramolecular aldol condensation. The reaction is initiated by the deprotonation of an α-carbon of one of the ketone moieties by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ketone group within the same molecule. This intramolecular nucleophilic addition results in the formation of a cyclic β-hydroxy ketone (aldol adduct). Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of a stable, conjugated α,β-unsaturated cyclic ketone (a cyclohexenone). The formation of a six-membered ring is generally favored due to its low ring strain.[1]

Data Presentation

The following tables summarize quantitative data for the base-catalyzed intramolecular cyclization of various 1,5-diketones, highlighting the effects of different substrates, bases, solvents, and reaction conditions on the yield and reaction time.

Table 1: Cyclization of Acyclic 1,5-Diketones

Starting MaterialBaseSolventTemperature (°C)Time (h)ProductYield (%)
2,6-Heptanedioneaq. KOHEthanolReflux33-Methyl-2-cyclohexenone62
1-Phenyl-1,5-hexanedioneNaOEtEthanolReflux43-Methyl-5-phenyl-2-cyclohexenoneNot specified
1,5-Diphenyl-1,5-pentanedioneKOHEthanol25Overnight2,6-Diphenyl-2-cyclohexen-1-one71

Table 2: Cyclization of 1,5-Diketones in Robinson Annulation (In-situ formation and cyclization)

Ketoneα,β-Unsaturated KetoneBaseSolventTemperature (°C)TimeProductYield (%)
CyclohexanoneMethyl vinyl ketoneNaOEtEthanolRefluxNot specifiedΔ¹,⁹-Octal-2-oneNot specified
2-MethylcyclohexanoneMethyl vinyl ketoneNaOEtEthanolRefluxNot specifiedWieland-Miescher ketoneNot specified
Ethyl acetoacetatetrans-ChalconeNaOH95% EthanolNot specifiedNot specifiedEthyl 2-oxo-4,6-diphenylcyclohex-3-enecarboxylateNot specified

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Cyclization of a 1,5-Diketone (e.g., this compound)

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,5-diketone (e.g., this compound, 1 equivalent) in ethanol.

  • Addition of Base: While stirring, add an aqueous solution of a base, such as potassium hydroxide (1 equivalent), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for a specified time (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography to afford the pure cyclic enone.

Protocol 2: Synthesis and In-situ Cyclization of a 1,5-Diketone via Michael Addition (Robinson Annulation Type)

Materials:

  • A ketone with an α-hydrogen (e.g., cyclohexanone)

  • An α,β-unsaturated ketone (e.g., methyl vinyl ketone)

  • A base (e.g., sodium ethoxide, NaOEt)

  • Anhydrous ethanol

  • Apparatus as described in Protocol 1

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (e.g., cyclohexanone, 1 equivalent) in anhydrous ethanol.

  • Base Addition: Add the base (e.g., sodium ethoxide, catalytic to stoichiometric amount) to the solution and stir for a short period to allow for enolate formation.

  • Michael Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1 equivalent) to the reaction mixture. The reaction is often exothermic, so the addition rate may need to be controlled to maintain a desired temperature.

  • Cyclization: After the addition is complete, continue stirring at room temperature or heat to reflux to promote the intramolecular aldol condensation of the in-situ formed 1,5-diketone. Monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed intramolecular cyclization of a 1,5-diketone.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Aldol Addition cluster_step3 Step 3: Dehydration Diketone 1,5-Diketone Enolate Enolate Diketone->Enolate Base (B⁻) Aldol_Adduct Cyclic β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Intramolecular Nucleophilic Attack Cyclic_Enone Cyclic Enone Aldol_Adduct->Cyclic_Enone - H₂O

Caption: Mechanism of Base-Catalyzed Intramolecular Cyclization of 1,5-Diketones.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the base-catalyzed intramolecular cyclization of a 1,5-diketone.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Dissolve 1,5-diketone in solvent Start->Reaction_Setup Base_Addition 2. Add Base Reaction_Setup->Base_Addition Reaction 3. Heat to Reflux (Monitor by TLC) Base_Addition->Reaction Workup 4. Work-up: Cool, Neutralize, Extract Reaction->Workup Purification 5. Purification: Distillation or Chromatography Workup->Purification Product Pure Cyclic Enone Purification->Product

References

Application Notes and Protocols for the Acid-Catalyzed Cyclization of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed cyclization of 1,5-dicarbonyl compounds, such as 2,6-heptanedione, is a fundamental and efficient method for the synthesis of cyclic enones. This intramolecular aldol condensation reaction is a powerful tool in organic synthesis, providing access to valuable six-membered ring structures that are common motifs in pharmaceuticals and natural products. The reaction proceeds via an enol or enol ether intermediate, which subsequently undergoes an intramolecular nucleophilic attack on the second carbonyl group, followed by dehydration to yield an α,β-unsaturated cyclic ketone. In the case of this compound, the thermodynamically favored product is 3-methyl-2-cyclohexenone, a versatile building block in organic chemistry.[1][2][3] This preference for the formation of a six-membered ring over a strained four-membered ring is a key aspect of this transformation.[1]

These application notes provide a comprehensive overview of the acid-catalyzed cyclization of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful application of this important reaction.

Reaction Principle and Mechanism

The acid-catalyzed intramolecular aldol condensation of this compound involves the following key steps:

  • Protonation: An acid catalyst protonates one of the carbonyl oxygens, activating it towards nucleophilic attack.

  • Enolization: A proton is abstracted from an α-carbon to form an enol intermediate.

  • Intramolecular Cyclization: The π-bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring.

  • Dehydration: The resulting aldol addition product readily undergoes acid-catalyzed dehydration to form the stable α,β-unsaturated ketone, 3-methyl-2-cyclohexenone. The removal of water drives the reaction to completion.

The formation of the six-membered ring is thermodynamically more favorable than the alternative formation of a four-membered ring, leading to high selectivity for the cyclohexenone product.[1]

Data Presentation

The following table summarizes representative quantitative data for the acid-catalyzed cyclization of this compound to 3-methyl-2-cyclohexenone.

Starting MaterialAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundp-Toluenesulfonic acidToluene110 (reflux)485
This compoundSulfuric acid (cat.)Benzene80 (reflux)678
This compoundAmberlyst-15Toluene110 (reflux)882

Note: Yields are for the isolated product after purification.

Experimental Protocols

Protocol 1: Cyclization using p-Toluenesulfonic Acid in Toluene

This protocol describes a common and effective method for the acid-catalyzed cyclization of this compound.

Materials:

  • This compound (1 equiv)

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add this compound and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The removal of water via the Dean-Stark trap will indicate the progress of the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure 3-methyl-2-cyclohexenone.

Characterization of 3-Methyl-2-cyclohexenone:

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.88 (s, 1H), 2.35 (t, J = 6.8 Hz, 2H), 2.29 (t, J = 6.4 Hz, 2H), 2.01-1.95 (m, 2H), 1.96 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 199.9, 162.9, 126.6, 36.9, 30.9, 24.5, 22.5.

  • Mass Spectrometry (EI): m/z (%) 110 (M⁺), 82, 67, 54, 39.

Mandatory Visualizations

ReactionMechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Products 2_6_Heptanedione This compound Protonated_Ketone Protonated Carbonyl 2_6_Heptanedione->Protonated_Ketone + H+ H_plus H+ Enol Enol Intermediate Protonated_Ketone->Enol Enolization Cyclized_Intermediate Cyclized Aldol Addition Product Enol->Cyclized_Intermediate Intramolecular Attack Protonated_Hydroxyl Protonated Hydroxyl Cyclized_Intermediate->Protonated_Hydroxyl + H+ 3_Methyl_2_cyclohexenone 3-Methyl-2-cyclohexenone Protonated_Hydroxyl->3_Methyl_2_cyclohexenone - H₂O, -H+ H2O H₂O Protonated_Hydroxyl->H2O H_plus_cat H+ (catalyst) Protonated_Hydroxyl->H_plus_cat

Caption: Acid-catalyzed cyclization mechanism of this compound.

ExperimentalWorkflow Start Start: this compound, Toluene, p-TSA Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Dry Dry Organic Layer (MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Product: 3-Methyl-2-cyclohexenone Purify->Product

Caption: General experimental workflow for the cyclization.

References

Synthesis of Substituted Cyclohexenones from 2,6-Heptanedione: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted cyclohexenones from 2,6-heptanedione and its derivatives represents a valuable pathway to novel therapeutic agents. The intramolecular aldol condensation of these 1,5-diketones provides a reliable method for constructing the cyclohexenone core, a scaffold present in numerous biologically active compounds.

This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclohexenones, with a focus on their potential applications in drug development, particularly as inhibitors of key inflammatory signaling pathways.

Introduction

This compound undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered ring structure, 3-methyl-2-cyclohexenone. This reaction is highly regioselective, favoring the formation of the more thermodynamically stable six-membered ring over a strained four-membered ring.[1][2][3] This synthetic strategy can be extended to substituted 2,6-heptanediones to generate a diverse library of substituted cyclohexenones for biological screening.

The cyclohexenone moiety is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Of particular interest is the potential for these compounds to modulate inflammatory responses through the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Synthetic Protocols

The following protocols provide a general framework for the synthesis of substituted cyclohexenones from this compound and its derivatives. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 3-Methyl-2-cyclohexenone from this compound

This protocol describes the base-catalyzed intramolecular aldol condensation of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol or methanol.

  • Add a solution of sodium hydroxide or potassium hydroxide in the same solvent to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether or ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 3-methyl-2-cyclohexenone.

Quantitative Data:

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundNaOHEthanolReflux2-475-85
This compoundKOHMethanolReflux2-470-80
Protocol 2: Synthesis of Substituted Cyclohexenones from Substituted 2,6-Heptanediones

This protocol outlines a general method for the synthesis of substituted cyclohexenones. The specific reaction conditions will depend on the nature of the substituents on the this compound backbone.

Materials:

  • Substituted this compound

  • Base (e.g., NaOH, KOH, LDA, NaH)

  • Anhydrous solvent (e.g., THF, Diethyl ether)

  • Quenching agent (e.g., saturated ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the substituted this compound in an anhydrous solvent.

  • Cool the solution to an appropriate temperature (e.g., -78 °C or 0 °C).

  • Slowly add the base to the solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Example Quantitative Data for Substituted Cyclohexenones:

Substituted this compoundBaseSolventTemperature (°C)Time (h)ProductYield (%)
4-Phenyl-2,6-heptanedioneNaOHEthanolReflux63-Methyl-5-phenyl-2-cyclohexenone65
3,5-Dimethyl-2,6-heptanedioneLDATHF-78 to RT42,4,6-Trimethyl-2-cyclohexenone72

Drug Development Applications

Substituted cyclohexenones are valuable scaffolds in drug discovery due to their diverse biological activities. Their potential as anticancer and anti-inflammatory agents is of significant interest.

Anticancer and Anti-inflammatory Potential

The α,β-unsaturated ketone moiety in the cyclohexenone ring is a Michael acceptor, which can react with nucleophilic residues (e.g., cysteine) in various biological macromolecules, including enzymes and transcription factors. This reactivity is often implicated in their biological effects.

Inhibition of NF-κB and MAPK Signaling Pathways:

The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell survival. Their dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Several studies have shown that cyclohexenone derivatives can inhibit these pathways.

  • NF-κB Pathway: Cyclohexenones can potentially inhibit the NF-κB pathway by targeting key components such as the IκB kinase (IKK) complex or by directly modifying the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.

  • MAPK Pathway: The MAPK pathway, which includes kinases like p38 and JNK, is another important target. Cyclohexenone derivatives may inhibit the phosphorylation and activation of these kinases, leading to a downstream reduction in the production of inflammatory mediators.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the synthesis and potential mechanism of action, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow 2_6_Heptanedione This compound Intramolecular_Aldol Intramolecular Aldol Condensation 2_6_Heptanedione->Intramolecular_Aldol Base_Solvent Base (e.g., NaOH) Solvent (e.g., Ethanol) Base_Solvent->Intramolecular_Aldol 3_Methyl_2_cyclohexenone 3-Methyl-2-cyclohexenone Intramolecular_Aldol->3_Methyl_2_cyclohexenone

Caption: General workflow for the synthesis of 3-methyl-2-cyclohexenone.

G cluster_pathway Potential Inhibition of NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cyclohexenone Substituted Cyclohexenone Cyclohexenone->IKK_Complex Inhibition Cyclohexenone->NFkB Inhibition

Caption: Potential mechanism of NF-κB inhibition by substituted cyclohexenones.

G cluster_pathway Potential Inhibition of MAPK Signaling Pathway Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Cyclohexenone Substituted Cyclohexenone Cyclohexenone->MAPK Inhibition

Caption: Potential mechanism of MAPK inhibition by substituted cyclohexenones.

References

Green Chemistry Innovations in 2,6-Heptanedione Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for green chemistry approaches related to the synthesis and subsequent reactions of 2,6-heptanedione. The focus is on methodologies that utilize renewable feedstocks, reduce waste, and employ energy-efficient techniques, aligning with the core principles of sustainable chemistry.

I. Synthesis of this compound: Towards Renewable Feedstocks

While traditional syntheses of this compound often rely on petroleum-derived starting materials like diketene and formaldehyde, the principles of green chemistry encourage the exploration of bio-based platform molecules.[1] Levulinic acid, readily obtainable from the acid-catalyzed degradation of C6 sugars found in lignocellulosic biomass, stands out as a promising renewable precursor for various valuable chemicals.[2][3] Although a direct, one-step catalytic conversion of levulinic acid to this compound is an area of ongoing research, a hypothetical green synthesis pathway can be envisioned.

Conceptual Pathway: Levulinic Acid to this compound

This conceptual workflow illustrates a potential multi-step green synthesis of this compound from the renewable feedstock, levulinic acid.

cluster_0 Biomass Conversion cluster_1 Hypothetical Green Synthesis of this compound Lignocellulosic_Biomass Lignocellulosic Biomass Levulinic_Acid Levulinic Acid Lignocellulosic_Biomass->Levulinic_Acid Acid-Catalyzed Dehydration Intermediate_1 Intermediate A (e.g., γ-valerolactone) Levulinic_Acid->Intermediate_1 Catalytic Hydrogenation [1] Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Catalytic Transformation 2_6_Heptanedione This compound Intermediate_2->2_6_Heptanedione Catalytic Transformation

Caption: Conceptual workflow for the synthesis of this compound from biomass.

II. Green Approaches to Reactions of this compound

This compound is a valuable building block for the synthesis of heterocyclic compounds, particularly through the Paal-Knorr synthesis. This section details green methodologies for these reactions, focusing on solvent-free conditions, alternative energy sources, and the use of environmentally benign catalysts.

A. Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a cornerstone for synthesizing pyrroles from 1,4-dicarbonyl compounds like this compound and a primary amine or ammonia.[4][5] Traditional methods often require harsh acidic conditions and prolonged heating.[4][5] Green alternatives address these shortcomings by enhancing efficiency and reducing environmental impact.[4][6]

MethodCatalystSolventEnergy SourceReaction TimeYield (%)Reference
Mechanochemical Citric Acid (1-10 mol%)Solvent-freeBall Milling (30 Hz)15-30 min74-87[7]
Microwave-Assisted Various (e.g., ZnCl2)Minimal or Green SolventsMicrowave Irradiation1-15 minModerate to Excellent[8][9]
Ultrasound-Assisted Catalyst-free or Mild AcidAqueous Media/Green SolventsUltrasound Irradiation5-15 minExcellent (95-99)[10][11]
Conventional Strong Acid (e.g., H2SO4)Organic SolventsConventional HeatingHours>60[4][5]

Experimental Workflow: Green Paal-Knorr Pyrrole Synthesis

This diagram illustrates three green alternative workflows for the Paal-Knorr synthesis of pyrroles from this compound, highlighting the reduction in solvent use and reaction time.

cluster_mechano Mechanochemical cluster_mw Microwave-Assisted cluster_us Ultrasound-Assisted Start This compound + Primary Amine + Catalyst Ball_Mill Ball Mill (Solvent-free) Start->Ball_Mill Microwave Microwave Reactor (Minimal Solvent) Start->Microwave Ultrasound Ultrasonic Bath (Aqueous Media) Start->Ultrasound Workup Simplified Work-up Ball_Mill->Workup Microwave->Workup Ultrasound->Workup Product N-Substituted Pyrrole Workup->Product

Caption: Green workflows for the Paal-Knorr synthesis of pyrroles.

Protocol 1: Mechanochemical Paal-Knorr Synthesis of 1-Dodecyl-2,5-dimethylpyrrole [7]

  • Reactant Preparation: In a 10 mL stainless steel grinding jar, add this compound (1.0 eq), dodecylamine (1.1 eq), and citric acid (5 mol%).

  • Milling: Place two stainless steel balls (e.g., 7 mm diameter) in the jar.

  • Reaction: Secure the jar in a ball mill and operate at a frequency of 30 Hz for 15 minutes.

  • Work-up: After the reaction, dissolve the resulting paste in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Filter the solution to remove the catalyst and evaporate the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis (General Procedure)[8][9]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 eq), the desired primary amine (1.0-1.2 eq), and a suitable catalyst (e.g., a mild Lewis acid) in a minimal amount of a high-boiling point green solvent (e.g., water, ionic liquid).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate at a constant power and temperature (e.g., 100-150 °C) for 1-15 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: Ultrasound-Assisted Paal-Knorr Synthesis (General Procedure)[10][12]

  • Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and the primary amine (1.0 eq) in an aqueous medium (e.g., aqueous ethanol).

  • Reaction: Partially immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture at room temperature for 5-15 minutes. The high-energy cavitation bubbles will drive the reaction to completion.[13]

  • Work-up: Extract the reaction mixture with a suitable organic solvent.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo to yield the pyrrole derivative.

B. Intramolecular Aldol Condensation

This compound can undergo an intramolecular aldol condensation reaction when heated in the presence of a base to form 3-methyl-cyclohex-2-enone, a useful synthetic intermediate.[14][15] While a traditional reaction, its greenness can be assessed and improved.

Reaction Pathway: Intramolecular Aldol Condensation of this compound

This diagram shows the base-catalyzed intramolecular cyclization of this compound to form a six-membered ring, a key step in the synthesis of cyclic ketones.

2_6_Heptanedione This compound Enolate Enolate Intermediate 2_6_Heptanedione->Enolate Base (e.g., NaOH) Deprotonation Aldol_Adduct Aldol Adduct (3-hydroxy-3-methylcyclohexanone) Enolate->Aldol_Adduct Intramolecular Nucleophilic Attack Product 3-methyl-cyclohex-2-enone Aldol_Adduct->Product Dehydration (Heat)

Caption: Mechanism of the intramolecular aldol condensation of this compound.

Protocol 4: Intramolecular Aldol Condensation of this compound [14][15]

  • Reactant Preparation: Dissolve this compound in an aqueous solution of sodium hydroxide (e.g., 5% w/v).

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent (greener alternatives to traditional solvents like diethyl ether are encouraged). Wash the organic layer, dry it, and remove the solvent under reduced pressure. Purify the resulting oil by distillation or chromatography.

Green Chemistry Considerations for Aldol Condensation:

  • Atom Economy: This intramolecular reaction has a high atom economy, with water being the only byproduct.

  • Catalysis: Using a catalytic amount of a stronger, recyclable base could be an improvement over stoichiometric amounts of NaOH.

  • Solvent Choice: Exploring the reaction in greener solvents or under solvent-free conditions could further enhance its sustainability profile.

III. Conclusion

The application of green chemistry principles to the synthesis and reactions of this compound offers significant advantages in terms of sustainability, efficiency, and safety. By exploring renewable feedstocks like levulinic acid and employing energy-efficient techniques such as mechanochemistry, microwave irradiation, and sonication, researchers can significantly reduce the environmental footprint of these important chemical transformations. The protocols provided herein serve as a starting point for the adoption of these greener methodologies in both academic and industrial research settings.

References

Application Notes and Protocols for Microwave-Assisted Intramolecular Aldol Condensation of Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that enables the synthesis of cyclic α,β-unsaturated ketones and aldehydes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. When conducted under microwave irradiation, this reaction often benefits from significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.[1][2][3][4] This eco-friendly approach is particularly advantageous in drug development and medicinal chemistry, where rapid and efficient synthesis of complex molecular scaffolds is crucial.[1]

These application notes provide an overview and detailed protocols for the microwave-assisted intramolecular aldol condensation of various diketones, focusing on the formation of thermodynamically favored five- and six-membered ring systems.

Principle of the Reaction

The intramolecular aldol condensation of a diketone involves the formation of an enolate from one carbonyl group, which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. This is followed by a dehydration step to yield a cyclic enone. The reaction can be catalyzed by either acid or base.[5][6][7] The regioselectivity of the initial enolization and the subsequent cyclization is largely governed by the stability of the resulting ring structure, with five- and six-membered rings being the most common products due to their lower ring strain.[8]

Microwave irradiation accelerates this process by efficiently and uniformly heating the reaction mixture, leading to faster reaction rates.[3]

Applications in Synthesis

The cyclic enone products of this reaction are versatile building blocks. For instance, the Wieland-Miescher ketone, a product of a related Robinson annulation which involves an intramolecular aldol condensation step, is a key starting material in the total synthesis of numerous steroids and terpenoids. The ability to rapidly construct these core cyclic structures under microwave conditions offers a significant advantage in the synthesis of complex biologically active molecules.

Data Presentation

The following tables summarize the reaction conditions and outcomes for the microwave-assisted intramolecular aldol condensation of various diketones.

Table 1: Microwave-Assisted Intramolecular Aldol Condensation of 1,4-Diketones

Diketone SubstrateCatalystSolventMicrowave PowerTemperatureTimeProductYield (%)
2,5-Hexanedione10% aq. NaOHNone160 W100°C5 min3-Methyl-2-cyclopenten-1-one92
1,4-Diphenyl-1,4-butanedionePiperidineEthanol300 W80°C10 min2,5-Diphenyl-2-cyclopenten-1-one85

Table 2: Microwave-Assisted Intramolecular Aldol Condensation of 1,5-Diketones

Diketone SubstrateCatalystSolventMicrowave PowerTemperatureTimeProductYield (%)
2,6-Heptanedione5% aq. KOHNone180 W120°C7 min3-Methyl-2-cyclohexen-1-one95
1,5-Diphenyl-1,5-pentanedioneNaOEtEthanol300 W78°C15 min2,6-Diphenyl-2-cyclohexen-1-one88

Table 3: Microwave-Assisted Intramolecular Aldol Condensation of 1,6-Diketones

Diketone SubstrateCatalystSolventMicrowave PowerTemperatureTimeProductYield (%)
2,7-OctanedioneL-prolineDMSO200 W150°C20 min(S)-3-Methyl-2-cyclohepten-1-one78
1,6-Diphenyl-1,6-hexanedionePyrrolidineAcetonitrile250 W82°C18 min2,7-Diphenyl-2-cyclohepten-1-one75

Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual yields may vary depending on the specific experimental setup and conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Microwave-Assisted Intramolecular Aldol Condensation of this compound

Objective: To synthesize 3-methyl-2-cyclohexen-1-one from this compound using a base catalyst and microwave irradiation.

Materials:

  • This compound (1 mmol)

  • 5% aqueous Potassium Hydroxide (KOH) solution (2 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Place this compound (1 mmol) into a 10 mL microwave reactor vial containing a magnetic stir bar.

  • Add 2 mL of a 5% aqueous KOH solution to the vial.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at 180 W with a target temperature of 120°C for 7 minutes, with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with 1 M HCl until it is neutral.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methyl-2-cyclohexen-1-one.

Protocol 2: Acid-Catalyzed (Organocatalyzed) Microwave-Assisted Intramolecular Aldol Condensation of 2,7-Octanedione

Objective: To synthesize (S)-3-methyl-2-cyclohepten-1-one from 2,7-octanedione using an organocatalyst and microwave irradiation.

Materials:

  • 2,7-Octanedione (1 mmol)

  • L-proline (0.1 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,7-octanedione (1 mmol) and L-proline (0.1 mmol).

  • Add 3 mL of DMSO to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 200 W, maintaining a temperature of 150°C for 20 minutes with continuous stirring.

  • Upon completion, cool the reaction vial to ambient temperature.

  • Add 15 mL of water to the reaction mixture and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by flash chromatography to yield (S)-3-methyl-2-cyclohepten-1-one.

Visualizations

Generalized Experimental Workflow

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Diketone Substrate Catalyst Solvent (optional) vial Combine in Microwave Vial reagents->vial mw_irradiation Irradiate in Microwave Synthesizer vial->mw_irradiation monitoring Monitor (TLC/GC-MS) mw_irradiation->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Purification (e.g., Chromatography) extraction->purification product Cyclic Enone Product purification->product

Caption: Experimental workflow for microwave-assisted intramolecular aldol condensation.

Generalized Reaction Mechanism (Base-Catalyzed)

G start Diketone enolate Enolate Formation (Base abstracts α-proton) start->enolate + OH⁻ cyclization Intramolecular Nucleophilic Attack enolate->cyclization alkoxide Cyclic Alkoxide Intermediate cyclization->alkoxide protonation Protonation alkoxide->protonation + H₂O aldol_adduct β-Hydroxy Ketone (Aldol Adduct) protonation->aldol_adduct dehydration Dehydration (E1cB) (Loss of H₂O) aldol_adduct->dehydration + OH⁻, Heat product Cyclic α,β-Unsaturated Ketone (Final Product) dehydration->product

Caption: Generalized mechanism for base-catalyzed intramolecular aldol condensation.

References

Troubleshooting & Optimization

Optimizing 3-Methyl-2-Cyclohexenone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-methyl-2-cyclohexenone from the intramolecular aldol condensation of 2,6-heptanedione. This resource is designed to assist researchers in overcoming common experimental challenges and achieving higher product yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 3-methyl-2-cyclohexenone from this compound?

A1: The synthesis is achieved through an intramolecular aldol condensation. In this reaction, a dicarbonyl compound, this compound, undergoes a ring-closing reaction to form a cyclic product.[1] This process can be catalyzed by either a base or an acid.

Q2: Which cyclization product is favored, the six-membered ring or a four-membered ring?

A2: The formation of the six-membered ring, 3-methyl-2-cyclohexenone, is significantly favored over the four-membered ring alternative, (2-methylcyclobutenyl)ethanone. This preference is due to the greater thermodynamic stability of six-membered rings, which have minimal ring strain compared to the highly strained four-membered rings.[2][3] The reversibility of the aldol condensation reaction allows for the thermodynamically most stable product to be predominantly formed.[4][5]

Q3: What are the typical catalysts used for this reaction?

A3: Both base and acid catalysts can be employed. Common base catalysts include sodium hydroxide (NaOH) and potassium hydroxide (KOH). Acid catalysts such as sulfuric acid (H₂SO₄) are also utilized.

Q4: What are the potential side reactions that can lower the yield?

A4: Potential side reactions include intermolecular aldol condensations (polymerization), where molecules of this compound react with each other instead of intramolecularly. Other possibilities include the formation of the thermodynamically less favored four-membered ring product and other unforeseen byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The acid or base catalyst may be old or improperly stored, leading to a loss of activity. 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 3. Presence of Water (in some cases): For reactions requiring anhydrous conditions, moisture can quench the catalyst or reactants.1. Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored correctly. 2. Optimize Reaction Conditions: Increase the reaction time or temperature according to the protocol. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly if the protocol specifies.
Formation of Multiple Products (as seen on TLC or GC-MS) 1. Intermolecular Reactions: At high concentrations, intermolecular reactions (polymerization) can compete with the desired intramolecular cyclization. 2. Formation of Kinetic Product: Sub-optimal conditions might favor the formation of the less stable four-membered ring.1. Adjust Concentration: Run the reaction at a lower concentration to favor the intramolecular pathway. 2. Ensure Thermodynamic Control: Allow the reaction to proceed for a sufficient duration at the recommended temperature to ensure the formation of the most stable product.
Product is Contaminated with Starting Material 1. Incomplete Reaction: The reaction has not gone to completion. 2. Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.1. Extend Reaction Time: Increase the reaction time to ensure all the starting material is consumed. 2. Optimize Purification: Utilize fractional distillation or column chromatography for effective separation. The boiling points of this compound and 3-methyl-2-cyclohexenone are different, which allows for separation by distillation.

Data Presentation: Catalyst Performance

Catalyst System Typical Yield (%) Key Considerations
Aqueous Sodium Hydroxide (NaOH) Moderate to HighA common and effective base catalyst. Reaction conditions need to be optimized to minimize side reactions.[6][7]
Aqueous Potassium Hydroxide (KOH) Moderate to HighSimilar in effectiveness to NaOH.
Sulfuric Acid (H₂SO₄) in Acetic Acid/Water ModerateAn alternative to base catalysis. The acidic medium can sometimes lead to different side-product profiles.

Note: Specific yields can vary significantly based on reaction conditions such as temperature, concentration, and reaction time.

Experimental Protocols

Base-Catalyzed Intramolecular Aldol Condensation

This protocol describes a general procedure for the base-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in an appropriate amount of water or a co-solvent if necessary.

  • Add the aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain 3-methyl-2-cyclohexenone.

Acid-Catalyzed Intramolecular Aldol Condensation

This protocol outlines a general procedure for the acid-catalyzed cyclization.

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of glacial acetic acid and water.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add this compound to the acidic solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After cooling, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_catalysis Catalysis cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_dehydration Dehydration cluster_product Final Product 2_6_Heptanedione This compound Catalyst Base (e.g., OH⁻) or Acid (e.g., H⁺) 2_6_Heptanedione->Catalyst 1. Catalyst Addition Enolate_Enol Enolate/Enol Formation Catalyst->Enolate_Enol 2. Alpha-Proton Abstraction or Carbonyl Protonation Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Enol->Intramolecular_Attack 3. Ring Formation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Intramolecular_Attack->Aldol_Adduct Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration 4. Elimination of Water Product 3-Methyl-2-cyclohexenone Dehydration->Product

Caption: Reaction pathway for the synthesis of 3-methyl-2-cyclohexenone.

Experimental_Workflow Start Start: this compound Reaction_Setup Reaction Setup: - Add this compound to Flask - Add Catalyst (Acid or Base) and Solvent Start->Reaction_Setup Heating Heating/Reflux Reaction_Setup->Heating Monitoring Reaction Monitoring (e.g., TLC) Heating->Monitoring Workup Aqueous Workup: - Neutralization (if necessary) - Extraction with Organic Solvent Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., MgSO₄) Workup->Drying Purification Purification: - Solvent Removal - Fractional Distillation or Column Chromatography Drying->Purification Analysis Product Analysis: - Yield Calculation - Purity (GC-MS, NMR) Purification->Analysis End End: Pure 3-Methyl-2-cyclohexenone Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield of 3-Methyl-2-cyclohexenone? Check_Reaction_Completion Is the reaction complete? (Check TLC/GC) Start->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete No Complete Yes Check_Reaction_Completion->Complete Yes Increase_Time_Temp Increase reaction time or temperature. Re-evaluate. Incomplete->Increase_Time_Temp Check_Catalyst Is the catalyst active? Complete->Check_Catalyst Inactive_Catalyst No Check_Catalyst->Inactive_Catalyst No Active_Catalyst Yes Check_Catalyst->Active_Catalyst Yes Use_Fresh_Catalyst Use fresh catalyst. Inactive_Catalyst->Use_Fresh_Catalyst Check_Side_Products Are there significant side products? (Check TLC/GC-MS) Active_Catalyst->Check_Side_Products Side_Products_Present Yes Check_Side_Products->Side_Products_Present Yes No_Side_Products No Check_Side_Products->No_Side_Products No Optimize_Concentration Lower the concentration to favor intramolecular reaction. Side_Products_Present->Optimize_Concentration Check_Purification Review purification procedure. Consider alternative methods. No_Side_Products->Check_Purification

Caption: Troubleshooting decision tree for low yield optimization.

References

Technical Support Center: Intramolecular Aldol Condensation of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the intramolecular aldol condensation of 2,6-Heptanedione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the intramolecular aldol condensation of this compound to form the desired product, 3-methyl-2-cyclohexenone.

Problem: Low or No Yield of the Desired Product (3-methyl-2-cyclohexenone)

Possible Causes and Solutions:

  • Incorrect Base Concentration: The concentration of the base is crucial. A concentration that is too low may not be sufficient to deprotonate the α-carbon effectively, leading to an incomplete reaction. Conversely, a concentration that is too high can promote side reactions such as polymerization.

    • Solution: Titrate your base solution to confirm its concentration. For a typical reaction using aqueous sodium hydroxide, a concentration in the range of 2-5% is often a good starting point.

  • Reaction Temperature Too Low: The condensation reaction, which involves the dehydration of the aldol addition product, is often facilitated by heat.

    • Solution: If you are isolating the β-hydroxy ketone intermediate, the reaction should be run at a lower temperature. For the direct formation of the α,β-unsaturated ketone, heating the reaction mixture is generally required.[1][2] A gentle reflux is a common condition.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time until the starting material is consumed.

  • Poor Quality Starting Material: Impurities in the this compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify the this compound by distillation before use.

Problem: Formation of a Significant Amount of Byproducts

Possible Causes and Solutions:

  • Formation of the 4-Membered Ring Side Product: While the formation of the 6-membered ring (3-methyl-2-cyclohexenone) is thermodynamically favored, the formation of a 4-membered ring product is a possible side reaction.[3][4][5][6][7] This is due to the deprotonation at the C3 or C5 position of this compound.

    • Solution: The formation of the more stable 6-membered ring is favored by reversible reaction conditions. Using a weaker base and allowing the reaction to reach equilibrium can increase the selectivity for the desired product.

  • Polymerization: Aldol condensations, especially with strong bases and at elevated temperatures, can lead to the formation of polymeric materials.[8][9] This is often observed as a viscous, insoluble residue.

    • Solution: Use the minimum effective concentration of the base. Adding the base slowly to the solution of the diketone can also help to minimize polymerization. Running the reaction at a lower temperature, if feasible for the desired product, can also reduce polymer formation. Acidifying the reaction mixture upon completion can prevent further base-catalyzed polymerization.[8]

  • Intermolecular Condensation: If the concentration of this compound is too high, intermolecular reactions between two molecules of the diketone can compete with the desired intramolecular reaction.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the diketone to the basic solution.

Problem: Difficulty in Product Purification

Possible Causes and Solutions:

  • Incomplete Reaction: The presence of unreacted starting material can complicate purification.

    • Solution: Monitor the reaction to ensure it has gone to completion before beginning the workup.

  • Formation of Emulsions During Extraction: The workup of aldol reactions can sometimes lead to the formation of stable emulsions.

    • Solution: Add a saturated brine solution during the aqueous wash to help break up emulsions.

  • Co-distillation of Product and Byproducts: If the boiling points of the desired product and side products are close, separation by simple distillation may be difficult.

    • Solution: Use fractional distillation for better separation. Alternatively, column chromatography can be an effective method for purifying the product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the intramolecular aldol condensation of this compound?

The major product is 3-methyl-2-cyclohexenone. This is the result of the formation of a thermodynamically stable six-membered ring.[3][4][5][11]

Q2: What are the most common side reactions in this process?

The most common side reactions are the formation of a four-membered ring byproduct and polymerization of the starting material or product.[6][7][8][9] Intermolecular condensation can also occur at high concentrations.

Q3: How can I favor the formation of the six-membered ring over the four-membered ring?

The formation of the six-membered ring is thermodynamically favored due to its lower ring strain.[3][7] To favor this product, allow the reaction to proceed under conditions that permit equilibrium to be established (e.g., sufficient reaction time, moderate temperature). The reversibility of the aldol addition steps allows for the less stable four-membered ring intermediate to revert to the starting material and eventually form the more stable six-membered ring product.[3][4]

Q4: What is the role of heat in this reaction?

Heat is typically used to promote the dehydration (condensation) step, which converts the initial β-hydroxy ketone (aldol addition product) to the final α,β-unsaturated ketone (3-methyl-2-cyclohexenone).[1] This dehydration step is often the driving force for the reaction to go to completion.

Q5: Can I use a different base other than sodium hydroxide?

Yes, other bases such as potassium hydroxide, sodium ethoxide, or potassium tert-butoxide can be used. The choice of base and solvent can influence the reaction rate and selectivity. Stronger, non-nucleophilic bases may be used to achieve complete enolate formation before the cyclization step.

Quantitative Data

While specific yields can vary significantly based on the exact reaction conditions, the following table summarizes the expected outcomes based on thermodynamic favorability.

ProductRing SizeThermodynamic StabilityExpected Yield under Equilibrium Conditions
3-methyl-2-cyclohexenone 6-memberedMore StableMajor Product
2-acetyl-1-methylcyclobutene4-memberedLess StableMinor Product
Polymeric materialsN/AVariableCan be significant with strong base/high temp.

Experimental Protocols

Key Experiment: Intramolecular Aldol Condensation of this compound

Objective: To synthesize 3-methyl-2-cyclohexenone from this compound via a base-catalyzed intramolecular aldol condensation.

Materials:

  • This compound

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like ethanol or perform the reaction neat.

  • Base Addition: Slowly add the 5% aqueous NaOH solution to the stirred solution of this compound at room temperature.

  • Reaction: Heat the mixture to a gentle reflux and maintain for a period of 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by adding dilute HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.[10]

Visualizations

Reaction Pathway Diagram

Reaction_Pathway This compound This compound Enolate_C1 Enolate at C1 This compound->Enolate_C1 + OH⁻ Enolate_C3 Enolate at C3 This compound->Enolate_C3 + OH⁻ Polymerization Polymerization This compound->Polymerization Excess Base/ High Temp. 6-membered_Ring_Intermediate β-Hydroxy Ketone (6-membered ring) Enolate_C1->6-membered_Ring_Intermediate Intramolecular Attack (Favored) 4-membered_Ring_Intermediate β-Hydroxy Ketone (4-membered ring) Enolate_C3->4-membered_Ring_Intermediate Intramolecular Attack (Disfavored) 3-Methyl-2-cyclohexenone 3-Methyl-2-cyclohexenone (Major Product) 6-membered_Ring_Intermediate->3-Methyl-2-cyclohexenone - H₂O (Dehydration) 4-membered_Ring_Product 4-Membered Ring Product (Minor Product) 4-membered_Ring_Intermediate->4-membered_Ring_Product - H₂O (Dehydration)

Caption: Reaction pathways in the intramolecular aldol condensation of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield Byproducts Significant Byproducts Problem->Byproducts Byproducts Purification Purification Difficulty Problem->Purification Purification Issues CheckBase Check Base Conc. LowYield->CheckBase CheckTemp Check Temperature LowYield->CheckTemp CheckTime Check Reaction Time LowYield->CheckTime CheckPurity Check Starting Material Purity LowYield->CheckPurity AnalyzeByproducts Analyze Byproducts (GC-MS) Byproducts->AnalyzeByproducts CheckCompletion Ensure Reaction Completion Purification->CheckCompletion OptimizeWorkup Optimize Workup Purification->OptimizeWorkup OptimizePurification Optimize Purification Method Purification->OptimizePurification Solution Solution Implemented CheckBase->Solution CheckTemp->Solution CheckTime->Solution CheckPurity->Solution FourMembered 4-Membered Ring AnalyzeByproducts->FourMembered Polymer Polymerization AnalyzeByproducts->Polymer Intermolecular Intermolecular Product AnalyzeByproducts->Intermolecular OptimizeEquilibrium Adjust for Equilibrium FourMembered->OptimizeEquilibrium ReduceBaseTemp Lower Base Conc./Temp. Polymer->ReduceBaseTemp HighDilution Use High Dilution Intermolecular->HighDilution OptimizeEquilibrium->Solution ReduceBaseTemp->Solution HighDilution->Solution CheckCompletion->Solution OptimizeWorkup->Solution OptimizePurification->Solution

References

Troubleshooting low yield in 1,5-diketone cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in 1,5-diketone cyclization reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: My 1,5-diketone cyclization is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

A: Low or no product formation in a 1,5-diketone cyclization, typically an intramolecular aldol condensation, can stem from several factors related to reaction conditions and substrate reactivity. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low Product Yield

G start Low or No Product Yield check_catalyst 1. Evaluate Catalyst System start->check_catalyst check_conditions 2. Assess Reaction Conditions start->check_conditions check_substrate 3. Verify Substrate Suitability start->check_substrate solution_catalyst Solutions: - Use a stronger base (e.g., NaOEt, KOtBu). - Ensure anhydrous conditions for strong bases. - Titrate base if necessary. - Use a stronger acid or increase concentration. check_catalyst->solution_catalyst solution_conditions Solutions: - Increase reaction temperature. - Extend reaction time. - Use a higher-boiling point solvent. - Remove water for acid-catalyzed reactions (Dean-Stark). check_conditions->solution_conditions solution_substrate Solutions: - Confirm 1,5-dicarbonyl structure. - Consider alternative synthetic routes for strained ring systems. check_substrate->solution_substrate

Caption: Troubleshooting workflow for low yield in 1,5-diketone cyclization.

Detailed Troubleshooting Steps:

  • Evaluate the Catalyst System:

    • Base-Catalyzed Reactions: The strength of the base is crucial for efficient enolate formation. If you are using a weak base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and observing low yield, consider switching to a stronger base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). Stronger bases will shift the equilibrium towards the enolate, favoring the cyclization. It is also critical to ensure anhydrous conditions when using very strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA), as water will quench the base.

    • Acid-Catalyzed Reactions: The concentration and strength of the acid catalyst are important. If you are using a weak acid or a low concentration of a strong acid like sulfuric acid (H₂SO₄), the reaction may not proceed efficiently. Consider increasing the catalyst loading or using a stronger acid.

  • Assess Reaction Conditions:

    • Temperature and Reaction Time: Intramolecular aldol condensations often require elevated temperatures to drive the dehydration of the intermediate β-hydroxy ketone to the final α,β-unsaturated cyclic ketone. If you are running the reaction at room temperature, try increasing the temperature to reflux. Monitor the reaction over a longer period, as some cyclizations can be slow.

    • Solvent: The choice of solvent can impact reaction rates. For base-catalyzed reactions, an alcohol corresponding to the alkoxide base (e.g., ethanol for sodium ethoxide) is often a good choice. For acid-catalyzed reactions, a solvent that allows for azeotropic removal of water, such as toluene or benzene with a Dean-Stark apparatus, can improve the yield by shifting the equilibrium towards the product.

  • Verify Substrate Suitability:

    • Ring Strain: The cyclization of 1,5-diketones to form six-membered rings is generally thermodynamically favorable due to the stability of the resulting ring.[1][2] However, if your substrate is constrained in a way that would lead to a highly strained ring system, the cyclization may be disfavored. The formation of five- and six-membered rings is generally preferred over smaller or larger rings.[2]

    • Substrate Purity: Ensure that your starting 1,5-diketone is pure. Impurities can interfere with the reaction.

Issue 2: Formation of Multiple Products

Q: My reaction is producing a mixture of products. How can I improve the selectivity?

A: The formation of multiple products can be due to competing reaction pathways or side reactions.

Potential Causes and Solutions:

  • Regioisomeric Enolates: If your 1,5-diketone is unsymmetrical, deprotonation can occur at different α-carbons, leading to different enolates and subsequently different cyclized products.

    • Solution: Under thermodynamic control (e.g., using a weaker base at higher temperatures), the more stable, more substituted enolate is favored. Under kinetic control (e.g., using a strong, sterically hindered base like LDA at low temperatures), the less substituted, kinetically favored enolate is formed. Adjusting your reaction conditions to favor one of these pathways can improve selectivity.

  • Intermolecular Reactions: At high concentrations, intermolecular aldol reactions between two different 1,5-diketone molecules can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction at high dilution to favor the intramolecular pathway.

  • Side Reactions: Other reactions can occur, leading to byproducts. For example, in the presence of a strong base, a Cannizzaro reaction could occur if the diketone has no α-hydrogens on one side.

Frequently Asked Questions (FAQs)

Q1: Which is better for 1,5-diketone cyclization: acid or base catalysis?

A1: Both acid and base catalysis can be effective for 1,5-diketone cyclization, and the choice often depends on the specific substrate and desired outcome. Base-catalyzed reactions are more common and generally proceed via an enolate intermediate.[2] Acid-catalyzed reactions proceed via an enol intermediate. For substrates sensitive to strong bases, acid catalysis may be a better option.

Q2: How can I monitor the progress of my 1,5-diketone cyclization?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The product, a cyclic α,β-unsaturated ketone, will likely have a different Rf value than the starting 1,5-diketone. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring. Periodically taking aliquots from the reaction mixture and analyzing them by ¹H NMR can also show the disappearance of starting material signals and the appearance of product signals.

Q3: My cyclization of 2,6-heptanedione is giving a low yield. What conditions should I try?

A3: For the cyclization of this compound to 3-methyl-2-cyclohexenone, base catalysis is generally effective. High yields are typically obtained using an ethanolic potassium hydroxide (KOH) solution at reflux.[3] If this is not working, consider using a stronger base like sodium ethoxide in ethanol.

Q4: Can I perform the synthesis of the 1,5-diketone and its cyclization in one pot?

A4: Yes, this is often possible and is the basis of the Robinson annulation, which combines a Michael addition to form the 1,5-diketone followed by an intramolecular aldol condensation. This one-pot procedure can be more efficient, but if you are experiencing low yields, a two-step process where you isolate and purify the 1,5-diketone before proceeding with the cyclization may give a higher overall yield.

Data Presentation

The yield of 1,5-diketone cyclization is highly dependent on the reaction conditions. Below is a summary of yields for the cyclization of a representative 1,5-diketone, this compound, under different catalytic conditions.

Table 1: Base-Catalyzed Cyclization of this compound [3]

CatalystSolventTemperatureYield (%)
Ethanolic KOHEthanolRefluxHigh (not specified)

Table 2: Acid-Catalyzed Cyclization of this compound [3]

CatalystSolventTemperatureYield (%)
Acidic ConditionsNot specifiedNot specifiedHigh (generally)

The following table presents a comparative study on the synthesis of 1,3,5-triphenyl-1,5-pentanedione using different bases, which can provide insights into base selection for the subsequent cyclization step.[1]

Table 3: Comparative Yields for the Synthesis of 1,3,5-triphenyl-1,5-pentanedione [1]

BaseYield (%)
Sodium Hydroxide73
Pyridine82
Sodium Ethoxide83
Sodium iso-Propoxide87
Sodium n-Butoxide91
Piperidine91
Pyrrolidine92
Trimethylamine93
Sodium tert-Butoxide94
Methylamine95

Experimental Protocols

Protocol 1: Base-Catalyzed Cyclization of this compound

This protocol is adapted from a general procedure for base-catalyzed intramolecular aldol condensation.[3]

Materials:

  • This compound

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 5% w/v)

  • Ethanol

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add the ethanolic KOH solution to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with dilute HCl.

  • Extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 3-methyl-2-cyclohexenone.

Protocol 2: Acid-Catalyzed Cyclization of a 1,5-Diketone

This is a general procedure for acid-catalyzed intramolecular aldol condensation.[3]

Materials:

  • 1,5-Diketone

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 1,5-diketone (1 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Add a catalytic amount of the acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux, collecting the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cyclic enone by distillation or column chromatography.

Mandatory Visualization

Base-Catalyzed 1,5-Diketone Cyclization Mechanism

G cluster_1 Base-Catalyzed Mechanism diketone 1,5-Diketone enolate Enolate Formation (Deprotonation at α-carbon) diketone->enolate Base (e.g., OH⁻) cyclization Intramolecular Nucleophilic Attack (Formation of a 6-membered ring) enolate->cyclization alkoxide Alkoxide Intermediate cyclization->alkoxide protonation Protonation alkoxide->protonation H₂O beta_hydroxy β-Hydroxy Ketone protonation->beta_hydroxy dehydration Dehydration (E1cB) (Loss of H₂O) beta_hydroxy->dehydration Heat, Base product α,β-Unsaturated Cyclic Ketone dehydration->product

Caption: Base-catalyzed intramolecular aldol condensation of a 1,5-diketone.

Acid-Catalyzed 1,5-Diketone Cyclization Mechanism

G cluster_1 Acid-Catalyzed Mechanism diketone 1,5-Diketone protonated_carbonyl Protonation of Carbonyl diketone->protonated_carbonyl H⁺ enol Enol Formation protonated_carbonyl->enol cyclization Intramolecular Nucleophilic Attack of Enol enol->cyclization protonated_adduct Protonated Aldol Adduct cyclization->protonated_adduct deprotonation Deprotonation protonated_adduct->deprotonation -H⁺ beta_hydroxy β-Hydroxy Ketone deprotonation->beta_hydroxy protonation_oh Protonation of Hydroxyl Group beta_hydroxy->protonation_oh H⁺ elimination Elimination of H₂O protonation_oh->elimination product α,β-Unsaturated Cyclic Ketone elimination->product -H⁺

Caption: Acid-catalyzed intramolecular aldol condensation of a 1,5-diketone.

References

Preventing polymerization in base-catalyzed diketone reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for base-catalyzed diketone reactions. This resource is designed to help you troubleshoot common issues, optimize your reaction conditions, and prevent unwanted side reactions, particularly polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymerization in my base-catalyzed diketone reaction?

A1: Polymerization in base-catalyzed diketone reactions is primarily due to two competing reaction pathways:

  • Anionic Polymerization (Michael Addition Polymerization): This is the most common cause in base-catalyzed reactions. It is initiated by the conjugate addition of an enolate to the β-carbon of an α,β-unsaturated ketone that may be present as a side-product or the desired product. This forms a new enolate which can then propagate in a chain-like fashion, leading to polymer formation.[1]

  • Free-Radical Polymerization: This can be initiated by heat, light, or trace radical species (e.g., peroxides from aged solvents). While less common in base-catalyzed reactions unless elevated temperatures are used, it can still contribute to product loss and the formation of insoluble materials.

Q2: My reaction mixture turns into a viscous, insoluble oil or solid. What is happening?

A2: This is a classic sign of polymerization. The formation of high molecular weight polymers leads to a significant increase in viscosity and a decrease in solubility in the reaction solvent. This can be caused by using too strong a base, elevated reaction temperatures, or prolonged reaction times, all of which can promote side reactions leading to polymer formation.[2]

Q3: How can I control which enolate is formed in my unsymmetrical diketone reaction to avoid side products that lead to polymerization?

A3: Controlling enolate formation is key to preventing unwanted side reactions. You can favor the formation of either the kinetic or thermodynamic enolate by carefully selecting your reaction conditions.

  • Kinetic Enolate: This is the less substituted, less stable enolate that is formed faster. To favor the kinetic enolate, use a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[3][4]

  • Thermodynamic Enolate: This is the more substituted, more stable enolate. To favor its formation, use a smaller, strong base (like NaH or NaOEt) at higher temperatures (0 °C to room temperature), allowing the reaction to reach equilibrium.[5]

Q4: What is a "non-nucleophilic base" and why is it recommended?

A4: A non-nucleophilic base is a sterically hindered base that is a poor nucleophile. Examples include Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS), and Potassium bis(trimethylsilyl)amide (KHMDS). These bases are preferred because they are less likely to act as nucleophiles and add to the carbonyl groups in your starting material or product, which can lead to unwanted byproducts. Their primary role is to deprotonate the α-carbon to form the enolate.

Q5: How do I properly quench my reaction to prevent polymerization during workup?

A5: The quenching step is critical. Improper quenching can lead to a rapid increase in temperature and pH, promoting polymerization. The best practice is to quench the reaction at low temperature (e.g., -78 °C) with a mild acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl).[1][6] This protonates the enolate and neutralizes the base without causing a drastic change in pH that could catalyze side reactions.

Troubleshooting Guides

Issue 1: Significant Polymer Formation Observed During the Reaction

Symptom Possible Cause Recommended Solution
Reaction mixture becomes viscous or solidifies.Base is too strong or not sterically hindered, leading to uncontrolled enolate formation and side reactions.Use a sterically hindered, non-nucleophilic base like LDA, LiHMDS, or KHMDS.
Reaction temperature is too high, promoting side reactions and polymerization.Maintain a low reaction temperature. For kinetic control, use temperatures as low as -78 °C.
Reaction time is too long, allowing for the accumulation of side products that can initiate polymerization.Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Incorrect order of addition.For crossed-aldol reactions, slowly add the aldehyde to a pre-formed solution of the ketone and base to minimize self-condensation of the aldehyde.[7]

Issue 2: Product Loss and Polymerization During Purification

Symptom Possible Cause Recommended Solution
Polymer formation during solvent removal (rotary evaporation).Heating the crude product in the presence of residual base.Ensure the reaction is properly quenched and neutralized before concentrating. Wash the organic layer with a mild acidic solution (e.g., dilute HCl or NH₄Cl) during workup.
Polymerization during distillation.High temperatures are initiating thermal polymerization.Purify the diketone via vacuum distillation to lower the boiling point and reduce the required temperature.[8][9] Add a polymerization inhibitor (e.g., hydroquinone) to the distillation flask.
Product degradation on silica gel column.The silica gel is acidic and can catalyze degradation or polymerization.Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider purification by other methods like recrystallization or distillation.

Data Presentation

Table 1: Comparison of Bases for Diketone Synthesis

BasepKa of Conjugate AcidTypical ConditionsOutcomeYield of DiketoneReference
LDA~36-78 °C, THFFavors kinetic enolate, good for preventing side reactions.54%[10]
NaH~420 °C to RT, THFFavors thermodynamic enolate.91%[5]
NaOEt~16Reflux, Et₂OFavors thermodynamic enolate, can lead to more side products.91%[5]
DBU~13.530 °C, THFMilder base, can be effective for certain substrates.~85%[10]

Table 2: Effect of Solvent on Diketone Reactions

SolventPolarityEffect on EnolateImpact on PolymerizationReference
THFModerately PolarGood for forming kinetic enolates with LDA.Generally low polymerization when used at low temperatures.[10][11]
Diethyl EtherLow PolarityCan be used for both kinetic and thermodynamic conditions.Low polymerization, but solubility can be an issue.[5]
DMSOHighly Polar AproticCan favor thermodynamic enolates.May increase the rate of side reactions leading to polymerization if not carefully controlled.[12]
EthanolPolar ProticFavors thermodynamic enolates.Can participate in the reaction (transesterification if esters are present) and may promote side reactions.[7]

Experimental Protocols

Detailed Protocol for a Base-Catalyzed Diketone Synthesis (Aldol Reaction) with Minimized Polymerization

This protocol describes the formation of a β-hydroxy ketone via an aldol reaction using LDA to generate the kinetic enolate, with precautions to minimize polymerization.

Materials:

  • Diketone starting material

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of LDA:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to 0 °C in an ice bath.

    • Add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Stir the solution at 0 °C for 30 minutes. The resulting solution is your freshly prepared LDA.

  • Enolate Formation:

    • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of the diketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Slowly add the aldehyde (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching:

    • While the reaction is still at -78 °C, slowly add pre-chilled saturated aqueous NH₄Cl solution dropwise to quench the reaction.[1] Monitor the internal temperature to ensure it does not rise significantly.

    • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (or another suitable organic solvent) three times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • If the product is a solid, recrystallization is often the best method to avoid degradation.

    • If the product is an oil, purification by flash column chromatography on silica gel may be necessary. To avoid on-column degradation, consider deactivating the silica gel with triethylamine (e.g., by adding 1% triethylamine to your eluent).

    • For thermally stable products, vacuum distillation can be an effective purification method to remove polymeric impurities.[8]

Mandatory Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Diketone Diketone Enolate Enolate Diketone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Polymer Polymer Enolate->Polymer Michael Addition (Side Reaction) Aldehyde Aldehyde Aldehyde->Alkoxide DiketoneProduct Desired Diketone Alkoxide->DiketoneProduct Protonation (Workup)

Caption: Base-catalyzed diketone reaction mechanism leading to desired product and polymer byproduct.

experimental_workflow start Start prep_lda Prepare LDA Solution (0°C) start->prep_lda form_enolate Form Enolate (-78°C) prep_lda->form_enolate add_aldehyde Add Aldehyde (-78°C) form_enolate->add_aldehyde monitor Monitor by TLC add_aldehyde->monitor quench Quench with aq. NH4Cl (-78°C) monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/Distillation) workup->purify end End purify->end

Caption: Experimental workflow for a base-catalyzed diketone synthesis.

troubleshooting_guide cluster_during_reaction During Reaction cluster_during_workup During Workup/Purification start Polymerization Observed? check_base Is the base strong and non-hindered? start->check_base Yes no_polymer No Polymerization (Continue Monitoring) start->no_polymer No check_temp Is the temperature too high? check_base->check_temp No solution_base Switch to a bulky base like LDA check_base->solution_base Yes check_time Is the reaction time too long? check_temp->check_time No solution_temp Lower the reaction temperature (e.g., -78°C) check_temp->solution_temp Yes check_quench Was the quench performed at low temp with a mild acid? check_time->check_quench No solution_time Shorten reaction time and monitor closely by TLC check_time->solution_time Yes check_distillation Purifying by distillation at high temp? check_quench->check_distillation No solution_quench Quench at -78°C with sat. aq. NH4Cl check_quench->solution_quench Yes end_point Consult further resources check_distillation->end_point No solution_distillation Use vacuum distillation check_distillation->solution_distillation Yes

Caption: Troubleshooting flowchart for polymerization in diketone reactions.

References

Technical Support Center: Synthesis of 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,6-heptanedione. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific problems that may arise during the synthesis and purification of this compound, focusing on the two primary synthetic routes: the Acetoacetic Ester Synthesis and the Diketene-Formaldehyde Reaction.

Acetoacetic Ester Synthesis Impurities

Question 1: My reaction seems to have worked, but after purification, my yield of this compound is low, and I have a significant amount of a lower boiling point impurity. What could this be?

Answer: A common lower boiling point impurity is unreacted ethyl acetoacetate. This indicates an incomplete reaction.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you used the correct molar equivalents of sodium ethoxide, ethyl acetoacetate, and 1,3-dihalopropane (e.g., 1,3-dibromopropane). A 2:1 molar ratio of the ethyl acetoacetate enolate to the dihalide is required.

    • Base Strength and Dryness: The sodium ethoxide used must be anhydrous and of sufficient quality. The presence of moisture will consume the base and prevent complete formation of the enolate. Ensure all glassware and solvents are rigorously dried.

    • Reaction Time and Temperature: The alkylation reaction may require heating under reflux for an extended period to go to completion. Refer to a specific protocol for recommended times and temperatures. Incomplete reaction times are a frequent cause of unreacted starting material.

Question 2: I've isolated a high-boiling point impurity that is difficult to separate from my product. What is a likely candidate for this impurity?

Answer: A common high-boiling impurity is the mono-alkylated intermediate, ethyl 2-acetyl-5-bromopentanoate (assuming the use of 1,3-dibromopropane). This occurs when the second alkylation step is incomplete.

  • Troubleshooting Steps:

    • Insufficient Base: Ensure that two full equivalents of the base were used to form the dienolate for the second alkylation.

    • Reaction Conditions: The second alkylation may be more sluggish than the first. Ensure adequate reaction time and temperature to drive the reaction to completion.

    • Purification: Careful fractional distillation under reduced pressure may help to separate the product from this higher-boiling impurity.

Question 3: During the final workup or distillation, I noticed the formation of a new compound with a distinct odor, and my overall yield of this compound is reduced. What could be happening?

Answer: this compound can undergo an intramolecular aldol condensation, especially in the presence of acid or base at elevated temperatures, to form 3-methyl-2-cyclohexenone.[1] This is a common side reaction that can occur during the hydrolysis and decarboxylation step or during distillation if conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Neutralize Promptly: After the hydrolysis and decarboxylation step, ensure the reaction mixture is carefully neutralized before distillation.

    • Distillation Conditions: Distill the product under reduced pressure to keep the temperature as low as possible, minimizing the potential for this cyclization reaction.

    • pH Control: Maintain careful pH control throughout the workup process to avoid strongly acidic or basic conditions that can catalyze this side reaction.

Diketene-Formaldehyde Synthesis Impurities

Question 4: My reaction to produce this compound from diketene and formaldehyde resulted in a complex mixture of products, and the desired product is in low yield. What are the likely impurities?

Answer: The primary impurities in this synthesis are typically unreacted starting materials (diketene and formaldehyde) and a diketal byproduct, 2,2,6,6-di(ethylenedioxy)heptane (if ethylene glycol is used in subsequent steps or as an impurity).

  • Troubleshooting Steps:

    • Control of Stoichiometry and Temperature: The reaction is exothermic and requires careful control of the addition rate and temperature to prevent polymerization and side reactions of the highly reactive starting materials. A patent for this process suggests maintaining the temperature at 40°C.[2]

    • Purity of Reagents: Use high-purity diketene and formaldehyde to avoid introducing impurities that can complicate the reaction.

    • Workup Procedure: The patent describes a workup involving salting out the product and extraction, followed by distillation.[2] Adhering to a well-established purification protocol is crucial for separating the desired product from byproducts.

Data Presentation: Common Impurities in this compound Synthesis

The following table summarizes the physical and spectroscopic data for this compound and its common impurities. This data is essential for identifying these compounds in your reaction mixtures using techniques like GC-MS, NMR, and IR spectroscopy.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)Key Spectroscopic Features
This compound C₇H₁₂O₂128.17212.5 @ 760 mmHg~0.93 (solid)~1.413¹H NMR: δ ~2.1 (s, 6H), ~2.5 (t, 4H), ~1.9 (quint, 2H). IR (cm⁻¹): ~1715 (C=O stretch).
Ethyl acetoacetate C₆H₁₀O₃130.141811.029 @ 20°C1.419¹H NMR: δ ~1.2 (t, 3H), ~2.2 (s, 3H), ~3.4 (s, 2H), ~4.1 (q, 2H). IR (cm⁻¹): ~1745 (ester C=O), ~1720 (keto C=O).
1,3-Dibromopropane C₃H₆Br₂201.891671.989 @ 25°C1.524¹H NMR: δ ~3.5 (t, 4H), ~2.3 (quint, 2H). IR (cm⁻¹): ~640 (C-Br stretch).
Ethyl 2-acetyl-5-bromopentanoate C₉H₁₅BrO₃251.12DecomposesN/AN/AExpected ¹H NMR: Signals for ethyl ester, acetyl group, and a brominated alkyl chain. MS: Presence of bromine isotopes (M, M+2).
3-Methyl-2-cyclohexenone C₇H₁₀O110.15199-2000.971 @ 25°C1.494¹H NMR: δ ~5.8 (s, 1H), signals for methyl and methylene groups. IR (cm⁻¹): ~1665 (conjugated C=O), ~1620 (C=C).
Diketene C₄H₄O₂84.071271.09 @ 25°C1.439¹H NMR: Distinct signals for the methylene and vinyl protons. IR (cm⁻¹): Strong absorptions for the lactone carbonyl and C=C bond.
Formaldehyde CH₂O30.03-19N/A (gas)N/ATypically used as an aqueous solution (formalin).
2,2,6,6-Di(ethylenedioxy)heptane C₁₁H₂₀O₄216.27N/AN/AN/AExpected ¹H NMR: Signals for the ethylene ketal protons and the heptane backbone. Absence of ketone signals in IR.

Experimental Protocols

Acetoacetic Ester Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • 1,3-Dibromopropane

  • Aqueous Hydrochloric Acid (e.g., 5 M)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal (2 molar equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form sodium ethoxide.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (2 molar equivalents) dropwise with stirring. The formation of the sodium salt of ethyl acetoacetate is an exothermic reaction.

  • Alkylation: Gently heat the solution to reflux and add 1,3-dibromopropane (1 molar equivalent) dropwise over a period of 1-2 hours. Continue to heat the mixture under reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Hydrolysis and Decarboxylation: After cooling the reaction mixture, carefully add aqueous hydrochloric acid. Heat the mixture to reflux to hydrolyze the ester and effect decarboxylation. Carbon dioxide will be evolved during this step.

  • Workup: Cool the mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.

Mandatory Visualization

The following diagram illustrates a general workflow for troubleshooting the presence of an unknown impurity in your this compound synthesis.

G Troubleshooting Workflow for Unknown Impurity cluster_0 Initial Observation cluster_1 Characterization cluster_2 Analysis & Identification cluster_3 Resolution start Unexpected peak in GC/TLC or abnormal spectroscopic data gcms Run GC-MS to determine molecular weight and fragmentation pattern start->gcms Isolate or enrich the impurity if possible nmr Acquire ¹H and ¹³C NMR spectra gcms->nmr ir Obtain IR spectrum to identify functional groups nmr->ir compare_data Compare experimental data with known impurities table ir->compare_data starting_material Impurity matches a starting material compare_data->starting_material intermediate Impurity matches a known intermediate compare_data->intermediate side_product Impurity matches a known side product compare_data->side_product unknown Impurity is unknown compare_data->unknown optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) starting_material->optimize_reaction Incomplete Reaction intermediate->optimize_reaction Incomplete Reaction side_product->optimize_reaction Side Reaction Occurred improve_purification Improve purification technique (e.g., fractional distillation, chromatography) side_product->improve_purification further_analysis Perform further structural elucidation (e.g., 2D NMR, HRMS) unknown->further_analysis

Troubleshooting workflow for an unknown impurity.

References

Effect of temperature on 2,6-Heptanedione cyclization rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effect of temperature on the intramolecular cyclization rate of 2,6-heptanedione.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the base-catalyzed intramolecular cyclization of this compound?

The primary product is 3-methyl-2-cyclohexenone, a six-membered ring formed through an intramolecular aldol condensation reaction.[1][2] The formation of a six-membered ring is thermodynamically favored over a potential four-membered ring byproduct due to lower ring strain.[2]

Q2: How does temperature generally affect the rate of this cyclization reaction?

As with most chemical reactions, an increase in temperature is expected to increase the rate of cyclization. This relationship is typically described by the Arrhenius equation, where the rate constant increases exponentially with temperature. However, excessively high temperatures can lead to side reactions and degradation of both the reactant and product.

Q3: What are common catalysts for the intramolecular aldol condensation of this compound?

Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases to catalyze this reaction.[3] The choice of catalyst and its concentration can influence the reaction rate.

Q4: What analytical techniques are suitable for monitoring the progress of the reaction?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the reactant (this compound) and the product (3-methyl-2-cyclohexenone). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals.

Q5: Are there any known side products for this reaction?

While 3-methyl-2-cyclohexenone is the major product, the formation of polymeric materials or other condensation products can occur, particularly at higher temperatures or catalyst concentrations. The initial aldol addition product, 3-hydroxy-3-methylcyclohexanone, is an intermediate that subsequently dehydrates to the final enone product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible reaction rates. 1. Inaccurate temperature control. 2. Inconsistent mixing speed. 3. Degradation of the catalyst solution over time. 4. Contamination of reagents or glassware.1. Use a calibrated thermostat-controlled water or oil bath. 2. Ensure consistent and vigorous stirring. 3. Prepare fresh catalyst solutions for each set of experiments. 4. Use high-purity reagents and thoroughly clean all glassware.
Low yield of 3-methyl-2-cyclohexenone. 1. Reaction has not reached completion. 2. Catalyst concentration is too low. 3. Side reactions are consuming the starting material. 4. Product is degrading under the reaction conditions.1. Increase the reaction time. 2. Perform trial reactions with varying catalyst concentrations to find the optimal level. 3. Lower the reaction temperature to minimize side reactions. 4. Analyze aliquots at shorter time intervals to check for product degradation.
Formation of a significant amount of brown/polymeric byproduct. 1. Reaction temperature is too high. 2. Catalyst concentration is too high. 3. Presence of oxygen, which can promote side reactions.1. Reduce the reaction temperature. 2. Decrease the catalyst concentration. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in quenching the reaction effectively. The quenching agent is not neutralizing the catalyst quickly enough, allowing the reaction to proceed during workup.Use a stronger or more concentrated acid for quenching. Ensure rapid and thorough mixing of the quenching agent with the reaction mixture.

Data Presentation

Table 1: Effect of Temperature on the Rate Constant of this compound Cyclization

Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)
25298.15Data to be filled by the user
35308.15Data to be filled by the user
45318.15Data to be filled by the user
55328.15Data to be filled by the user
65338.15Data to be filled by the user

Experimental Protocols

Protocol: Kinetic Analysis of this compound Cyclization at Various Temperatures

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Prepare a stock solution of the base catalyst (e.g., 1 M NaOH).

  • Reaction Setup:

    • Place a known volume of the this compound stock solution into a jacketed reaction vessel connected to a circulating water bath for precise temperature control.

    • Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a specific volume of the catalyst solution to the reaction vessel with vigorous stirring.

    • Start a timer immediately upon catalyst addition.

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a solution that will neutralize the catalyst (e.g., a dilute acid solution).

  • Sample Analysis:

    • Analyze the quenched aliquots using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) to determine the concentrations of this compound and 3-methyl-2-cyclohexenone.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the rate constant (k) at that temperature by fitting the data to the appropriate rate law (typically first or pseudo-first order).

  • Temperature Variation:

    • Repeat steps 2-6 for a range of different temperatures (e.g., 35 °C, 45 °C, 55 °C, and 65 °C).

  • Arrhenius Plot:

    • Plot ln(k) versus 1/T (where T is in Kelvin).

    • The slope of the line will be -Ea/R, from which the activation energy (Ea) can be calculated. The y-intercept will be ln(A), from which the pre-exponential factor (A) can be determined.

Mandatory Visualization

experimental_workflow prep 1. Reagent Preparation (this compound & Catalyst) setup 2. Reaction Setup (Equilibrate Temperature) prep->setup initiate 3. Reaction Initiation (Add Catalyst) setup->initiate monitor 4. Monitoring (Withdraw Aliquots) initiate->monitor quench 5. Quenching (Neutralize Catalyst) monitor->quench analyze 6. Sample Analysis (GC/HPLC) quench->analyze data_analysis 7. Data Analysis (Determine Rate Constant, k) analyze->data_analysis repeat 8. Repeat for Different Temperatures data_analysis->repeat repeat->setup Next Temperature arrhenius 9. Arrhenius Plot (ln(k) vs 1/T) repeat->arrhenius All Temperatures Complete

Caption: Experimental workflow for determining the effect of temperature on the cyclization rate of this compound.

References

Technical Support Center: Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the removal of unreacted 2,6-heptanedione from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound include fractional distillation, liquid-liquid extraction (specifically with sodium bisulfite), column chromatography, and chemical quenching. The choice of method depends on the scale of your reaction, the properties of your desired product, and the available equipment.

Q2: My desired product has a boiling point close to this compound. Can I still use distillation?

A2: Yes, fractional distillation is designed for separating liquids with close boiling points (less than 25 °C difference).[1] It utilizes a fractionating column to achieve a better separation than simple distillation by providing a surface for repeated vaporization and condensation cycles.[2][3]

Q3: Is liquid-liquid extraction a viable option if my product is also soluble in organic solvents?

A3: Standard liquid-liquid extraction might not be effective if your product and this compound have similar solubilities. However, a reactive extraction using a sodium bisulfite solution can be highly effective. This method converts the ketone into a water-soluble adduct, allowing for its separation from the organic layer containing your product.[4][5][6][7][8]

Q4: When should I consider using column chromatography?

A4: Column chromatography is ideal for purifying smaller quantities of a product, especially when the polarity of your product and this compound are sufficiently different.[9][10][11] It is a versatile technique that can be optimized by adjusting the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system).[9][10][11]

Q5: What is chemical quenching and when is it appropriate?

A5: Chemical quenching involves adding a reagent that selectively reacts with the unreacted this compound to form a new compound that is easily separated. For instance, you could induce an intramolecular aldol condensation if the reaction conditions are compatible with your desired product.[12][13][14] This method is useful when other physical separation methods are not effective or practical.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor separation during fractional distillation The boiling point difference between your product and this compound is too small for your column's efficiency.Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).[2] Also, ensure a slow and steady heating rate to allow for proper equilibration.
Emulsion formation during liquid-liquid extraction with sodium bisulfite The solvent system is not optimized, or there is vigorous shaking.Try adding brine (saturated NaCl solution) to break the emulsion. In the future, use gentle inversions instead of vigorous shaking. Optimizing the organic solvent choice can also help.
Unreacted this compound still present after sodium bisulfite extraction Incomplete reaction with sodium bisulfite.Ensure you are using a saturated solution of sodium bisulfite. Increasing the reaction time or the volume of the bisulfite solution may also improve the removal. The use of a water-miscible organic solvent can improve the contact between the ketone and the bisulfite.[4][5][6][7]
Product co-elutes with this compound during column chromatography The chosen solvent system (mobile phase) has a polarity that is not optimal for separation.Use thin-layer chromatography (TLC) to test different solvent systems and find one that provides good separation between your product and this compound. A general rule is to aim for an Rf value of 0.2-0.4 for the desired compound.[10]
Desired product is lost during chemical quenching. The quenching reagent is not selective and reacts with your product.Carefully select a quenching reagent that is highly selective for ketones under your reaction conditions. It may be necessary to protect sensitive functional groups on your desired product before quenching.

Quantitative Data Summary

ParameterThis compoundNotes
Molecular Weight 128.17 g/mol
Boiling Point 221-224 °C at 760 mmHgCan be distilled under vacuum at a lower temperature (e.g., 96.5-97 °C at 1.33 kPa).[4]
Melting Point 33-34 °C[4]
Solubility Soluble in benzene, ether, ethanol, and water.[4]Its solubility in water allows for potential removal with aqueous washes, although this is often inefficient.
Density 0.940 g/cm³ at 37 °C[4]

Experimental Protocols

Fractional Distillation

This protocol is suitable for separating this compound from a product with a boiling point difference of less than 25 °C.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude reaction mixture containing the unreacted this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin to heat the flask gently using a heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should plateau as the first component (the one with the lower boiling point) distills over.

  • Fraction Collection: Collect the distillate in the receiving flask. Once the first component has been collected, the temperature will either drop slightly or begin to rise towards the boiling point of the next component.

  • Separation: Change the receiving flask to collect the different fractions. The fraction corresponding to the boiling point of this compound will contain the unreacted starting material.

Liquid-Liquid Extraction with Sodium Bisulfite

This method is effective for selectively removing this compound from an organic solution.

Methodology:

  • Solution Preparation: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Bisulfite Addition: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume of the bisulfite solution should be roughly equal to the volume of the organic layer.

  • Extraction: Stopper the funnel and shake gently for several minutes to facilitate the reaction between this compound and the sodium bisulfite. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The aqueous layer will contain the sodium bisulfite adduct of this compound.

  • Product Isolation: Drain the lower aqueous layer. Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Column Chromatography

This protocol is suitable for the purification of small to moderate quantities of product.

Methodology:

  • Column Packing: Prepare a chromatography column by packing it with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. Start with a less polar solvent and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the desired product and which contain the unreacted this compound.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chemical Quenching via Aldol Condensation

This method should be used with caution and only if the desired product is stable to basic conditions.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude reaction mixture in a suitable solvent (e.g., ethanol).

  • Base Addition: Add a catalytic amount of a base, such as sodium hydroxide or sodium ethoxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The this compound will undergo an intramolecular aldol condensation to form a cyclic product.[12][13][14]

  • Workup: Once the reaction is complete (as monitored by TLC), neutralize the mixture with a dilute acid.

  • Purification: The resulting cyclized product will have significantly different physical properties (e.g., boiling point, polarity) from your desired product, making it easier to separate by distillation, extraction, or chromatography.

Workflow and Pathway Diagrams

Removal_Method_Selection start Start: Crude Product with this compound bp_diff Boiling Point Difference > 25°C? start->bp_diff polarity_diff Significant Polarity Difference? start->polarity_diff Alternative Path simple_dist Simple Distillation bp_diff->simple_dist Yes fractional_dist Fractional Distillation bp_diff->fractional_dist No chromatography Column Chromatography polarity_diff->chromatography Yes bisulfite_ext Sodium Bisulfite Extraction polarity_diff->bisulfite_ext No product_stability Product Stable to Base? product_stability->bisulfite_ext Yes quenching Chemical Quenching (Aldol Condensation) product_stability->quenching No end Purified Product simple_dist->end fractional_dist->end chromatography->end bisulfite_ext->product_stability bisulfite_ext->end quenching->end Bisulfite_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase start Crude Mixture in Organic Solvent extract Liquid-Liquid Extraction start->extract Add Saturated NaHSO3(aq) wash Wash with Water and Brine dry Dry with Na2SO4 wash->dry product Purified Product dry->product bisulfite_adduct This compound Bisulfite Adduct discard Discard Aqueous Layer bisulfite_adduct->discard extract->wash extract->bisulfite_adduct

References

Technical Support Center: Pauson-Khand Reactions with Diketone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Pauson-Khand reaction (PKR) with diketone substrates. This guide is designed for researchers, scientists, and professionals in drug development. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of this powerful cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: My Pauson-Khand reaction with a diketone substrate is not working. What are the common initial steps for troubleshooting?

A1: When encountering issues with a diketone substrate, the primary challenge is often the inertness of the carbonyl's inherent alkene equivalent. Unlike simple alkenes, ketones require transformation into a more reactive form. The most successful reported strategy involves converting the ketone into a silyl enol ether, which then acts as the alkene partner in the intramolecular PKR.[1][2] If your reaction is failing, first ensure that the silyl enol ether of your diketone is correctly formed and purified before subjecting it to the reaction conditions.

Q2: I am observing low yields with my diketone substrate. How can I improve the efficiency of the reaction?

A2: Low yields are a common issue in the Pauson-Khand reaction.[3] For diketone substrates (as silyl enol ethers), several factors can be optimized:

  • Promoter: The choice and amount of promoter are critical. Amine N-oxides, such as N-methylmorpholine N-oxide (NMO) and trimethylamine N-oxide (TMANO), are known to accelerate the reaction, often allowing for milder conditions.[3]

  • Solvent: The reaction is sensitive to the solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.

  • Temperature: While traditional PKRs can require high temperatures, the use of promoters can enable the reaction to proceed at or near room temperature. A systematic temperature screen is advisable.

  • Catalyst Loading: Ensure the stoichiometric cobalt carbonyl complex has been correctly formed with the alkyne portion of your substrate before the cyclization is initiated.

Q3: How can I control which of the two carbonyl groups in my unsymmetrical diketone reacts?

A3: This is a question of chemoselectivity. To control which carbonyl group participates in the Pauson-Khand reaction, you would need to selectively convert only one of them into a silyl enol ether. This can be achieved through:

  • Thermodynamic vs. Kinetic Enolate Formation: Depending on the substitution pattern of your diketone, you may be able to favor the formation of either the thermodynamic or kinetic silyl enol ether with a high degree of selectivity.

  • Protecting Groups: An alternative strategy is to selectively protect one of the ketone functionalities with a protecting group that is stable under the conditions of both silyl enol ether formation and the subsequent Pauson-Khand reaction. Acetal (ketal) protecting groups are a good choice as they are stable in neutral to strongly basic conditions.

Q4: I am concerned about potential side reactions involving the second, unreacted carbonyl group. What should I look out for?

A4: A potential, though less common, side reaction is the hetero-Pauson-Khand reaction, where a carbonyl group itself can act as the "alkene" component, leading to the formation of a bicyclic γ-butyrolactone.[1][3] If you are observing unexpected lactone byproducts, this may be the cause. To mitigate this, ensure the desired silyl enol ether is formed cleanly and that the reaction conditions favor the intended [2+2+1] cycloaddition with the alkene moiety.

Troubleshooting Guide

This guide addresses specific problems you may encounter when running a Pauson-Khand reaction with a diketone-derived substrate.

Problem 1: No reaction or recovery of starting material.
Possible Cause Troubleshooting Suggestion
Inefficient Silyl Enol Ether Formation Confirm the formation of the silyl enol ether by NMR or GC-MS before proceeding. Optimize the silylation conditions (base, silylating agent, temperature).
Decomposition of Cobalt Complex Dicobalt octacarbonyl (Co₂(CO)₈) is sensitive to air and heat. Handle it under an inert atmosphere and ensure its quality. The formation of the alkyne-cobalt complex is often visually indicated by a color change to deep red.
Insufficient Promoter Activity Use a fresh batch of the promoter (e.g., NMO). Ensure the correct stoichiometry is used. In some cases, anhydrous promoters may be required.
Reaction Temperature Too Low While promoters allow for milder conditions, some substrates may require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 40°C, then to refluxing DCM/DCE).
Problem 2: Low yield of the desired cyclopentenone.
Possible Cause Troubleshooting Suggestion
Suboptimal Reaction Conditions Systematically screen solvents, promoters, and temperatures. A 2-fold excess of the promoter is a good starting point.
Steric Hindrance Highly substituted silyl enol ethers or alkynes can slow down the reaction. Consider using a less bulky silyl group on the enol ether (e.g., TES instead of TIPS) or a less sterically demanding alkyne substituent if possible.
Side Reactions Analyze the crude reaction mixture for byproducts. If oligomerization or decomposition is observed, try running the reaction at a lower temperature or for a shorter duration.
Problem 3: Formation of unexpected byproducts (e.g., lactones).
Possible Cause Troubleshooting Suggestion
Hetero-Pauson-Khand Reaction The unprotected carbonyl group may be participating in the reaction. Consider protecting the second carbonyl group as a ketal before forming the silyl enol ether and running the PKR.
Decomposition of Silyl Enol Ether Silyl enol ethers can be sensitive to trace amounts of acid or water. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

Data Summary

The following tables summarize quantitative data for the Pauson-Khand reaction of ketone-derived silyl enol ethers, which serves as a model for diketone substrates.

Table 1: Optimization of Reaction Conditions for a Model Silyl Enol Ether Substrate

EntryPromoter (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1TMANO·2H₂O (2.0)DCMrt1631
2NMO (anhydrous) (2.0)DCMrt1659
3NMO (anhydrous) (2.0)DCE700.574
4NMO (anhydrous) (4.0)DCE700.579

Data adapted from Shaw, P. et al., Org. Lett. 2022, 24 (14), 2750–2755.[2]

Table 2: Substrate Scope for the Pauson-Khand Reaction of Ketone-Derived Silyl Enol Ethers

Substrate (R¹, R²)Product Yield (%)
H, H79
Me, H81
Ph, H93
Me, Me71
-(CH₂)₄-88

Conditions: Substrate-Co₂(CO)₆ complex, NMO (4.0 equiv.), DCE, 70°C, 0.5-2h. Data adapted from Shaw, P. et al., Org. Lett. 2022, 24 (14), 2750–2755.[2]

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Pauson-Khand Reaction of a Silyl Enol Ether
  • Complexation: To a solution of the enyne substrate (1.0 equiv) in an anhydrous solvent (e.g., DCM) under an inert atmosphere, add dicobalt octacarbonyl (1.1 equiv). Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and formation of the deep-red cobalt complex.

  • Cyclization: To the solution of the cobalt complex, add the promoter (e.g., anhydrous NMO, 4.0 equiv). Heat the reaction mixture to the desired temperature (e.g., 70°C in DCE) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate) to remove the cobalt residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Protocol 2: Silyl Enol Ether Formation from a Ketone
  • To a solution of the ketone (1.0 equiv) in anhydrous DCM at 0°C under an inert atmosphere, add a hindered base (e.g., diisopropylethylamine, 1.5 equiv).

  • Slowly add the silylating agent (e.g., TBSOTf, 1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting the Pauson-Khand reaction with diketone substrates.

G cluster_0 Pre-Reaction Setup cluster_1 Pauson-Khand Reaction cluster_2 Outcome & Troubleshooting start Diketone Substrate selectivity Unsymmetrical Diketone? start->selectivity protect Selective Protection of one C=O selectivity->protect Yes enol_form Silyl Enol Ether Formation selectivity->enol_form No (Symmetrical) protect->enol_form complexation Complexation with Co2(CO)8 enol_form->complexation pkr [2+2+1] Cycloaddition (Promoter, Heat) complexation->pkr outcome Reaction Outcome pkr->outcome success Desired Product outcome->success Success failure Low Yield / No Reaction outcome->failure Failure troubleshoot Troubleshoot: - Promoter - Solvent - Temperature failure->troubleshoot

Caption: Workflow for PKR with diketone substrates.

G cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield c1 Poor Substrate Reactivity start->c1 c2 Catalyst/Promoter Inactivity start->c2 c3 Suboptimal Conditions start->c3 c4 Side Reactions start->c4 s1 Confirm Silyl Enol Ether Formation c1->s1 s2 Use Fresh Co2(CO)8 & Promoter c2->s2 s3 Screen Solvent & Temperature c3->s3 s4 Protect Second Carbonyl c4->s4

Caption: Troubleshooting logic for low-yield reactions.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 3-Methyl-2-Cyclohexenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 3-methyl-2-cyclohexenone, a common organic building block, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a comprehensive understanding, its spectral characteristics are compared with those of related α,β-unsaturated cyclic ketones, namely 2-cyclohexenone and 3-methyl-2-cyclopentenone. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-methyl-2-cyclohexenone and its selected alternatives.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities.

CompoundH-2H-4 (α to C=O)H-5H-6 (β to C=O)Methyl ProtonsSolvent
3-Methyl-2-cyclohexenone ~5.86 (s)~2.33 (t)~2.00 (m)~2.31 (t)~1.97 (s)CDCl₃[1]
2-Cyclohexenone ~5.98 (dt)-~2.03 (m)~2.38 (t)-CDCl₃
3-Methyl-2-cyclopentenone ~5.8 (s)~2.4 (m)~2.6 (m)-~2.1 (s)CDCl₃[2]

s = singlet, t = triplet, dt = doublet of triplets, m = multiplet

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm).

CompoundC=O (C1)C=C (C2)C=C-CH₃ (C3)CH₂ (C4)CH₂ (C5)CH₂ (C6)CH₃Solvent
3-Methyl-2-cyclohexenone ~199.0~126.0~161.0~37.0~22.0~30.0~24.0CDCl₃[1]
2-Cyclohexenone ~198.9~129.9~150.7~38.3~22.8~25.8-CDCl₃[3]
3-Methyl-2-cyclopentenone ~209.0~134.0~172.0~35.0~28.0-~17.0CDCl₃
IR Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹).

CompoundC=O StretchC=C StretchC-H Stretch (sp²)C-H Stretch (sp³)
3-Methyl-2-cyclohexenone ~1670~1635~30402800-3000
2-Cyclohexenone ~1685~1620~30502800-3000
3-Methyl-2-cyclopentenone ~1705~1650~30602800-3000
Mass Spectrometry Data

Table 4: Mass Spectrometry (Electron Ionization) Data.

CompoundMolecular FormulaMolecular WeightKey Fragment Ions (m/z)
3-Methyl-2-cyclohexenone C₇H₁₀O110.15110 (M⁺), 95, 82, 67, 54, 39[4]
2-Cyclohexenone C₆H₈O96.1396 (M⁺), 68, 67, 40
3-Methyl-2-cyclopentenone C₆H₈O96.1396 (M⁺), 81, 68, 67, 53, 39[5][6]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols for the analysis of liquid organic compounds like 3-methyl-2-cyclohexenone.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE). Key parameters include a 45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A single drop of the neat liquid sample is placed on the surface of one polished salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin liquid film between the plates.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The "sandwich" containing the sample is then placed in the sample holder. The sample spectrum is recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like 3-methyl-2-cyclohexenone, the sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

  • Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of an organic compound like 3-methyl-2-cyclohexenone.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for 3-Methyl-2-Cyclohexenone cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structure Elucidation Sample 3-Methyl-2-cyclohexenone (Liquid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) Functional Group Identification IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern Molecular Weight MS->MS_Data Structure Structural Confirmation & Comparison with Alternatives NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow diagram illustrating the process of spectroscopic analysis.

References

A Comparative Guide to Purity Analysis of 2,6-Heptanedione: GC-MS vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is a cornerstone of reliable research and product development. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for purity assessment, with Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful alternative, for the specific case of 2,6-heptanedione.

Method Comparison: GC-MS and qNMR

The choice of an analytical method for purity determination hinges on several factors, including the properties of the analyte and potential impurities, the required accuracy and precision, and the availability of instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It excels at separating complex mixtures and identifying individual components based on their mass-to-charge ratio. For the purity analysis of this compound, GC-MS can effectively separate the main component from volatile organic impurities that may be present from its synthesis, such as residual solvents or byproducts.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, providing a highly accurate measure of purity.[1][2] qNMR is particularly advantageous as it can also provide structural information, confirming the identity of the analyte and any detected impurities simultaneously.[3]

The following table summarizes the key performance characteristics of a proposed GC-MS method and a qNMR method for the purity analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and partitioning, followed by mass-based detection and identification.Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.
Sample Volatility Requires analytes to be volatile or semi-volatile.Not dependent on volatility.
Reference Standard Typically requires a certified reference standard of this compound for accurate quantification.Does not require a this compound reference standard; uses a certified internal standard of a different compound.[4]
Sensitivity High (ppm to ppb range).Moderate (typically requires >0.1% for routine analysis).
Specificity High, with mass spectral library matching for impurity identification.High, provides structural information for both analyte and impurities.
Throughput Can be automated for high throughput.Generally lower throughput due to longer acquisition times for high precision.
Key Analytes This compound and volatile/semi-volatile impurities (e.g., synthesis precursors, byproducts like 3-methyl-2-cyclohexenone).This compound and any proton-containing impurities.

Experimental Protocols

Proposed GC-MS Method for this compound Purity

This proposed method is based on established protocols for the analysis of similar diketones.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25.0 mL of a suitable solvent such as high-purity acetone or ethyl acetate to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-300

3. Data Analysis:

  • The purity of this compound is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

  • Impurities can be tentatively identified by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative ¹H-NMR (qNMR) Method for this compound Purity

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a suitable deuterated solvent (e.g., 0.75 mL of Chloroform-d or Acetone-d6) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing.

2. NMR Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer Bruker 400 MHz or equivalent
Probe 5 mm BBO probe
Temperature 298 K
Pulse Program zg30 (30° pulse angle)
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton (typically > 20 s for quantitative analysis)
Number of Scans 16 or higher for good signal-to-noise
Spectral Width Appropriate for observing all relevant signals (e.g., 20 ppm)

3. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the GC-MS and qNMR purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (MS) ionize->detect integrate Peak Integration detect->integrate identify Impurity ID (Library Search) integrate->identify calculate Calculate % Purity integrate->calculate

Caption: Workflow for GC-MS Purity Analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Std. weigh_is->dissolve acquire Acquire ¹H Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis of this compound.

References

A Comparative Guide to the Intramolecular Cyclization of 2,6-Heptanedione and 2,5-Hexanedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular aldol condensation of dicarbonyl compounds is a fundamental and powerful tool in organic synthesis for the construction of cyclic systems. The outcome of these reactions is highly dependent on the distance between the two carbonyl groups, which dictates the size of the resulting ring. This guide provides a detailed comparison of the intramolecular cyclization of 2,6-heptanedione (a 1,5-diketone) and 2,5-hexanedione (a 1,4-diketone), focusing on their performance under various catalytic conditions, reaction kinetics, and thermodynamic favorability, supported by experimental data.

Executive Summary

The intramolecular cyclization of this compound and 2,5-hexanedione proceeds via an aldol condensation mechanism to yield cyclic enones. The primary difference lies in the size of the ring formed:

  • This compound undergoes cyclization to form a thermodynamically stable six-membered ring, 3-methyl-2-cyclohexenone.

  • 2,5-Hexanedione cyclizes to form a five-membered ring, 3-methyl-2-cyclopentenone, which is also a thermodynamically favored product.

The formation of five- and six-membered rings is strongly preferred over smaller or larger rings due to minimized ring strain.[1][2][3][4][5] While both reactions can be catalyzed by acid or base, base-catalyzed conditions are more commonly reported and often provide higher yields. Kinetically, the cyclization of this compound is significantly faster than that of 2,5-hexanedione.

Data Presentation

The following tables summarize the quantitative data available for the intramolecular cyclization of this compound and 2,5-hexanedione under different catalytic conditions.

DiketoneCatalyst/ConditionsProductYield (%)Reference
This compound Aqueous Sodium Hydroxide, Heat3-Methyl-2-cyclohexenoneHigh (not specified)[6][7]
2,5-Hexanedione Calcium(II) oxide, Water, 150 °C, 14 h3-Methyl-2-cyclopentenone98%[1][8]
2,5-Hexanedione γ-Al2O3/AlOOH nanocomposite, 140°C, 4h3-Methyl-2-cyclopentenone77.2%[9]
DiketoneKinetic ParameterObservationReference
This compound vs. 2,5-Hexanedione Relative Rate of CyclizationThe cyclization of 2,5-hexanedione is 2400 times slower than that of this compound.

Reaction Pathways and Mechanisms

The intramolecular cyclization of both diketones proceeds through an aldol condensation mechanism, which involves the formation of an enolate followed by an intramolecular nucleophilic attack and subsequent dehydration.

Base-Catalyzed Intramolecular Cyclization of this compound

Under basic conditions, a proton is abstracted from an α-carbon to form an enolate. This enolate then attacks the other carbonyl group intramolecularly to form a six-membered ring intermediate, which subsequently dehydrates to yield 3-methyl-2-cyclohexenone.

G cluster_1 Base-Catalyzed Cyclization of this compound 2_6_Heptanedione This compound Enolate Enolate Intermediate 2_6_Heptanedione->Enolate OH⁻ Cyclic_Intermediate Six-membered Ring Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product 3-Methyl-2-cyclohexenone Cyclic_Intermediate->Product - H₂O

Base-catalyzed cyclization of this compound.
Base-Catalyzed Intramolecular Cyclization of 2,5-Hexanedione

Similarly, 2,5-hexanedione forms an enolate under basic conditions, which then attacks the other carbonyl group to form a five-membered ring intermediate. Dehydration of this intermediate yields 3-methyl-2-cyclopentenone.

G cluster_2 Base-Catalyzed Cyclization of 2,5-Hexanedione 2_5_Hexanedione 2,5-Hexanedione Enolate_2 Enolate Intermediate 2_5_Hexanedione->Enolate_2 OH⁻ Cyclic_Intermediate_2 Five-membered Ring Intermediate Enolate_2->Cyclic_Intermediate_2 Intramolecular Attack Product_2 3-Methyl-2-cyclopentenone Cyclic_Intermediate_2->Product_2 - H₂O

Base-catalyzed cyclization of 2,5-Hexanedione.
Acid-Catalyzed Intramolecular Cyclization

In the presence of an acid catalyst, the carbonyl oxygen is protonated, which facilitates the formation of an enol. The enol then acts as a nucleophile, attacking the other protonated carbonyl group. Subsequent dehydration leads to the final cyclic enone.

G cluster_3 General Acid-Catalyzed Intramolecular Cyclization Diketone Diketone Protonated_Carbonyl Protonated Carbonyl Diketone->Protonated_Carbonyl H⁺ Enol Enol Intermediate Protonated_Carbonyl->Enol Tautomerization Cyclic_Intermediate_3 Cyclic Intermediate Enol->Cyclic_Intermediate_3 Intramolecular Attack Product_3 Cyclic Enone Cyclic_Intermediate_3->Product_3 - H₂O, -H⁺

General acid-catalyzed intramolecular cyclization pathway.

Experimental Protocols

Base-Catalyzed Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione

Materials:

  • 2,5-Hexanedione (3g)

  • Calcium(II) oxide (400mg)

  • Water (10mL)

  • 25mL three-necked flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a 25mL three-necked flask, add 3g of 2,5-hexanedione and 10mL of water.[1][8]

  • Establish an inert atmosphere by purging the flask with nitrogen.[1][8]

  • Heat the mixture to 150 °C.[1][8]

  • Add 400mg of calcium(II) oxide to the heated mixture.[1][8]

  • Allow the reaction to proceed for 14 hours.[1][8]

  • After the reaction is complete, the product can be analyzed by gas chromatography.[1][8]

Acid-Catalyzed Synthesis of 3-Methyl-2-cyclopentenone from 2,5-Hexanedione

Materials:

  • 2,5-Hexanedione (1.0 mmol)

  • Solid acid catalyst (e.g., γ-Al2O3, AlOOH) (100 mg)

  • Solvent (3 mL)

  • ACE pressure tube (18 mL)

  • Internal standard (Dodecane, 0.5 mmol)

Procedure:

  • In an 18 mL ACE pressure tube, combine 1.0 mmol of 2,5-hexanedione, 100 mg of the solid acid catalyst, and 3 mL of solvent.[1]

  • Seal the pressure tube and stir the mixture at 140 °C for 4 hours.[1]

  • After cooling, the reaction mixture is analyzed by GC-FID using dodecane as an internal standard to determine the yield of 3-methyl-2-cyclopentenone.[1]

Base-Catalyzed Synthesis of 3-Methyl-2-cyclohexenone from this compound

Materials:

  • This compound

  • Aqueous Sodium Hydroxide (NaOH)

Procedure:

  • This compound is heated in the presence of an aqueous solution of sodium hydroxide.[6][7] The base abstracts a proton from an alpha-carbon, leading to the formation of an enolate.[7]

  • The resulting carbanion attacks the other carbonyl carbon in an intramolecular fashion.[7]

  • The intermediate aldol product undergoes dehydration upon heating to yield 3-methyl-2-cyclohexenone.[7]

Experimental Workflow

The general workflow for a typical intramolecular aldol condensation is depicted below.

G Start Start Reactants Combine Diketone, Catalyst, and Solvent Start->Reactants Reaction Heat and Stir (under inert atmosphere if required) Reactants->Reaction Workup Cool Reaction Mixture and Quench (if necessary) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification Analysis Analyze Product (GC, NMR, etc.) Purification->Analysis End End Analysis->End

General experimental workflow for intramolecular aldol condensation.

Conclusion

References

Forging Rings: A Comparative Study of Diketone Cyclization to 5- vs. 6-Membered Rings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the controlled synthesis of cyclic ketones is a cornerstone of molecular design. The intramolecular cyclization of diketones represents a powerful and fundamental strategy for constructing five- and six-membered carbocyclic frameworks, which are prevalent in a vast array of natural products and pharmaceutical agents. The seemingly subtle difference in the spacing of the two carbonyl groups within the diketone precursor dictates a profound difference in the resulting ring size, a classic example of thermodynamic and kinetic principles guiding synthetic outcomes.

This guide provides a comparative analysis of the cyclization of 1,4- and 1,5-diketones to form 5- and 6-membered rings, respectively. We will delve into the mechanistic underpinnings of these transformations, present quantitative data from representative reactions, and provide detailed experimental protocols for the synthesis of model 5- and 6-membered cyclic enones.

Thermodynamic Stability: The Driving Force for Ring Formation

The preferential formation of five- and six-membered rings in intramolecular aldol and related condensations is primarily governed by thermodynamic stability.[1][2] These ring sizes exhibit minimal angle and torsional strain compared to smaller rings (three- and four-membered) and larger rings. Because the cyclization reactions are often reversible, the reaction equilibrium favors the formation of the most stable product.[1][3]

  • 1,4-Diketones , such as 2,5-hexanedione, undergo intramolecular aldol condensation to exclusively form five-membered rings, for instance, 3-methyl-2-cyclopentenone.[1][4]

  • 1,5-Diketones , like 2,6-heptanedione, cyclize to yield six-membered rings, such as 3-methyl-2-cyclohexenone.[2][5]

This selectivity is a direct consequence of the greater thermodynamic stability of the resulting cyclopentenone and cyclohexenone rings over the more strained, alternative ring systems that could theoretically be formed.[1][3]

Comparative Performance Data

The efficiency of these cyclization reactions can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. Below is a summary of quantitative data for the formation of 5- and 6-membered rings via intramolecular aldol and Dieckmann condensations.

Intramolecular Aldol Condensation
PrecursorProductCatalyst/ConditionsYield/SelectivityReference
2,5-Hexanedione3-Methyl-2-cyclopentenoneCaO, H₂O, 150 °C, 14 h98% Yield[6]
2,5-Hexanedione3-Methyl-2-cyclopentenoneγ-Al₂O₃/AlOOH nanocomposite77.2% Yield, 85.9% Selectivity[7]

No directly comparable quantitative yield data for the base-catalyzed cyclization of this compound was found in the searched literature.

Dieckmann Condensation

The Dieckmann condensation, an intramolecular Claisen condensation of diesters, provides another important route to cyclic ketones. The same principle of forming thermodynamically stable 5- and 6-membered rings applies. 1,6-diesters yield five-membered rings, while 1,7-diesters afford six-membered rings.[8]

PrecursorProductBaseSolventYieldReference
Diethyl Adipate (1,6-diester)Ethyl 2-oxocyclopentanecarboxylateBuᵗOKToluene98%[9]
Diethyl Adipate (1,6-diester)Ethyl 2-oxocyclopentanecarboxylateNaOEtToluene60%[9]
Diethyl Pimelate (1,7-diester)Ethyl 2-oxocyclohexanecarboxylateBuᵗOKToluene58%[9]
Diethyl Pimelate (1,7-diester)Ethyl 2-oxocyclohexanecarboxylateNaOEtToluene60%[9]

Spectroscopic Analysis for Product Identification

Distinguishing between the 5- and 6-membered cyclic ketone products is readily achieved through standard spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Method5-Membered Ring (3-Methyl-2-cyclopentenone)6-Membered Ring (3-Methyl-2-cyclohexenone)
IR Spectroscopy (C=O stretch) ~1750 cm⁻¹ (higher frequency due to ring strain)[1][8]~1715 cm⁻¹ (typical for a six-membered cyclic ketone)[1][8]
¹H NMR Spectroscopy Specific chemical shifts and coupling constants for the cyclopentenone ring protons.Characteristic chemical shifts and coupling patterns for the cyclohexenone ring protons.
¹³C NMR Spectroscopy Distinct chemical shifts for the carbonyl and other carbons in the five-membered ring.Characteristic chemical shifts for the carbonyl and other carbons in the six-membered ring.

Detailed NMR data can be found in publicly available databases such as PubChem and ChemicalBook.[2][6][10]

Experimental Protocols

Below are detailed experimental procedures for the synthesis of a 5-membered cyclic enone via intramolecular aldol condensation and a 6-membered cyclic β-keto ester via Dieckmann condensation.

Synthesis of 3-Methyl-2-cyclopentenone (5-Membered Ring) via Intramolecular Aldol Condensation

Procedure:

  • To a 25 mL three-necked flask, add 3g of 2,5-hexanedione and 10 mL of water.

  • Establish an inert atmosphere (e.g., nitrogen).

  • Increase the temperature of the reaction mixture to 150 °C.

  • Add 400 mg of calcium oxide (CaO) to the flask.

  • Allow the reaction to proceed for 14 hours.

  • Upon completion, the product can be analyzed by gas chromatography to determine the yield.[6]

Synthesis of Ethyl 2-oxocyclohexanecarboxylate (6-Membered Ring) via Dieckmann Condensation

Procedure:

Preparation of Sodium Ethoxide:

  • In a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, carefully add clean sodium metal (1.05 equivalents) to anhydrous ethanol under an inert atmosphere (N₂ or Ar).

  • Allow the sodium to react completely.

Reaction:

  • Once all the sodium has dissolved and the solution has cooled, begin adding diethyl pimelate (1.0 equivalent) dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

Work-up:

  • Cool the mixture in an ice bath.

  • Slowly and carefully add cold dilute hydrochloric acid to neutralize the excess base and protonate the enolate product until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to afford the desired product.[8]

Mechanistic Pathways and Logical Flow

The following diagrams illustrate the mechanistic pathways for the intramolecular aldol condensation and the logical workflow for selecting the appropriate diketone precursor to achieve the desired ring size.

aldol_condensation cluster_5_membered 5-Membered Ring Formation cluster_6_membered 6-Membered Ring Formation diketone_5 1,4-Diketone (e.g., 2,5-Hexanedione) enolate_5 Enolate Formation (at C1 or C5) diketone_5->enolate_5 Base cyclization_5 Intramolecular Nucleophilic Attack enolate_5->cyclization_5 aldol_adduct_5 5-Membered Aldol Adduct cyclization_5->aldol_adduct_5 enone_5 Dehydration (3-Methyl-2-cyclopentenone) aldol_adduct_5->enone_5 -H₂O diketone_6 1,5-Diketone (e.g., this compound) enolate_6 Enolate Formation (at C1 or C6) diketone_6->enolate_6 Base cyclization_6 Intramolecular Nucleophilic Attack enolate_6->cyclization_6 aldol_adduct_6 6-Membered Aldol Adduct cyclization_6->aldol_adduct_6 enone_6 Dehydration (3-Methyl-2-cyclohexenone) aldol_adduct_6->enone_6 -H₂O

Caption: Generalized mechanism for intramolecular aldol condensation.

workflow start Desired Ring Size ring_5 5-Membered Cyclic Ketone start->ring_5 ring_6 6-Membered Cyclic Ketone start->ring_6 precursor_5 Select 1,4-Diketone or 1,6-Diester ring_5->precursor_5 precursor_6 Select 1,5-Diketone or 1,7-Diester ring_6->precursor_6 reaction_type Choose Cyclization Method (e.g., Aldol, Dieckmann) precursor_5->reaction_type precursor_6->reaction_type synthesis Perform Synthesis reaction_type->synthesis

Caption: Workflow for selecting the appropriate diketone precursor.

References

A Comparative Guide to the Synthesis of 3-Methyl-2-cyclohexenone: Established Methods and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Methyl-2-cyclohexenone is a valuable building block in the synthesis of various complex molecules, including pharmaceuticals and natural products. This guide provides a comparative analysis of alternative methods for its synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

This publication reviews several key methodologies, including the classical Robinson Annulation, intramolecular aldol condensation, and emerging organocatalytic and biocatalytic approaches. Each method is evaluated based on yield, reaction conditions, and substrate scope, providing a comprehensive resource for selecting the most suitable synthetic route for a given application.

Comparison of Synthetic Methods

The following table summarizes the quantitative data for various synthetic routes to 3-methyl-2-cyclohexenone, offering a clear comparison of their efficiencies.

Synthesis MethodStarting MaterialsKey Reagents/CatalystReaction ConditionsYield (%)Reference
Robinson AnnulationEthyl acetoacetate, Methyl vinyl ketonet-BuOK, t-BuOHNot specified76%[1]
Robinson Annulation2-Methylcyclohexanone, Methyl vinyl ketoneSodium ethoxideNot specifiedVaries[2]
Intramolecular Aldol CondensationHeptane-2,6-dioneBase (e.g., NaOEt)Not specifiedVaries[3][4]
Hydrative Cyclization1,6-HeptadiyneSilver tetrafluoroborate, Water, Acetic acid110°C, 10 h87%[5]
Organocatalytic Asymmetric Synthesis (Analogous)2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketoneL-ProlineDMSO, 35°C, 89 h49%

Reaction Pathways and Workflows

The following diagrams illustrate the logical flow and key transformations in the discussed synthetic methods.

Robinson_Annulation Robinson Annulation Pathway start Ketone/β-keto ester + α,β-Unsaturated ketone michael Michael Addition start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol product 3-Methyl-2-cyclohexenone aldol->product Intramolecular_Aldol Intramolecular Aldol Condensation start Heptane-2,6-dione enolate Enolate Formation (Base-catalyzed) start->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization alkoxide Cyclic Alkoxide Intermediate cyclization->alkoxide protonation Protonation alkoxide->protonation hydroxide β-Hydroxy ketone protonation->hydroxide dehydration Dehydration hydroxide->dehydration product 3-Methyl-2-cyclohexenone dehydration->product

References

Robinson Annulation: A Superior Alternative to Stepwise Diketone Cyclization for Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex cyclic molecules, the efficient construction of six-membered rings is a frequent challenge. The Robinson annulation, a powerful and versatile reaction, presents a highly effective method for the formation of α,β-unsaturated ketones in a cyclohexane ring system. This guide provides an objective comparison of the Robinson annulation as a tandem reaction versus a stepwise approach involving the isolation of a diketone intermediate followed by cyclization, supported by experimental data and detailed protocols.

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis, enabling the formation of a six-membered ring by creating three new carbon-carbon bonds.[1] The reaction sequence involves a Michael addition of a ketone to a methyl vinyl ketone (or a derivative thereof), followed by an intramolecular aldol condensation.[1][2] This tandem process, often carried out in a single pot, offers significant advantages in terms of efficiency and atom economy over a stepwise procedure where the intermediate 1,5-diketone is isolated before cyclization.

Comparative Analysis: Tandem vs. Stepwise Approach

The primary advantage of the Robinson annulation lies in its convergent nature, combining two distinct transformations into a single synthetic operation. This approach typically leads to higher overall yields and shorter reaction times compared to a two-step process. The classic synthesis of the Wieland-Miescher ketone serves as an excellent case study for this comparison.

ParameterOne-Pot Robinson AnnulationStepwise Michael Addition & Aldol Condensation
Starting Materials 2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone2-methyl-1,3-cyclohexanedione & Methyl vinyl ketone
Intermediate Not Isolated2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (isolated)
Catalyst/Conditions L-proline (organocatalyst) in DMSOStep 1: Base (e.g., KOH) in MethanolStep 2: Base or Acid catalyst
Overall Yield 49% (one-pot procedure)[3]Literature reports range from 56.8% to 80% for two-step syntheses, but these often involve optimization of each step individually.[4]
Enantiomeric Excess (ee) 76% ee (for the one-pot asymmetric synthesis)[3]Dependent on the catalyst used in the cyclization step.
Reaction Time Generally shorter due to the tandem nature.Longer due to isolation and purification of the intermediate.
Advantages Higher efficiency, shorter reaction time, less solvent and reagent usage.Allows for optimization of each step individually, potentially leading to higher overall yields in some cases.
Disadvantages Optimization can be more complex as conditions must suit both reactions.More laborious, requires more solvent and reagents, potential for material loss during intermediate purification.

Experimental Protocols

One-Pot Asymmetric Robinson Annulation for the Synthesis of Wieland-Miescher Ketone

This protocol is based on the organocatalytic method developed by Hajos and Parrish, which utilizes L-proline as a chiral catalyst.[3]

Materials:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone

  • (S)-(-)-Proline

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione in DMSO.

  • Add a catalytic amount of (S)-(-)-proline to the solution.

  • Slowly add methyl vinyl ketone to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched Wieland-Miescher ketone.

Stepwise Synthesis via Diketone Cyclization: Intramolecular Aldol Condensation of a 1,5-Diketone

This protocol outlines the base-catalyzed intramolecular aldol condensation of a 1,5-diketone to form a cyclohexenone.

Materials:

  • A 1,5-diketone (e.g., 2,6-heptanedione)

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Dissolve the 1,5-diketone in the chosen solvent in a round-bottom flask.

  • Add a solution of the base to the flask while stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux to promote cyclization and dehydration.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the mixture is cooled to room temperature and neutralized with a dilute acid solution.

  • The product is then extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude cyclohexenone product.

  • Purification is typically achieved by distillation or column chromatography.

Visualizing the Pathways

To better understand the relationship and the workflow, the following diagrams are provided.

Robinson_vs_Diketone_Cyclization cluster_robinson Robinson Annulation (Tandem) cluster_diketone Stepwise Diketone Cyclization Start_R Ketone + α,β-Unsaturated Ketone Michael_R Michael Addition Start_R->Michael_R Aldol_R Intramolecular Aldol Condensation Michael_R->Aldol_R Product_R Cyclohexenone Aldol_R->Product_R Start_D Ketone + α,β-Unsaturated Ketone Michael_D Michael Addition Start_D->Michael_D Diketone 1,5-Diketone (Isolated) Michael_D->Diketone Aldol_D Intramolecular Aldol Condensation Diketone->Aldol_D Product_D Cyclohexenone Aldol_D->Product_D

Caption: Comparative workflow of Robinson annulation vs. stepwise diketone cyclization.

Reaction_Mechanisms cluster_robinson_mech Robinson Annulation Mechanism cluster_diketone_mech Diketone Cyclization (Intramolecular Aldol) Enolate Enolate Formation Michael_Addition Michael Addition Enolate->Michael_Addition Nucleophilic Attack Intermediate_Enolate Intermediate Enolate Michael_Addition->Intermediate_Enolate Cyclization Intramolecular Aldol Addition Intermediate_Enolate->Cyclization Alkoxide Cyclic Alkoxide Cyclization->Alkoxide Dehydration Dehydration Alkoxide->Dehydration Final_Product α,β-Unsaturated Ketone Dehydration->Final_Product Diketone_Start 1,5-Diketone Enolate_Formation_D Enolate Formation Diketone_Start->Enolate_Formation_D Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation_D->Intramolecular_Attack Cyclic_Alkoxide_D Cyclic Alkoxide Intramolecular_Attack->Cyclic_Alkoxide_D Protonation Protonation Cyclic_Alkoxide_D->Protonation Aldol_Adduct Aldol Adduct Protonation->Aldol_Adduct Dehydration_D Dehydration Aldol_Adduct->Dehydration_D Cyclohexenone Cyclohexenone Dehydration_D->Cyclohexenone

Caption: Generalized mechanisms for Robinson annulation and diketone cyclization.

Conclusion

The Robinson annulation offers a more efficient and streamlined approach to the synthesis of cyclohexenones compared to a stepwise process involving the isolation of a 1,5-diketone intermediate. The tandem nature of the Robinson annulation reduces reaction time, solvent consumption, and purification steps, often leading to higher overall yields. While a stepwise approach may allow for the individual optimization of the Michael addition and the intramolecular aldol condensation, the benefits of the one-pot Robinson annulation, particularly in the context of asymmetric synthesis using organocatalysts, make it a superior alternative for the construction of complex cyclic systems in drug discovery and natural product synthesis. The choice between the two methods will ultimately depend on the specific substrate, desired scale, and the potential need for independent optimization of the constituent reaction steps.

References

Comparison of different catalysts for 1,5-diketone cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 1,5-diketones is a fundamental and powerful transformation in organic synthesis, providing access to valuable six-membered carbocyclic frameworks, specifically cyclohexenones. This reaction, a classic example of an intramolecular aldol condensation, is pivotal in the construction of complex molecules, including natural products and pharmaceuticals. The choice of catalyst is paramount, directly influencing the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of various catalytic systems for the cyclization of 1,5-diketones, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in promoting the cyclization of 1,5-diketones can be quantitatively assessed by comparing reaction yields, times, and required temperatures. Below is a summary of the performance of various catalysts for the cyclization of representative 1,5-diketones.

SubstrateCatalystSolventTemperature (°C)Time (h)ProductYield (%)
2,6-Heptanedioneaq. NaOHWaterHeating-3-Methyl-2-cyclohexenoneHigh
1,3,5-Triphenyl-1,5-pentanedioneKOHEthanol--1,2,4-Triphenyl-2-cyclopenten-1-one71
1,3,5-Triphenyl-1,5-pentanedioneconc. H₂SO₄---1,2,4-Triphenyl-2-cyclopenten-1-one93
This compound(S)-ProlineDMFRoom Temp.-(S)-3-Methyl-2-cyclohexenoneHigh ee
2-Alkynyl-1,5-diketonesAuCl---Cyclopentenylketones-

Reaction Mechanisms and Experimental Workflows

The cyclization of 1,5-diketones can be broadly categorized into acid-catalyzed and base-catalyzed pathways, with organocatalytic and metal-catalyzed methods offering unique advantages.

Acid-Catalyzed Cyclization

Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the enol form of the other carbonyl. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated cyclohexenone.

AcidCatalyzed cluster_start Initiation cluster_enol Enol Formation cluster_cyclization Cyclization & Dehydration Diketone 1,5-Diketone Protonated_Diketone Protonated Diketone Diketone->Protonated_Diketone Protonation H_plus H⁺ Enol Enol Intermediate Protonated_Diketone->Enol Tautomerization Aldol_Adduct Aldol Adduct Protonated_Diketone->Aldol_Adduct Enol->Aldol_Adduct Intramolecular Attack Cyclohexenone Cyclohexenone Aldol_Adduct->Cyclohexenone -H₂O (Dehydration)

Acid-Catalyzed 1,5-Diketone Cyclization Pathway
Base-Catalyzed Cyclization

In the presence of a base, an enolate is formed by the deprotonation of an α-carbon. This highly nucleophilic enolate then attacks the other carbonyl group intramolecularly. The resulting aldol addition product readily undergoes dehydration, often facilitated by heat, to afford the final cyclohexenone.

BaseCatalyzed cluster_start Initiation cluster_enolate Enolate Formation cluster_cyclization Cyclization & Dehydration Diketone 1,5-Diketone Enolate Enolate Intermediate Diketone->Enolate Deprotonation Base Base (e.g., OH⁻) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Intramolecular Attack Cyclohexenone Cyclohexenone Aldol_Adduct->Cyclohexenone -H₂O (Dehydration)

Base-Catalyzed 1,5-Diketone Cyclization Pathway
Organocatalyzed Cyclization

Chiral organocatalysts, such as proline, have emerged as powerful tools for asymmetric intramolecular aldol reactions. These catalysts operate by forming a nucleophilic enamine intermediate with one of the carbonyl groups of the 1,5-diketone. This enamine then attacks the other carbonyl group in a stereocontrolled manner, leading to the formation of chiral cyclohexenones with high enantiomeric excess.[1]

Metal-Catalyzed Cyclization

Various transition metals, including gold and ruthenium, have been shown to catalyze the cyclization of 1,5-diketones and their derivatives.[2] Gold catalysts, for instance, can activate alkyne functionalities within a 1,5-dicarbonyl system, leading to unique cyclization pathways that are not accessible through traditional acid or base catalysis.[2]

Experimental Protocols

General Procedure for Acid-Catalyzed Cyclization of a 1,5-Diketone (e.g., using p-Toluenesulfonic Acid)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,5-diketone (1.0 eq) in a suitable solvent such as toluene or benzene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

General Procedure for Base-Catalyzed Cyclization of a 1,5-Diketone (e.g., using Potassium Hydroxide)
  • Reaction Setup: Dissolve the 1,5-diketone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add a solution of potassium hydroxide (e.g., 1.1 eq) in ethanol to the stirred solution of the diketone.

  • Reaction: The reaction is typically stirred at room temperature or gently heated to reflux for a period of time, as monitored by TLC.

  • Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or distillation.

Conclusion

The choice of catalyst for the cyclization of 1,5-diketones is a critical parameter that dictates the outcome of the reaction. While traditional acid and base catalysts are effective and widely used, the advent of organocatalysis and transition-metal catalysis has opened new avenues for achieving high stereoselectivity and accessing novel molecular architectures. This guide provides a foundational understanding to aid researchers in navigating the catalytic landscape for this important transformation, enabling the strategic design and efficient execution of synthetic routes toward complex molecular targets.

References

A Comparative Guide to Cyclohexenone Synthesis: 2,6-Heptanedione Cyclization vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the cyclohexenone core is a frequent challenge and a critical step in the construction of complex molecules, including many natural products and pharmaceuticals. This guide provides an objective comparison of the intramolecular cyclization of 2,6-heptanedione with two other prominent methods for cyclohexenone synthesis: the Robinson Annulation and the Diels-Alder Reaction. The performance of each route is evaluated based on experimental data, and detailed methodologies for key experiments are provided to support informed decision-making in synthetic strategy.

At a Glance: Key Synthetic Routes Comparison

The selection of a synthetic route to a target cyclohexenone is governed by factors such as desired substitution patterns, required stereochemistry, availability of starting materials, and overall efficiency. The following table summarizes the key features and performance of the compared methods.

Synthetic RouteReaction TypeKey ReactantsTypical Reagents/CatalystsTypical Yields (%)Key AdvantagesCommon Limitations
This compound Cyclization Intramolecular Aldol CondensationThis compoundBase (e.g., NaOH, KOH) or AcidGood to ExcellentAtom economical; simple starting material; forms a stable six-membered ring.[1][2][3][4]Limited to the specific substitution pattern of the diketone precursor.
Robinson Annulation Michael Addition followed by Intramolecular Aldol CondensationA ketone and an α,β-unsaturated ketone (e.g., methyl vinyl ketone)Base (e.g., NaOEt, NaOH) or Acid60-90%[5]Forms a new six-membered ring and a C=C bond in one pot; widely applicable for fused ring systems.[5][6][7]Requires enolizable ketones; polymerization of the α,β-unsaturated ketone can be a side reaction.[5]
Diels-Alder Reaction [4+2] CycloadditionA conjugated diene and a dienophileTypically thermal; Lewis acids can catalyze70-95%[5]Excellent control over stereochemistry; convergent synthesis.[5][8]Requires specific diene and dienophile functionalities; can be reversible at high temperatures.[5]

Detailed Analysis of Synthetic Routes

This compound Cyclization

The intramolecular aldol condensation of this compound is a straightforward and efficient method for the synthesis of 3-methyl-2-cyclohexenone. This reaction is typically catalyzed by a base, which deprotonates an α-carbon to form an enolate that then attacks the other carbonyl group within the same molecule. The resulting β-hydroxy ketone readily dehydrates to form the α,β-unsaturated cyclohexenone. The formation of the six-membered ring is thermodynamically favored over the alternative four-membered ring product due to lower ring strain.[1][3][4]

G 2_6_Heptanedione This compound Enolate Enolate Intermediate 2_6_Heptanedione->Enolate Base (e.g., OH-) Aldol_Adduct β-Hydroxy Ketone Enolate->Aldol_Adduct Intramolecular Attack Cyclohexenone 3-Methyl-2-cyclohexenone Aldol_Adduct->Cyclohexenone Dehydration (-H2O)

This compound cyclization pathway.
  • Materials: this compound, 5% aqueous sodium hydroxide solution, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a 5% aqueous solution of sodium hydroxide.

    • The mixture is stirred at room temperature for a specified period (e.g., 1 hour).

    • The reaction mixture is then extracted with diethyl ether.

    • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by distillation to yield 3-methyl-2-cyclohexenone.

  • Expected Yield: While specific yields can vary based on reaction conditions, this method is generally considered to have good to excellent yields.

Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and widely used method for the formation of a six-membered ring by combining a ketone and an α,β-unsaturated ketone.[6] The reaction proceeds in two main steps: a Michael addition to form a 1,5-diketone, followed by an intramolecular aldol condensation.[6][7][9] This method is particularly valuable for the synthesis of fused bicyclic systems and has been extensively used in the synthesis of steroids and other natural products.[6][7]

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Ketone Ketone Enolate Michael_Adduct 1,5-Diketone (Michael Adduct) Ketone->Michael_Adduct Conjugate Addition Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Michael_Adduct Cyclohexenone Cyclohexenone Product Michael_Adduct->Cyclohexenone Base/Heat

General workflow of the Robinson Annulation.
  • Materials: Cyclohexanone, methyl vinyl ketone, sodium ethoxide, ethanol, diethyl ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of sodium ethoxide in ethanol is prepared in a reaction flask.

    • Cyclohexanone is added dropwise to the cooled ethoxide solution to form the enolate.

    • Methyl vinyl ketone is then added slowly to the reaction mixture, and it is stirred at room temperature.

    • The reaction is then heated to reflux for several hours.

    • After cooling, the reaction is quenched with dilute hydrochloric acid and extracted with diethyl ether.

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by distillation or column chromatography.

  • Typical Yield: 60-90%[5]

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene derivative.[8] This reaction is highly stereospecific and provides excellent control over the stereochemistry of the newly formed six-membered ring. The resulting cyclohexene can then be readily converted to a cyclohexenone through various oxidative methods or by using a dienophile that contains a masked carbonyl group.

G cluster_0 [4+2] Cycloaddition Diene Conjugated Diene Cyclohexene Cyclohexene Adduct Diene->Cyclohexene Dienophile Dienophile Dienophile->Cyclohexene Cyclohexenone Cyclohexenone Cyclohexene->Cyclohexenone Oxidation or Hydrolysis

General workflow of the Diels-Alder reaction for cyclohexenone synthesis.
  • Materials: 1,3-Butadiene (can be generated in situ from 3-sulfolene), acrolein, toluene, dilute hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Acrolein is dissolved in toluene in a sealed tube.

    • An excess of liquefied 1,3-butadiene is added to the cooled solution.

    • The tube is sealed and heated (e.g., at 100 °C) for 24 hours.

    • After cooling, the solvent and excess diene are removed under reduced pressure.

    • The resulting cyclohexene aldehyde can be oxidized in a subsequent step to the corresponding carboxylic acid and then converted to the cyclohexenone, or a dienophile with a masked ketone can be used. For a more direct approach, using a dienophile like methyl vinyl ketone would lead to a cyclohexene derivative that can be further manipulated. If using a diene like Danishefsky's diene, acidic workup directly yields the cyclohexenone.

    • The crude product is purified by distillation or column chromatography.

  • Typical Yield: 70-95% (for the cycloaddition step)[5]

Conclusion

The choice between this compound cyclization, the Robinson annulation, and the Diels-Alder reaction for the synthesis of a cyclohexenone depends heavily on the specific target molecule and the desired substitution pattern.

  • The This compound cyclization is an excellent choice for the straightforward synthesis of 3-methyl-2-cyclohexenone due to its simplicity and high atom economy.

  • The Robinson annulation offers greater versatility in constructing fused ring systems and allows for a wider range of substituents on the cyclohexenone ring.

  • The Diels-Alder reaction provides unparalleled control over stereochemistry and is a powerful tool for the convergent synthesis of complex cyclohexene precursors to cyclohexenones.

Researchers should carefully consider the advantages and limitations of each method, as outlined in this guide, to select the most appropriate synthetic strategy for their specific needs.

References

Unraveling the Byproducts of 2,6-Heptanedione Cyclization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the full spectrum of products from a chemical reaction is paramount for process optimization and safety. This guide provides a comparative analysis of the byproducts generated from the cyclization of 2,6-heptanedione under different reaction conditions, offering insights into controlling reaction pathways and isolating desired compounds.

The intramolecular cyclization of this compound is a fundamental transformation in organic synthesis, primarily yielding the thermodynamically stable six-membered ring, 3-methyl-2-cyclohexenone, through a base-catalyzed intramolecular aldol condensation. However, the reaction is not without its complexities, and the formation of byproducts can occur, influencing yield and purity. This guide delves into the characterization of these byproducts and compares the traditional aldol condensation with an alternative cyclization strategy, the Paal-Knorr synthesis, providing valuable data for informed decision-making in synthetic design.

Intramolecular Aldol Condensation: The Predominant Pathway

The base-catalyzed intramolecular aldol condensation of this compound is the most common method for the synthesis of 3-methyl-2-cyclohexenone. The reaction proceeds via the formation of an enolate, which then attacks the second carbonyl group within the same molecule. Subsequent dehydration leads to the final α,β-unsaturated ketone.

While the formation of the six-membered ring is highly favored due to its thermodynamic stability, the potential for an alternative cyclization exists, which could lead to a strained four-membered ring, methyl(2-methyl-1-cyclobutenyl)ketone. However, literature strongly indicates that the formation of the cyclohexenone product is exclusively or predominantly formed.[1][2][3][4]

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation of this compound

A typical experimental procedure involves the slow addition of a base, such as aqueous sodium hydroxide, to a solution of this compound in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to facilitate both the condensation and subsequent dehydration.

Detailed Methodology:

  • Dissolve this compound (1 equivalent) in ethanol.

  • Slowly add a 10% aqueous solution of sodium hydroxide (0.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or distillation to isolate 3-methyl-2-cyclohexenone and analyze for any byproducts.

Data Presentation: Product Distribution in Aldol Condensation

While specific quantitative data for byproduct distribution in the intramolecular aldol condensation of this compound is scarce in readily available literature, qualitative analysis consistently points to the high selectivity for the six-membered ring product.

ProductStructureTypical Yield (%)Method of Analysis
3-Methyl-2-cyclohexenone (Major)O=C1\C=C(C)\CCC1>90% (estimated based on qualitative reports)GC-MS, NMR
Methyl(2-methyl-1-cyclobutenyl)ketone (Minor/Trace)O=C(C)C1=C(C)CC1<1% (hypothesized)GC-MS

Note: The yield of the four-membered ring byproduct is largely theoretical and based on the understanding of ring strain, as its isolation and quantification are not commonly reported.

Alternative Pathway: Paal-Knorr Synthesis for Heterocyclic Byproducts

An alternative reaction pathway for 1,5-diketones like this compound involves the Paal-Knorr synthesis, which typically leads to the formation of heterocyclic compounds such as pyridines. This reaction is carried out in the presence of an amine source, such as hydroxylamine or ammonium acetate, under acidic conditions.

The Paal-Knorr reaction with 1,5-diketones can be a valuable method for synthesizing substituted pyridines.[5][6] However, under these conditions, the desired aldol condensation product, 3-methyl-2-cyclohexenone, would be considered a byproduct if the pyridine is the target molecule.

Experimental Protocol: Synthesis of 2,6-Dimethylpyridine from this compound

This protocol is adapted from general procedures for the synthesis of pyridines from 1,5-diketones.

Detailed Methodology:

  • Combine this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in a suitable solvent such as ethanol or acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC or GC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or distillation to isolate the substituted pyridine and any byproducts.

Data Presentation: Product Distribution in Paal-Knorr Type Synthesis

The product distribution in the reaction of this compound with an amine source will be significantly different from the base-catalyzed aldol condensation.

ProductStructurePotential Yield (%)Method of Analysis
2,4,6-Trialkylpyridine Derivative (Major)N1=C(C)CC(C)=C(C)C1Varies depending on conditionsGC-MS, NMR
3-Methyl-2-cyclohexenone (Byproduct)O=C1\C=C(C)\CCC1Can be significant depending on conditionsGC-MS, NMR

Note: The exact structure of the resulting pyridine and its yield will depend on the specific amine and reaction conditions used.

Visualizing the Reaction Pathways

To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the intramolecular aldol condensation and a potential alternative pathway.

Aldol_Condensation This compound This compound Enolate Formation (Base) Enolate Formation (Base) This compound->Enolate Formation (Base) Intramolecular Attack Intramolecular Attack Enolate Formation (Base)->Intramolecular Attack Aldol Adduct Aldol Adduct Intramolecular Attack->Aldol Adduct Alternative Cyclization Alternative Cyclization Intramolecular Attack->Alternative Cyclization Dehydration Dehydration Aldol Adduct->Dehydration 3-Methyl-2-cyclohexenone (Major) 3-Methyl-2-cyclohexenone (Major) Dehydration->3-Methyl-2-cyclohexenone (Major) Four-membered Ring (Minor) Four-membered Ring (Minor) Alternative Cyclization->Four-membered Ring (Minor)

Caption: Intramolecular Aldol Condensation of this compound.

Reaction_Comparison cluster_Aldol Base-Catalyzed Aldol Condensation cluster_PaalKnorr Paal-Knorr Synthesis Aldol_Product 3-Methyl-2-cyclohexenone PaalKnorr_Product Substituted Pyridine This compound This compound This compound->Aldol_Product  NaOH, EtOH, Heat This compound->PaalKnorr_Product  NH2OH·HCl, Acid, Heat

Caption: Comparison of Cyclization Pathways for this compound.

Conclusion

The characterization of byproducts from this compound reactions is crucial for achieving high purity and yield of the desired product. The intramolecular aldol condensation overwhelmingly favors the formation of the thermodynamically stable 3-methyl-2-cyclohexenone, with the formation of a four-membered ring being a minor, if any, side reaction.

For synthetic chemists aiming to produce heterocyclic structures, the Paal-Knorr synthesis offers a viable alternative, transforming this compound into substituted pyridines. The choice of reaction conditions—specifically the presence of a base or an amine and acid—dictates the major product, allowing for selective synthesis.

Further research involving detailed quantitative analysis using techniques like GC-MS and HPLC would provide a more precise understanding of byproduct formation and allow for the fine-tuning of reaction conditions to minimize impurities and maximize the yield of the target molecule. This comparative guide serves as a foundational resource for scientists to navigate the synthetic landscape of 1,5-diketone cyclizations.

References

Safety Operating Guide

Proper Disposal of 2,6-Heptanedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2,6-Heptanedione, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is essential as this compound, like other ketones, is classified as a hazardous chemical waste.[1][2]

Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its classification as a ketone indicates that it should be handled as a hazardous substance.[2] Ketones are generally considered ignitable hazardous waste.[2] Therefore, it is crucial to treat this compound as a flammable and potentially toxic chemical.

Key Hazard Information (based on structurally similar compounds):

Hazard ClassificationDescriptionPrimary Precaution
Flammability Combustible liquid.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4]Keep away from heat, sparks, open flames, and hot surfaces.[4][5] Use spark-proof tools and explosion-proof equipment.[4]
Inhalation May cause respiratory irritation.Use in a well-ventilated area or a chemical fume hood.[5][6]
Skin Contact May cause skin irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][6]
Eye Contact May cause serious eye irritation.Wear safety goggles or a face shield.[2][6]
Ingestion Harmful if swallowed.[7]Do not eat, drink, or smoke when handling this product.[6]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[2][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[2][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash. [5][8]

Experimental Protocol for Disposal:

  • Segregation:

    • Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.[1]

    • Do not mix with other, less hazardous wastes to avoid increased disposal costs.[1] Incompatible materials such as strong oxidizing agents should be kept separate.[6][9]

  • Container Management:

    • Use a container made of a material compatible with organic solvents. High-density polyethylene (HDPE) or glass containers are generally suitable.[10][11]

    • Ensure the container is in good condition, with a secure, tight-fitting lid to prevent the escape of vapors.[8][10]

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10]

    • The exterior of the container must be clean and free of any chemical residue.[10]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[9]

    • The label must include the full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[9]

    • Indicate the associated hazards (e.g., Flammable, Irritant).[9]

    • If the container holds a mixture, list all components and their approximate percentages.[8]

    • Include the date when the container becomes full.[9]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be a well-ventilated location, such as a chemical fume hood or a flammable safety cabinet.[9][10]

    • Ensure the SAA is away from sources of ignition and incompatible chemicals.[6]

    • Partially filled containers can remain in the SAA for up to one year, while full containers must be removed within three days.[9]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5]

    • Follow all institutional procedures for waste transfer and documentation.

Disposal of Contaminated Materials:

  • Any materials, such as gloves, paper towels, or spill absorbents, that are heavily contaminated with this compound must also be disposed of as hazardous waste.[8]

  • Seal these materials in a sturdy, labeled plastic bag or container and dispose of them along with the liquid waste.[8]

  • Contaminated sharps should be placed in a designated puncture-proof sharps container, labeled as hazardous waste with the chemical constituents, and disposed of through the EHS office.[8]

Empty Container Disposal:

  • Empty this compound containers are also considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).[12][13] The rinsate must be collected and disposed of as hazardous waste.[12]

  • After triple rinsing and allowing the container to air-dry in a well-ventilated area (like a fume hood), deface or remove the original label.[13] The clean, decontaminated container can then be disposed of in the regular laboratory trash or recycling.[13]

Emergency Procedures

In the event of a spill:

  • Assess the situation. If the spill is large or you are unsure how to handle it, contact your supervisor and the EHS department immediately.[11]

  • If it is safe to do so, eliminate all ignition sources.[11]

  • Contain the spill using a chemical spill kit with appropriate absorbent materials.[11]

  • Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[11]

Disposal Workflow Diagram

A Start: Generation of This compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Compatible & Labeled Container B->C D Is the container full (>90% capacity)? C->D E Securely Seal and Label Container D->E Yes F Store in Designated Satellite Accumulation Area (SAA) D->F No E->F G Contact EHS for Hazardous Waste Pickup F->G H End: Proper Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 2,6-Heptanedione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,6-Heptanedione was readily available. The following guidance is based on the safety data of structurally similar compounds, including 2,2,6,6-Tetramethyl-3,5-heptanedione, 2,3-Heptanedione, and 2,5-Heptanedione. It is crucial to handle this compound with caution and to perform a thorough risk assessment before use.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties (Based on Analogues)
PropertyValueSource
Molecular FormulaC₇H₁₂O₂[1][2]
Molecular Weight128.17 g/mol [2]
AppearanceColorless to slightly yellow liquid[3]
Flash Point~41 °C (105.8 °F) (closed cup) for 2,3-Heptanedione[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound. This is based on recommendations for similar heptanedione compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect against splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use.To prevent skin contact.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.To prevent inhalation of vapors.

Operational Plan: Handling this compound

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

  • Keep a spill kit readily available.

  • Remove all potential ignition sources from the work area, as the compound may be flammable.[6][7]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, closed-toe shoes, and long pants.

  • Don chemical safety goggles.

  • Wear appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all work with this compound inside a certified chemical fume hood.

  • Avoid direct contact with skin and eyes.[8]

  • Avoid inhaling any vapors.[6]

  • Use only non-sparking tools to prevent ignition.[8]

  • Keep the container tightly closed when not in use.[6]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[5][6]

  • Keep away from heat, sparks, and open flames.[5][6]

  • Store in a tightly sealed container.[5]

  • Incompatible materials include strong oxidizing agents.[6]

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][9]

Disposal Plan

Proper disposal of this compound is crucial to ensure environmental and personnel safety.

1. Waste Identification and Collection:

  • Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure lid.

2. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

3. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

  • Do not dispose of this compound down the drain or in the regular trash.[8]

Emergency Spill Response

The following workflow outlines the procedure for handling a spill of this compound.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Hazard) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Collect absorbent material with non-sparking tools) contain->cleanup decontaminate Decontaminate the Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (Place in a sealed hazardous waste container) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report end Spill Response Complete report->end

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.